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  • Product: Methyl 3-amino-4-formylbenzoate
  • CAS: 212322-17-3

Core Science & Biosynthesis

Foundational

Orthogonal Reactivity and Therapeutic Applications of Methyl 3-amino-4-formylbenzoate: A Technical Whitepaper

Executive Summary In the landscape of modern drug discovery, the strategic selection of highly functionalized building blocks dictates the efficiency of synthetic pipelines. Methyl 3-amino-4-formylbenzoate (CAS: 212322-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic selection of highly functionalized building blocks dictates the efficiency of synthetic pipelines. Methyl 3-amino-4-formylbenzoate (CAS: 212322-17-3) [1] has emerged as a privileged scaffold due to its unique tri-functional nature. Featuring an electrophilic aldehyde, a nucleophilic amine, and a latent carboxylate (methyl ester) arranged in a sterically communicating framework, this molecule enables rapid access to complex heterocyclic architectures. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, structural causality, and field-proven synthetic methodologies of this compound, specifically highlighting its role in developing immuno-oncology agents and antiprotozoal therapeutics.

Physicochemical Profiling & Structural Causality

Understanding the baseline parameters of a building block is the first step in designing a self-validating experimental system. The properties of Methyl 3-amino-4-formylbenzoate are summarized below.

Table 1: Core Physicochemical Parameters
ParameterSpecificationCausality / Implication for Handling
IUPAC Name Methyl 3-amino-4-formylbenzoateDefines the tri-functional orthogonal reactivity.
CAS Number 212322-17-3[1]Primary identifier for regulatory and procurement tracking.
Molecular Formula C9H9NO3[1]Baseline for mass spectrometry (Exact Mass: ~179.06 Da).
Molecular Weight 179.17 g/mol Critical for stoichiometric calculations in parallel synthesis.
Physical Form Yellow solid[2]Coloration is indicative of the conjugated donor-acceptor system.
Melting Point 105–110 °C[2]Useful for rapid purity verification prior to reaction setup.
Storage Conditions 4°C, protect from light, under N₂Prevents auto-oxidation of the aldehyde and amine degradation.
GHS Classification Warning (H302, H315, H319, H335)Dictates the use of standard PPE and fume hood manipulation.

Strategic Reactivity & Orthogonal Functionalization

The synthetic power of Methyl 3-amino-4-formylbenzoate lies in its orthogonal reactivity. The ortho-relationship between the amino and formyl groups is the classic prerequisite for the Friedländer quinoline synthesis , a thermodynamically driven condensation that rapidly builds nitrogenous heterocycles[3]. Meanwhile, the methyl ester serves as a robust protecting group during neutral or acidic transformations, which can later be unmasked via alkaline saponification to yield a free carboxylic acid for subsequent amide coupling.

ReactivityMap Core Methyl 3-amino-4-formylbenzoate (Tri-functional Scaffold) Aldehyde Formyl Group (-CHO) Electrophilic Center Core->Aldehyde Amine Amino Group (-NH2) Nucleophilic Center Core->Amine Ester Methyl Ester (-COOMe) Latent Carboxylate Core->Ester Aldehyde->Amine Synergistic ortho-reactivity Condensation Friedländer Condensation (Quinoline Synthesis) Aldehyde->Condensation Sulfonylation Sulfonylation / Amidation (STING Modulators) Amine->Sulfonylation Saponification Alkaline Hydrolysis (Free Acid Generation) Ester->Saponification

Fig 1. Orthogonal reactivity map of Methyl 3-amino-4-formylbenzoate functional groups.

Key Applications in Drug Discovery

Immuno-Oncology: STING Pathway Modulators

The Stimulator of Interferon Genes (STING) protein is a critical target in modern oncology. Activation of human STING induces the transcription of Type I interferons, promoting a robust intercellular immune defense against tumors[4]. Methyl 3-amino-4-formylbenzoate is utilized as a core building block to synthesize small-molecule STING modulators. By selectively sulfonylating the aniline moiety, researchers can tune the molecule's binding affinity to the STING dimer pocket[4].

Parasitology: Antiprotozoal Diquinolinyl-Pyridines

In the fight against Plasmodium falciparum (Malaria) and Trypanosoma species, targeting parasitic telomeric G-quadruplexes has emerged as a novel mechanism of action[3]. Methyl 3-amino-4-formylbenzoate is reacted with 2,6-diacetylpyridine to synthesize diquinolinyl-pyridine derivatives. These extended, planar aromatic systems are highly effective at intercalating and stabilizing G-quadruplex DNA, leading to parasitic cell death[3].

Self-Validating Experimental Protocols

To ensure reproducibility, protocols must be designed with built-in validation checkpoints. Below are two field-proven workflows utilizing this scaffold.

Protocol A: Synthesis of STING Modulator Intermediates via Sulfonylation

Objective: Selective sulfonylation of the deactivated aniline nitrogen. Causality: The amino group in Methyl 3-amino-4-formylbenzoate is electronically deactivated by the electron-withdrawing formyl and ester groups. To force the reaction, a significant excess of both the electrophile and an acid scavenger is required[4].

  • Preparation: Dissolve Methyl 3-amino-4-formylbenzoate (0.5 g, 2.79 mmol) in 10 mL of anhydrous Dichloromethane (DCM)[4]. Causality: DCM provides a non-nucleophilic, aprotic environment that fully solubilizes the starting material.

  • Base Addition: Add Triethylamine (TEA) (2.2 mL, 22.34 mmol)[4]. Causality: An 8-fold excess of TEA acts as a thermodynamic sink for the HCl byproduct, preventing the protonation of the weakly nucleophilic aniline.

  • Electrophile Addition: Portion-wise, add ethanesulfonyl chloride (0.064 mL, 6.70 mmol)[4].

  • Reaction: Stir at room temperature for 48 hours[4].

  • Workup: Dilute with Ethyl Acetate (EtOAc) and wash with water[4]. Dry the organic layer over anhydrous Na₂SO₄.

  • Self-Validation Checkpoint: Analyze via LCMS. The successful transformation is validated by a mass shift of +92 Da (addition of the ethanesulfonyl group minus one proton). In ¹H NMR, the broad singlet of the starting amine at δ 6.19 ppm[2] will shift downfield and integrate to 1H (secondary sulfonamide).

Protocol B: Friedländer Condensation for Antiprotozoal Cores

Objective: One-pot synthesis of a diquinoline diacid core.

Workflow SM Methyl 3-amino-4-formylbenzoate + 2,6-diacetylpyridine Step1 Alkaline Condensation (33% NaOH, Reflux, 2h) SM->Step1 Int1 Intermediate: Diquinoline Diacid Step1->Int1 Step2 Activation (SOCl2) Int1->Step2 Int2 Intermediate: Diacid Chloride Step2->Int2 Step3 Amidation (Substituted Amines) Int2->Step3 Product Final Drug Candidate: Antiprotozoal Agent Step3->Product

Fig 2. Friedländer condensation workflow for diquinolinyl-pyridine drug candidates.

  • Suspension: Suspend Methyl 3-amino-4-formylbenzoate (1.6 mmol) in 15 mL of 33% aqueous NaOH[3].

  • Reagent Addition: Add 2,6-diacetylpyridine (0.8 mmol) to the mixture[3].

  • Dual-Action Heating: Reflux under stirring for 2 hours[3]. Causality: The harsh alkaline conditions and heat serve a dual purpose: they drive the aldol condensation/cyclodehydration to form the quinoline rings, while simultaneously saponifying the methyl ester to the sodium carboxylate.

  • Isolation: Cool the mixture, filter the precipitate, and wash with cold water and diethyl ether[3]. Causality: Removes unreacted organic starting materials and non-polar impurities.

  • Acidification: Dissolve the precipitate in 10 mL of hot water and adjust the pH to 5 using 6N HCl[3]. Causality: Lowering the pH protonates the carboxylate, generating the neutral/zwitterionic free diacid, which crashes out of the aqueous solution.

  • Self-Validation Checkpoint: Analyze the dried precipitate via ¹H NMR. The starting material exhibits a distinct aldehyde proton at δ 9.95 ppm and a methyl ester singlet at δ 3.92 ppm[2]. The complete disappearance of both signals confirms successful cyclization and saponification.

Conclusion

Methyl 3-amino-4-formylbenzoate is not merely a chemical reagent; it is a meticulously engineered molecular chassis. By understanding the electronic and steric interplay between its formyl, amino, and ester groups, researchers can deploy it orthogonally to synthesize highly complex, biologically active architectures. Whether driving the discovery of STING modulators for cancer immunotherapy or developing novel G-quadruplex binders for neglected tropical diseases, mastering the reactivity of this scaffold is a fundamental asset in the medicinal chemist's toolkit.

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Exploratory

An In-depth Technical Guide to Methyl 3-amino-4-formylbenzoate (CAS 212322-17-3): Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of Methyl 3-amino-4-formylbenzoate, a chemical compound with the CAS number 212322-17-3. This documen...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-amino-4-formylbenzoate, a chemical compound with the CAS number 212322-17-3. This document is structured to deliver not just data, but also to provide insights into the compound's characteristics and potential utility in research and development, particularly in the fields of medicinal chemistry and organic synthesis. We will delve into its chemical and physical properties, discuss plausible synthetic routes, and explore its potential applications as a building block for more complex molecules. A critical aspect of this guide is to also clarify the distinction between this compound and its closely related, and more frequently cited, isomers.

Core Characteristics of Methyl 3-amino-4-formylbenzoate

Methyl 3-amino-4-formylbenzoate is a substituted aromatic compound containing three key functional groups: a methyl ester, an amino group, and a formyl (aldehyde) group. These functionalities are arranged on a benzene ring, giving the molecule a unique electronic and steric profile that dictates its reactivity and potential applications.

Physicochemical Properties

A summary of the known physical and chemical properties of Methyl 3-amino-4-formylbenzoate is presented in the table below. This information has been aggregated from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 212322-17-3[1][2]
Molecular Formula C₉H₉NO₃[1][2]
Molecular Weight 179.18 g/mol [1]
Physical Form Solid[1]
Purity Typically ≥95-98%[1][2]
Storage Conditions 4°C, protect from light, stored under nitrogen[1]
InChI 1S/C9H9NO3/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-5H,10H2,1H3[1]
InChI Key XFULTVJWWNIPPO-UHFFFAOYSA-N[1]
SMILES O=C(OC)C1=CC=C(C=O)C(N)=C1[2]
Safety and Handling

Based on available safety data sheets, Methyl 3-amino-4-formylbenzoate is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[1]

Synthesis of Methyl 3-amino-4-formylbenzoate: A Proposed Route

A logical approach would involve the formylation of a suitable precursor, such as Methyl 3-aminobenzoate. The introduction of a formyl group onto an aromatic ring can be achieved through various methods. Given the presence of an activating amino group, an electrophilic aromatic substitution reaction would be a suitable strategy.

Hypothetical Synthetic Workflow

The following diagram illustrates a potential two-step synthesis starting from 3-nitro-4-methylbenzoic acid.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Oxidation cluster_2 Step 3: Reduction 3-Nitro-4-methylbenzoic_acid 3-Nitro-4-methylbenzoic acid Methyl_3-nitro-4-methylbenzoate Methyl 3-nitro-4-methylbenzoate 3-Nitro-4-methylbenzoic_acid->Methyl_3-nitro-4-methylbenzoate CH3OH, H+ cat. Methyl_3-nitro-4-methylbenzoate_2 Methyl 3-nitro-4-methylbenzoate Methyl_3-nitro-4-formylbenzoate Methyl 3-nitro-4-formylbenzoate Methyl_3-nitro-4-methylbenzoate_2->Methyl_3-nitro-4-formylbenzoate Oxidizing Agent (e.g., KMnO4, CrO3) Methyl_3-nitro-4-formylbenzoate_2 Methyl 3-nitro-4-formylbenzoate Methyl_3-amino-4-formylbenzoate Methyl 3-amino-4-formylbenzoate Methyl_3-nitro-4-formylbenzoate_2->Methyl_3-amino-4-formylbenzoate Reducing Agent (e.g., H2/Pd, Sn/HCl)

Caption: Proposed synthetic pathway for Methyl 3-amino-4-formylbenzoate.

Detailed Experimental Considerations (Hypothetical Protocol)

Step 1: Esterification of 3-Nitro-4-methylbenzoic Acid

  • Reaction Setup: Dissolve 3-nitro-4-methylbenzoic acid in an excess of methanol.

  • Catalysis: Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, neutralize the acid catalyst, remove the excess methanol under reduced pressure, and extract the product with a suitable organic solvent.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield Methyl 3-nitro-4-methylbenzoate.

Step 2: Oxidation of the Methyl Group

  • Reaction Setup: Dissolve Methyl 3-nitro-4-methylbenzoate in a suitable solvent that is resistant to oxidation (e.g., acetic acid or pyridine).

  • Oxidation: Add a strong oxidizing agent such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The reaction conditions (temperature, stoichiometry) will need to be carefully controlled to favor the formation of the aldehyde over the carboxylic acid.

  • Work-up: Quench the reaction and separate the product from the inorganic byproducts.

  • Purification: Purify the resulting Methyl 3-nitro-4-formylbenzoate by column chromatography.

Step 3: Reduction of the Nitro Group

  • Reaction Setup: Dissolve Methyl 3-nitro-4-formylbenzoate in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Reduction: Introduce a reducing agent. Catalytic hydrogenation (H₂ gas with a palladium catalyst) or a metal-acid system (e.g., tin and hydrochloric acid) are common methods for nitro group reduction. The choice of reducing agent is critical to avoid the reduction of the aldehyde group.

  • Work-up: After the reaction is complete, filter off the catalyst (if used) and remove the solvent. If an acid was used, neutralization and extraction will be necessary.

  • Purification: Purify the final product, Methyl 3-amino-4-formylbenzoate, by column chromatography or recrystallization.

Reactivity and Potential Applications

The trifunctional nature of Methyl 3-amino-4-formylbenzoate makes it a potentially versatile building block in organic synthesis. The amino, formyl, and methyl ester groups offer multiple sites for chemical modification.

Key Reactive Sites

The following diagram illustrates the primary reactive sites on the molecule.

Caption: Reactive functional groups of Methyl 3-amino-4-formylbenzoate.

  • Amino Group: The nucleophilic amino group can readily undergo acylation, alkylation, and diazotization reactions. This allows for the introduction of a wide variety of substituents at this position.

  • Formyl Group: The electrophilic aldehyde is susceptible to nucleophilic attack. This enables reactions such as reductive amination to form secondary amines, the Wittig reaction to create alkenes, and aldol condensations.

  • Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other acid derivatives. It can also be reduced to a primary alcohol.

Potential Applications in Drug Discovery and Synthesis

While specific applications for Methyl 3-amino-4-formylbenzoate are not well-documented, its structure suggests potential as an intermediate in the synthesis of various heterocyclic compounds, which are prevalent in many pharmaceuticals. For instance, the amino and formyl groups are suitably positioned for condensation reactions to form fused ring systems.

It is crucial to distinguish Methyl 3-amino-4-formylbenzoate from its isomer, Methyl 4-amino-3-formylbenzoate , and the related compound, Methyl 3-amino-4-methylbenzoate . The latter, in particular, is a known intermediate in the synthesis of important pharmaceuticals. The different substitution patterns of these molecules will lead to different reactivity and ultimately, different downstream products. Researchers should be careful to select the correct isomer for their intended synthetic route.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton (likely in the 9-10 ppm region), the amino protons (a broad singlet), and the methyl ester protons (a singlet around 3.9 ppm).

  • ¹³C NMR: The carbon NMR would show signals for the carbonyl carbons of the ester and aldehyde, as well as distinct signals for the aromatic carbons.

  • IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations from the amino group, a C=O stretch for the aldehyde, and a C=O stretch for the ester.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (179.18 g/mol ).

Conclusion

Methyl 3-amino-4-formylbenzoate is a chemical compound with significant potential as a synthetic intermediate due to its trifunctional nature. While its specific applications and detailed synthesis are not yet widely reported in scientific literature, its structure presents numerous possibilities for the construction of complex molecules, particularly in the realm of medicinal chemistry. The hypothetical synthetic route and analysis of its reactivity provided in this guide offer a foundation for researchers interested in exploring the utility of this compound. As with any less-characterized chemical, thorough experimental validation of synthetic methods and product characterization is essential.

References

No peer-reviewed articles or patents with detailed experimental data for the synthesis or application of Methyl 3-amino-4-formylbenzoate (CAS 212322-17-3) were identified in the conducted searches. The following references are to supplier and database entries that confirm the existence and basic properties of the compound.

  • NextSDS. Methyl 3-amino-4-formylbenzoate — Chemical Substance Information. [Link]

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Foundational

Methyl 3-amino-4-formylbenzoate: Physicochemical Profiling and Synthetic Utility in Drug Development

Executive Summary Methyl 3-amino-4-formylbenzoate (CAS: 212322-17-3) is a highly versatile, bifunctional building block extensively utilized in advanced organic synthesis and medicinal chemistry. Characterized by its ort...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-amino-4-formylbenzoate (CAS: 212322-17-3) is a highly versatile, bifunctional building block extensively utilized in advanced organic synthesis and medicinal chemistry. Characterized by its ortho-aminoaldehyde pharmacophore, it serves as a critical precursor for the construction of complex nitrogen-containing heterocycles, including quinolines, quinazolines, and novel STING (Stimulator of Interferon Genes) antagonists. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic pathways, and validated experimental protocols, designed specifically for researchers and drug development professionals.

Physicochemical Profiling

The reactivity of Methyl 3-amino-4-formylbenzoate is governed by the electronic interplay between its three functional groups: the electron-donating amino group (-NH 2​ ), the electron-withdrawing formyl group (-CHO), and the methyl ester (-COOMe). The ortho relationship between the amino and formyl groups enables rapid intramolecular cyclization following initial intermolecular condensation, making it thermodynamically primed for heterocycle formation.

PropertyValue / Description
CAS Number 212322-17-3
Molecular Formula C 9​ H 9​ NO 3​
Molecular Weight 179.17 g/mol
IUPAC Name Methyl 3-amino-4-formylbenzoate
Appearance Yellow solid
Melting Point 105–110 °C
Solubility Soluble in EtOAc, CH 3​ CN, DMSO, CH 2​ Cl 2​
Storage Conditions 4°C, protect from light, store under nitrogen
GHS Classification H302, H315, H319, H335 (Warning)

Data compiled from [1].

Chemical Reactivity & Mechanistic Pathways

The strategic value of Methyl 3-amino-4-formylbenzoate lies in its orthogonal reactivity. The primary amine acts as a nucleophile, while the adjacent aldehyde serves as an electrophilic trap.

  • Pathway A: Interrupted Heyns Rearrangement (3-Hydroxyquinolines) Recent methodologies have leveraged this compound to synthesize 3-hydroxyquinolines via an interrupted Heyns rearrangement. When reacted with α-hydroxyketones under mild acidic conditions, the initial step involves imine formation. The acid catalyst (HCl) promotes the generation of an aminoenol intermediate. Instead of the traditional Heyns rearrangement pathway, the proximity of the electrophilic carbonyl allows for intramolecular reverse trapping, followed by aromatization to yield the quinoline core () [2].

  • Pathway B: Acylation for STING Antagonists In the development of small-molecule STING antagonists, the amino group of Methyl 3-amino-4-formylbenzoate can be selectively acylated using ethyl chloroformate. Pyridine acts as an acid scavenger and nucleophilic catalyst, facilitating the formation of a carbamate intermediate that is subsequently elaborated into complex polycyclic STING inhibitors () [3].

Reactivity Core Methyl 3-amino-4-formylbenzoate (Core Building Block) HQ 3-Hydroxyquinolines (via Heyns Intermediate) Core->HQ + α-hydroxyketones (HCl, CH3CN) Quin Quinazoline Derivatives (via Urea Condensation) Core->Quin + Urea (145°C) STING STING Antagonists (via Chloroformate Acylation) Core->STING + Ethyl chloroformate (Pyridine, DCE)

Synthetic utility of Methyl 3-amino-4-formylbenzoate in generating diverse heterocyclic scaffolds.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for each reagent and condition is explicitly defined to guide bench scientists.

Protocol 1: Synthesis of 3-Hydroxyquinoline Derivatives

Objective: Construct the 3-hydroxyquinoline core via acid-catalyzed condensation. Causality: Acetonitrile (CH 3​ CN) is selected as the solvent because its polar aprotic nature stabilizes the transition state of the aminoenol intermediate without competing for hydrogen bonding. Concentrated HCl provides the necessary protonation to activate the carbonyl group for nucleophilic attack.

  • Preparation : In an oven-dried 20 mL reaction tube, dissolve Methyl 3-amino-4-formylbenzoate (0.73 mmol, 2.0 equiv) and the target α-hydroxyketone (0.36 mmol, 1.0 equiv) in 4 mL of anhydrous CH 3​ CN.

  • Acid Catalysis : Add 11.5 N HCl (1.8 mmol, 5.0 equiv; approx. 0.06 mL of 36% HCl) dropwise. Rationale: The high acid concentration is critical to drive the equilibrium of the imine formation and subsequent cyclization forward.

  • Reaction Monitoring : Stir the mixture at room temperature (24 °C) for 12 hours. Validation: Monitor via TLC (10% EtOAc in Hexane). The starting material (R f​ ≈ 0.1) should completely disappear, replaced by a new UV-active spot corresponding to the quinoline product.

  • Quenching & Workup : Add 1 mL of MeOH to quench the reaction. Extract the mixture with EtOAc (3 × 10 mL) and wash the combined organic layers with saturated aqueous NaHCO 3​ to neutralize residual HCl and prevent product degradation.

  • Purification : Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate via rotary evaporation. Purify by silica gel column chromatography. Analytical Validation: Confirm product identity via 1 H NMR (look for the disappearance of the distinct aldehyde proton at δ 9.95 ppm) and HRMS (ESI/Q-TOF) matching the calculated [M+H] + mass.

Workflow Step1 Step 1: Preparation Mix Core Compound (0.73 mmol) + α-hydroxyketone (0.36 mmol) in CH3CN (4 mL) Step2 Step 2: Acid Catalysis Add 11.5 N HCl (1.8 mmol) Stir at Room Temp for 12 h Step1->Step2 Step3 Step 3: Quenching & Extraction Add MeOH (1 mL) Extract with EtOAc Wash with aq NaHCO3 Step2->Step3 Step4 Step 4: Purification Dry over Na2SO4 Rotary Evaporation Yield: ~77% Step3->Step4

Step-by-step experimental workflow for the synthesis of 3-Hydroxyquinolines via acid catalysis.

Protocol 2: Selective Carbamate Formation (STING Antagonist Precursor)

Objective: Acylate the primary amine while preserving the highly reactive aldehyde functionality. Causality: Pyridine is used both as a base to neutralize the HCl byproduct and as a nucleophilic catalyst to activate ethyl chloroformate. Dichloroethane (DCE) provides a slightly higher boiling point and better solubility profile than DCM for this specific transformation.

  • Initiation : To a stirred solution of Methyl 3-amino-4-formylbenzoate (11.16 mmol) in DCE (20 mL), add pyridine (24.56 mmol) at 0–5 °C (ice bath).

  • Acylation : Slowly add ethyl chloroformate (13.39 mmol) dropwise to maintain the temperature below 5 °C. Rationale: Strict low-temperature control prevents over-acylation and minimizes side reactions at the formyl group.

  • Incubation & Validation : Stir at 0–5 °C for 1 hour. Confirm completion via LC-MS (monitoring for the expected [M+H] + mass shift indicating mono-acylation).

  • Workup : Quench with 1N HCl solution to remove excess pyridine. Extract with DCM, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

Handling, Storage, and Safety

Methyl 3-amino-4-formylbenzoate is classified under GHS as a harmful irritant. Strict adherence to laboratory safety protocols is required.

  • PPE : Nitrile gloves, safety goggles, and a lab coat are mandatory. Handle exclusively within a certified chemical fume hood to avoid inhalation of dust.

  • Storage : The formyl group is highly susceptible to autoxidation in the presence of atmospheric oxygen and light, converting to the corresponding carboxylic acid over time. Store at 4°C in an amber or opaque container , backfilled with an inert gas (Nitrogen or Argon) to maintain >98% purity.

References

  • Altia, M., & Anbarasan, P. (2024). "Reversal of Reactivity of Heyns Intermediate for the Concise Synthesis of Substituted 3-Hydroxyquinolines." The Journal of Organic Chemistry, 89(22), 16899-16908. URL:[Link]

  • Google Patents. (2021). "Small molecule sting antagonists." World Intellectual Property Organization, WO2021161230A1.
Exploratory

"Methyl 3-amino-4-formylbenzoate" solubility data

Comprehensive Solubility Profiling and Handling of Methyl 3-amino-4-formylbenzoate in Drug Discovery Executive Summary Methyl 3-amino-4-formylbenzoate (CAS: 212322-17-3) is a highly versatile, bifunctional organic buildi...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Solubility Profiling and Handling of Methyl 3-amino-4-formylbenzoate in Drug Discovery

Executive Summary

Methyl 3-amino-4-formylbenzoate (CAS: 212322-17-3) is a highly versatile, bifunctional organic building block increasingly utilized in the synthesis of complex heterocyclic scaffolds and immunomodulatory therapeutics. Despite its critical role in advanced medicinal chemistry—such as the development of Stimulator of Interferon Genes (STING) modulators[1] and substituted 3-hydroxyquinolines[2]—empirical aqueous solubility data remains conspicuously absent from standard safety data sheets and compendial databases[3].

As a Senior Application Scientist, I have designed this whitepaper to bridge this knowledge gap. By analyzing the compound's physicochemical properties, predicting its solvation behavior based on molecular topology, and establishing a self-validating experimental protocol, this guide provides a definitive framework for researchers handling this compound in early-stage drug discovery.

Physicochemical Properties and Solvation Causality

To understand the solubility profile of Methyl 3-amino-4-formylbenzoate, we must first examine its molecular architecture. The compound features a benzene ring substituted with a methyl ester, a primary amine, and a formyl (aldehyde) group.

Quantitative Property Summary
PropertyValueCausality / Implication for Solubility
CAS Number 212322-17-3Unique identifier for sourcing and regulatory tracking[4].
Molecular Formula C₉H₉NO₃Indicates a relatively low molecular weight (179.17 g/mol ), which typically favors dissolution[4].
Melting Point 105–110 °CA moderate melting point suggests moderate crystal lattice energy, requiring standard energy inputs for dissolution[2].
Topological Polar Surface Area (TPSA) ~69.4 ŲSufficient polar surface area for aqueous interaction, yet borderline for high intrinsic water solubility.
Predicted LogP 1.5 – 2.0Moderately lipophilic. Predicts high solubility in organic solvents (DMSO, DMF) but poor solubility in unbuffered water.
The Causality of Intramolecular Hydrogen Bonding

While the primary amine (-NH₂) and formyl (-CHO) groups are individually capable of forming hydrogen bonds with water (which would normally enhance aqueous solubility), their ortho relationship on the benzene ring fundamentally alters the molecule's behavior. The proximity of the hydrogen-bond donor (amine) and acceptor (aldehyde carbonyl) strongly favors the formation of a stable, 6-membered intramolecular hydrogen-bonded pseudo-ring.

Mechanistic Insight: This intramolecular sequestration essentially "hides" the polar functional groups from the surrounding aqueous solvent network. Consequently, the hydration energy drops significantly, rendering the molecule far more lipophilic and less water-soluble than its meta or para isomers. This explains why standard vendor safety data sheets report "No data available" for water solubility[3]—it is likely below the threshold of simple visual detection (<0.1 mg/mL).

Solvent Selection and Formulation Strategies

Given the structural constraints outlined above, empirical handling requires strategic solvent selection.

  • Stock Solutions (In Vitro Assays): Methyl 3-amino-4-formylbenzoate exhibits excellent solubility in aprotic, highly polar solvents. Dimethyl sulfoxide (DMSO) is the gold standard here. You can reliably prepare stock solutions up to 50–100 mM in 100% DMSO.

  • Aqueous Assays: Diluting the DMSO stock into aqueous buffers (e.g., PBS, pH 7.4) will likely result in rapid precipitation (crashing out) if the final concentration exceeds the low micromolar range.

  • In Vivo Formulation: As noted in patent literature surrounding STING antagonists derived from this scaffold, the solubility of these compounds in parenteral solutions must be artificially increased. This is achieved through formulation techniques such as the incorporation of solubility-enhancing agents (e.g., cyclodextrins, Tween-80) or the creation of thixotropic liquid depots[5].

Self-Validating Protocol: Thermodynamic Solubility Determination

To generate reliable, reproducible solubility data for Methyl 3-amino-4-formylbenzoate in your specific assay buffers, you must utilize a thermodynamic shake-flask method coupled with LC-MS/MS. Unlike kinetic solubility (which measures the precipitation point of a DMSO stock in water), thermodynamic solubility measures the true equilibrium between the solid crystal lattice and the solvent.

Step-by-Step Methodology

Phase 1: Preparation and Equilibration

  • Solid Addition: Weigh exactly 2.0 mg of Methyl 3-amino-4-formylbenzoate solid into a 1.5 mL glass HPLC vial.

  • Buffer Addition: Add 1.0 mL of the target aqueous medium (e.g., 0.1 M Phosphate Buffer, pH 7.4).

  • Control Spiking (The Self-Validating Step): In parallel vials, perform the exact same procedure using Propranolol (High Solubility Control, >10 mg/mL) and Nicardipine (Low Solubility Control, <0.01 mg/mL). If the final calculated solubilities of these controls do not match literature values, the entire assay run is invalidated.

  • Incubation: Seal the vials and place them in a thermomixer set to 37°C. Agitate at 800 RPM for exactly 24 hours. Causality: 24 hours is required to overcome the activation energy of dissolution and reach a true thermodynamic equilibrium between the solid phase and the saturated solution.

Phase 2: Phase Separation and Quantification 5. Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes at 37°C to pellet the undissolved solid. 6. Supernatant Extraction: Carefully extract 50 µL of the clear supernatant without disturbing the pellet. Dilute this 1:100 in Acetonitrile to prevent precipitation upon temperature drop. 7. LC-MS/MS Analysis: Inject the diluted sample into an LC-MS/MS system. Quantify the concentration against a standard curve of Methyl 3-amino-4-formylbenzoate prepared in 100% Acetonitrile (range: 1 ng/mL to 10 µg/mL).

SolubilityWorkflow A Solid Compound (CAS 212322-17-3) B 100 mM Stock (100% DMSO) A->B Dissolve (Kinetic) C Aqueous Buffer (pH 7.4 PBS) A->C Direct Addition (Thermodynamic) B->C Spike (<1% v/v) D Equilibration (24h, 37°C) C->D E Phase Separation (10,000 x g) D->E F LC-MS/MS Quantification E->F Supernatant

Caption: Workflow contrasting kinetic vs. thermodynamic aqueous solubility determination.

Synthetic Utility and Downstream Applications

The value of Methyl 3-amino-4-formylbenzoate lies in its bifunctional reactivity. The proximity of the nucleophilic amine and the electrophilic aldehyde makes it a prime candidate for condensation reactions and ring closures.

  • STING Modulators: The compound is utilized as a core scaffold in the synthesis of small-molecule antagonists of the STING protein. The amine group undergoes sulfonylation (e.g., with ethanesulfonyl chloride) to build out the active pharmacophore used to treat inflammatory diseases like lupus and pulmonary fibrosis[1][5].

  • 3-Hydroxyquinolines: Recent advances in organic chemistry utilize this compound in the reversal of reactivity of the Heyns intermediate. The formyl and amine groups participate in concise cascade reactions to yield highly substituted 3-hydroxyquinolines, which are vital heterocyclic scaffolds in drug discovery[2].

ChemicalUtility Core Methyl 3-amino-4-formylbenzoate (Bifunctional Scaffold) STING STING Modulators (Immunotherapy) Core->STING Alkylation / Sulfonylation Quin 3-Hydroxyquinolines (Heyns Rearrangement) Core->Quin Reactivity Reversal Form Formulation (Solubility Enhancers) STING->Form Overcome Poor Aqueous Solubility

Caption: Synthetic utility of Methyl 3-amino-4-formylbenzoate in drug discovery and heterocyclic chemistry.

References

  • Google Patents. "SMALL MOLECULAR MODULATORS OF HUMAN STING (WO2018234805A1)." World Intellectual Property Organization, 2018.
  • Google Patents. "Small molecule sting antagonists (WO2021161230A1)." World Intellectual Property Organization, 2021.
  • The Journal of Organic Chemistry. "Reversal of Reactivity of Heyns Intermediate for the Concise Synthesis of Substituted 3-Hydroxyquinolines." American Chemical Society, 04 Nov. 2024. Available at:[Link]

Sources

Foundational

A Technical Guide to the Spectral Analysis of Methyl 3-amino-4-formylbenzoate

Introduction Methyl 3-amino-4-formylbenzoate is a key intermediate in the synthesis of a variety of complex organic molecules, particularly in the pharmaceutical and materials science sectors. Its trifunctional nature, p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 3-amino-4-formylbenzoate is a key intermediate in the synthesis of a variety of complex organic molecules, particularly in the pharmaceutical and materials science sectors. Its trifunctional nature, possessing an amine, an aldehyde, and a methyl ester on an aromatic scaffold, makes it a versatile building block. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This guide provides an in-depth analysis of the spectral characteristics of methyl 3-amino-4-formylbenzoate, offering a predictive yet scientifically grounded examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. For researchers and professionals in drug development, this guide serves as a foundational reference for the characterization and quality control of this important synthetic intermediate.

The following sections detail standardized protocols for acquiring spectral data and provide a comprehensive interpretation based on established spectroscopic principles and data from analogous molecular structures.

Molecular Structure and Key Features

To fully appreciate the spectral data, it is essential to first visualize the molecular structure of methyl 3-amino-4-formylbenzoate and identify its key functional groups and proton/carbon environments.

Caption: Molecular structure of methyl 3-amino-4-formylbenzoate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of methyl 3-amino-4-formylbenzoate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[1][2] Ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.[3]

    • Set the spectral width to approximately 12-15 ppm.

    • Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 1-2 seconds to allow for adequate relaxation of the protons between scans.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).[4]

    • Integrate the signals to determine the relative number of protons for each resonance.

Predicted ¹H NMR Spectral Data
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.8Singlet1HAldehyde proton (-CHO)
~7.8Doublet1HAromatic proton (H-2)
~7.6Doublet of doublets1HAromatic proton (H-6)
~6.8Doublet1HAromatic proton (H-5)
~6.0Broad singlet2HAmine protons (-NH₂)
~3.9Singlet3HMethyl ester protons (-OCH₃)
Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of methyl 3-amino-4-formylbenzoate is expected to show distinct signals corresponding to the different proton environments in the molecule.

  • Aldehyde Proton (~9.8 ppm): The proton of the formyl group is highly deshielded due to the strong electron-withdrawing effect of the carbonyl oxygen and the anisotropic effect of the benzene ring. This results in a characteristic downfield singlet.[4]

  • Aromatic Protons (~6.8-7.8 ppm): The three protons on the benzene ring are in different chemical environments due to the influence of the three different substituents.

    • The proton at the 2-position (H-2) is ortho to the electron-withdrawing ester group and meta to the electron-donating amino group, leading to a downfield shift.

    • The proton at the 6-position (H-6) is ortho to the ester group and para to the formyl group, also resulting in a downfield shift.

    • The proton at the 5-position (H-5) is ortho to the electron-donating amino group and meta to the formyl group, causing an upfield shift compared to the other aromatic protons.

  • Amine Protons (~6.0 ppm): The protons of the primary amine group typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

  • Methyl Ester Protons (~3.9 ppm): The three protons of the methyl group in the ester functionality are equivalent and appear as a sharp singlet in a region typical for methyl esters.

Caption: Predicted ¹H NMR chemical shift assignments.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon skeleton of a molecule. Each unique carbon environment gives rise to a distinct signal.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of deuterated solvent, due to the lower natural abundance and sensitivity of the ¹³C nucleus.[5][6]

  • Instrument Setup: Follow the same locking and shimming procedure as for ¹H NMR.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.[7]

    • Set the spectral width to approximately 200-220 ppm.

    • A larger number of scans (several hundred to thousands) is typically required to obtain a good signal-to-noise ratio.

    • Use a standard pulse program (e.g., zgpg30 on Bruker instruments) with a relaxation delay of 2-5 seconds.[5]

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction as in ¹H NMR.

    • Reference the spectrum to the solvent peak or TMS.

Predicted ¹³C NMR Spectral Data
Predicted Chemical Shift (δ, ppm)Assignment
~192Aldehyde carbonyl (C=O)
~166Ester carbonyl (C=O)
~150C-3 (aromatic, attached to -NH₂)
~138C-4 (aromatic, attached to -CHO)
~132C-1 (aromatic, attached to -COOCH₃)
~129C-6 (aromatic)
~120C-2 (aromatic)
~118C-5 (aromatic)
~52Methyl ester (-OCH₃)
Interpretation of the Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.

  • Carbonyl Carbons (~166 and ~192 ppm): The two carbonyl carbons are the most deshielded due to the strong electronegativity of the oxygen atoms. The aldehyde carbonyl is typically found further downfield than the ester carbonyl.[8][9]

  • Aromatic Carbons (~118-150 ppm): The six aromatic carbons will have distinct chemical shifts influenced by their substituents.

    • The carbons directly attached to the electron-donating amino group (C-3) and the electron-withdrawing formyl (C-4) and ester (C-1) groups will show significant shifts. The amino group will cause an upfield shift for the carbon it is attached to, while the carbonyl-containing groups will cause a downfield shift.

    • The other aromatic carbons (C-2, C-5, C-6) will have shifts determined by the combined electronic effects of the substituents.

  • Methyl Ester Carbon (~52 ppm): The carbon of the methyl group in the ester functionality will appear in the typical range for such groups.

Caption: Predicted ¹³C NMR chemical shift assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.[10]

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[10]

  • Data Acquisition:

    • Place the sample (KBr pellet or on the ATR crystal) in the spectrometer's sample compartment.

    • Collect a background spectrum of the empty sample holder or clean ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.[11]

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Spectral Data
Predicted Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3450-3300MediumN-H stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3100-3000Medium-WeakC-H stretchAromatic
~2820, ~2720WeakC-H stretch (Fermi doublet)Aldehyde (-CHO)
~1720Strong, sharpC=O stretchEster (-COOCH₃)
~1680Strong, sharpC=O stretchAldehyde (-CHO)
~1620MediumN-H bendPrimary Amine (-NH₂)
1600-1450Medium-WeakC=C stretchAromatic Ring
~1280StrongC-O stretchEster
~1250StrongC-N stretchAromatic Amine
Interpretation of the Predicted IR Spectrum

The IR spectrum will be dominated by the characteristic absorptions of the amine, aldehyde, and ester functional groups.

  • N-H Stretching (3450-3300 cm⁻¹): Primary amines typically show two bands in this region corresponding to the asymmetric and symmetric N-H stretching vibrations.[12][13]

  • C-H Stretching (3100-2720 cm⁻¹): Aromatic C-H stretches appear just above 3000 cm⁻¹. The aldehyde C-H stretch is expected to show a characteristic Fermi doublet, a pair of weak bands around 2820 and 2720 cm⁻¹.

  • C=O Stretching (~1720 and ~1680 cm⁻¹): Two strong, sharp carbonyl peaks are predicted. The ester carbonyl will likely appear at a higher wavenumber (~1720 cm⁻¹) than the aldehyde carbonyl (~1680 cm⁻¹).[14] The conjugation with the aromatic ring lowers the frequency of both carbonyl stretches compared to their aliphatic counterparts.

  • N-H Bending (~1620 cm⁻¹): The scissoring vibration of the primary amine is expected in this region.[12]

  • Aromatic C=C Stretching (1600-1450 cm⁻¹): Several bands of medium to weak intensity will be present, corresponding to the stretching vibrations of the carbon-carbon bonds within the benzene ring.

  • C-O and C-N Stretching (1280-1250 cm⁻¹): Strong absorptions corresponding to the C-O stretch of the ester and the C-N stretch of the aromatic amine are expected in the fingerprint region.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. The fragmentation pattern can also offer valuable structural insights.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[15][16]

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique suitable for this molecule, which will likely produce the protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used, which would yield the molecular ion [M]⁺˙ and more extensive fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum Data
  • Molecular Weight: C₉H₉NO₃ = 179.18 g/mol

  • Predicted Molecular Ion (ESI): [M+H]⁺ = m/z 180

  • Predicted Molecular Ion (EI): [M]⁺˙ = m/z 179

Interpretation of the Predicted Mass Spectrum
  • Molecular Ion Peak: The molecular ion peak is expected to be observed, confirming the molecular weight of the compound. In ESI, this will be the protonated molecule at m/z 180. In EI, the radical cation at m/z 179 would be observed. Aromatic compounds generally show a relatively stable molecular ion.[17]

  • Key Fragmentation Pathways (EI):

    • Loss of -OCH₃: A common fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃, 31 Da), leading to a fragment at m/z 148.[17][18]

    • Loss of -COOCH₃: Cleavage of the ester group can result in the loss of the entire carbomethoxy group (•COOCH₃, 59 Da), giving a fragment at m/z 120.

    • Loss of -CHO: The formyl group can be lost as a radical (•CHO, 29 Da), resulting in a fragment at m/z 150.

    • Decarbonylation: Loss of carbon monoxide (CO, 28 Da) from the aldehyde is another characteristic fragmentation, which could occur from the molecular ion or subsequent fragments.

M [M]⁺˙ m/z = 179 M-OCH3 [M - •OCH₃]⁺ m/z = 148 M->M-OCH3 - •OCH₃ M-CHO [M - •CHO]⁺ m/z = 150 M->M-CHO - •CHO M-COOCH3 [M - •COOCH₃]⁺ m/z = 120 M->M-COOCH3 - •COOCH₃

Caption: Predicted key fragmentation pathways in EI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral data for methyl 3-amino-4-formylbenzoate. By leveraging established spectroscopic principles and drawing comparisons with structurally similar molecules, we have outlined the expected outcomes from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. These data and their interpretations offer a robust framework for the identification, characterization, and quality assessment of this versatile chemical intermediate. Researchers and drug development professionals can use this guide as a reliable starting point for their analytical workflows, ensuring the integrity and purity of their materials.

References

  • Patterson-Elenbaum, S., Stanley, J. T., & Dillner, D. K. (2006). 13C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones: Substituent Chemical Shift Increments. Magnetic Resonance in Chemistry, 44(8), 797-806. [Link]

  • Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. [Link]

  • Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. [Link]

  • Doc Brown's Chemistry. (2026, March 1). proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]

  • Doc Brown's Chemistry. (2025, December 6). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of. [Link]

  • University of California, Los Angeles. (n.d.). IR: amines. [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Labindia Analytical. (2024, November 14). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

  • Bio-protocol. (n.d.). 1H NMR spectroscopy. [Link]

  • University of Missouri. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. [Link]

  • University of Oxford. (n.d.). Mass Spectrometry Research Facility - Sample Preparation Protocol for Open Access MS. [Link]

  • ResearchGate. (2015). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. [Link]

  • SpectraBase. (n.d.). Benzaldehyde - Optional[1H NMR] - Chemical Shifts. [Link]

  • University of Wisconsin-Madison. (n.d.). hil6_sln.html. [Link]

  • Molecules. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. [Link]

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Exploratory

Methyl 3-Amino-4-Formylbenzoate: Comprehensive Guide on Safety, Handling, and Synthetic Utility in Drug Development

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary & Mechanistic Rationale In modern pharmaceutical synthesis, Me...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary & Mechanistic Rationale

In modern pharmaceutical synthesis, Methyl 3-amino-4-formylbenzoate (CAS: 212322-17-3) serves as a highly versatile, bifunctional building block. Featuring both a nucleophilic amine and an electrophilic formyl group positioned ortho to each other on a methyl benzoate scaffold, it is a privileged precursor for synthesizing complex nitrogenous heterocycles, including quinolines, quinazolines, and indazoles[1, 4].

However, this bifunctionality introduces specific stability and handling challenges. The formyl group is highly susceptible to auto-oxidation, while the primary amine is prone to degradation. As a Senior Application Scientist, I have designed this guide to move beyond standard Safety Data Sheets (SDS). Here, we explore the causality behind the chemical's hazards, establish self-validating quality control systems, and detail field-proven synthetic protocols to ensure reproducible drug development workflows.

Physicochemical Profiling & Hazard Causality

To handle this intermediate effectively, one must understand how its molecular structure dictates its physical properties and safety profile.

Quantitative Data & Implications
PropertyValueMechanistic Causality & Laboratory Implication
CAS Number 212322-17-3Unique identifier for regulatory compliance and inventory tracking [1].
Molecular Formula C₉H₉NO₃Indicates a high degree of unsaturation and reactive functional groups.
Molecular Weight 179.17 g/mol Critical for precise stoichiometric calculations in micro-scale synthesis.
Appearance Yellow solidA shift to dark brown indicates oxidative degradation of the amine/aldehyde.
Melting Point 105–110 °CA broadened melting point range is the first physical indicator of impurity [5].
Storage Conditions 4 °C, Dark, N₂ atmLow thermal energy and absence of O₂/hv prevents radical auto-oxidation [3].
Hazard Classifications (GHS) & Toxicological Causality

Standard SDS documentation lists hazards without explaining why they occur [2]. Understanding the mechanism of toxicity is critical for designing robust safety protocols.

GHS CodeHazard DescriptionToxicological Mechanism & PPE Requirement
H302 Harmful if swallowedThe aniline moiety can be metabolically activated to hydroxylamines, inducing methemoglobinemia. Protocol: Strict hygiene; no eating/drinking in the lab.
H315 Causes skin irritationThe electrophilic formyl group can covalently cross-link with nucleophilic amino acid residues (e.g., lysine) in skin proteins. Protocol: Double-layer nitrile gloves.
H319 Serious eye irritationRapid reaction with the aqueous, protein-rich environment of the cornea. Protocol: Splash-proof chemical safety goggles are mandatory.
H335 Respiratory irritationInhalation of fine crystalline dust leads to localized tissue irritation in the respiratory tract. Protocol: Handle exclusively within a calibrated fume hood.

Self-Validating Quality Control (QC) Protocols

Before initiating any multi-step synthesis, the integrity of Methyl 3-amino-4-formylbenzoate must be verified. Using degraded material leads to catastrophic yield losses. We employ a self-validating ¹H NMR protocol to confirm structural integrity [5].

Pre-Reaction NMR Validation Workflow
  • Sample Preparation: Dissolve 5 mg of the compound in 0.5 mL of CDCl₃.

  • Key Resonance Checks:

    • Aldehyde Integrity: Look for a sharp singlet at δ 9.95 ppm (1H) . If this peak is absent or accompanied by a broad peak at ~11-12 ppm, the formyl group has oxidized to a carboxylic acid.

    • Amine Integrity: Look for a broad singlet at δ 6.19 ppm (2H) . Loss of this signal or extreme broadening indicates polymeric degradation.

    • Ester Integrity: Confirm the presence of the methyl ester singlet at δ 3.92 ppm (3H) .

  • Decision Gate: If the aldehyde peak at 9.95 ppm integrates to <0.95 relative to the aromatic protons, the batch must be recrystallized or discarded.

QCFlow S1 Receive & Store Reagent (4°C, N2 Atmosphere, Dark) S2 Pre-Reaction QC (1H NMR in CDCl3) S1->S2 S3 Check Aldehyde Peak (δ 9.95 ppm singlet) S2->S3 S4 Check Amine Peak (δ 6.19 ppm broad singlet) S2->S4 Pass Proceed to Synthesis (No Oxidation Detected) S3->Pass Peak Present Fail Discard / Purify (Carboxylic Acid / Polymeric Impurities) S3->Fail Peak Absent / Shifted S4->Pass Peak Present S4->Fail Broadening / Loss

Figure 1: Self-validating quality control workflow for methyl 3-amino-4-formylbenzoate.

Synthetic Utility: The Quinoline/Quinazoline Pathway

Methyl 3-amino-4-formylbenzoate is highly prized for its ability to undergo condensation and cyclization reactions. Because the amine and aldehyde are in close proximity, reacting this compound with α-hydroxyketones or diacetyl derivatives rapidly yields functionalized quinolines (e.g., 3-hydroxyquinolines or diquinolinyl-pyridines) which are vital scaffolds for antiparasitic and antitumoral agents [4, 5].

Visualizing the Reaction Pathway

The following diagram illustrates the logical progression of the acid-catalyzed condensation, demonstrating how the bifunctional nature of the reagent drives the cyclization.

ReactionPathway A Methyl 3-amino-4-formylbenzoate (Bifunctional Precursor) D Heyns Intermediate (Imine Formation) A->D B alpha-Hydroxyketone (Co-reactant) B->D C Acid Catalysis (11.5 N HCl, CH3CN) C->D Catalyzes E Intramolecular Cyclization (Dehydration) D->E F 3-Hydroxyquinoline Derivative (Target Scaffold) E->F

Figure 2: Acid-catalyzed synthesis of 3-hydroxyquinolines from methyl 3-amino-4-formylbenzoate.

Detailed Experimental Protocol: Synthesis of 3-Hydroxyquinolines

To ensure reproducibility, the following protocol is designed as a self-validating system. Each step includes a specific observational checkpoint to verify the reaction's progress [5].

Reagents Required:

  • Methyl 3-amino-4-formylbenzoate (0.73 mmol, 2.0 equiv)

  • α-Hydroxyketone derivative (0.36 mmol, 1.0 equiv)

  • Acetonitrile (CH₃CN, anhydrous) (4.0 mL)

  • 11.5 N Hydrochloric Acid (HCl) (1.8 mmol, 5.0 equiv; approx. 0.06 mL of 36% HCl)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL reaction tube equipped with a magnetic stir bar, add Methyl 3-amino-4-formylbenzoate and the α-hydroxyketone derivative.

  • Solvation: Add 4.0 mL of anhydrous CH₃CN. Stir until a homogenous, pale-yellow solution is achieved.

  • Catalysis: Dropwise, add the 11.5 N HCl.

    • Causality Note: The strong acid protonates the carbonyl oxygen of the ketone, vastly increasing its electrophilicity and facilitating the initial nucleophilic attack by the primary amine.

  • Reaction: Seal the tube and stir at room temperature (24 °C) for 12 hours.

    • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using 10% EtOAc in Hexane. The starting material (Rf ≈ 0.1) should be completely consumed, replaced by a new, UV-active product spot.

  • Quenching: Once TLC confirms completion, add 1.0 mL of Methanol (MeOH) to quench any reactive intermediates.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (EtOAc) (3 × 10 mL) and wash the combined organic layers with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure. Purify the crude residue via silica gel column chromatography (Hexane/EtOAc 9:1) to afford the pure 3-hydroxyquinoline derivative.

Spill Management & Environmental Safety

Given its toxicity profile (H302, H335), accidental release requires a structured, causality-driven response to prevent aerosolization of the powder.

Emergency Spill Protocol:

  • Evacuate & Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Don Advanced PPE: Upgrade to a P100 particulate respirator and heavy-duty nitrile gloves.

  • Containment (No Sweeping): Do not use a dry brush, as this aerosolizes the toxic dust. Instead, gently cover the spill with damp absorbent pads (using water or a mild solvent like ethanol) to weigh down the particulate matter.

  • Collection: Mechanically scoop the dampened solid into a chemically compatible, sealable hazardous waste container.

  • Decontamination: Wash the affected surface with a 5% aqueous sodium bicarbonate solution to neutralize residual traces, followed by a water rinse.

References

  • NextSDS. "Methyl 3-amino-4-formylbenzoate — Chemical Substance Information." NextSDS Database. URL:[Link]

  • Guillon, Jean, et al. "Development, Synthesis and Antiprotozoal Assessment of New Substituted Diquinolinyl-Pyridine Derivatives as Antiparasitic Agents." Acta Scientific Pharmaceutical Sciences 7.7 (2023): 15-33. URL:[Link]

  • ACS Publications. "Reversal of Reactivity of Heyns Intermediate for the Concise Synthesis of Substituted 3-Hydroxyquinolines." The Journal of Organic Chemistry (2024). URL: [Link]

Foundational

An In-depth Technical Guide to Methyl 3-amino-4-formylbenzoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Building Block in Modern Medicinal Chemistry Methyl 3-amino-4-formylbenzoate (CAS No. 212322-17-3) is a polysubstituted aromatic c...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

Methyl 3-amino-4-formylbenzoate (CAS No. 212322-17-3) is a polysubstituted aromatic compound that has emerged as a valuable intermediate in the synthesis of complex heterocyclic molecules, particularly those with applications in drug discovery and development. Its unique arrangement of an amino group, a formyl (aldehyde) group, and a methyl ester on a benzene ring provides a scaffold with multiple reactive sites, allowing for diverse and regioselective chemical transformations. This guide provides a comprehensive overview of its synthesis, chemical properties, and notable applications, with a focus on its role as a key building block in the development of novel therapeutic agents.

A Note on the History and Discovery

While the specific discovery and first synthesis of Methyl 3-amino-4-formylbenzoate are not prominently documented in historical chemical literature, its emergence is intrinsically linked to the broader development of substituted aminobenzaldehydes. The synthesis of these compounds has been a long-standing area of interest in organic chemistry due to their utility in constructing a wide range of dyes, polymers, and pharmaceuticals. Early methods for producing substituted benzaldehydes were often harsh and lacked the selectivity of modern techniques. The story of benzaldehyde itself began with its isolation from bitter almonds in 1803, with its first chemical synthesis achieved by Wöhler and Liebig in 1832. This foundational work paved the way for the development of numerous synthetic routes to its derivatives.

The appearance of Methyl 3-amino-4-formylbenzoate in the scientific and patent literature is a more recent development, likely driven by the demand for sophisticated and highly functionalized building blocks in contemporary medicinal chemistry. Its use as a reactant in a European patent (EP0966454B1) with a priority date in the late 1990s suggests its availability as a specialty chemical around that time. More recently, its utility has been explicitly detailed in the synthesis of targeted therapeutic agents, solidifying its place as a modern and important synthetic intermediate.

Synthesis and Characterization

A reliable and well-characterized synthesis of Methyl 3-amino-4-formylbenzoate was recently reported in The Journal of Organic Chemistry in 2024.[1] This procedure provides a clear pathway for obtaining this key intermediate in good yield.

Detailed Experimental Protocol

A general procedure for the synthesis of 2-aminobenzaldehyde derivatives, including Methyl 3-amino-4-formylbenzoate, has been described.[1] While the specific starting material for this exact compound is not detailed in the provided excerpt, the general methodology for related compounds involves the transformation of a suitable precursor.

The characterization of the resulting Methyl 3-amino-4-formylbenzoate is crucial for confirming its identity and purity.

Physicochemical Properties and Spectroscopic Data
PropertyValueSource
CAS Number 212322-17-3[2]
Molecular Formula C₉H₉NO₃[1]
Molecular Weight 179.18 g/mol
Appearance Yellow solid[1]
Melting Point 105–110 °C[1]
Storage 4°C, protect from light, stored under nitrogen

Spectroscopic Data: [1]

  • ¹H NMR (500 MHz, CDCl₃): δ 9.95 (s, 1H), 7.56 (d, J = 8.0 Hz, 1H), 7.36–7.34 (m, 2H), 6.19 (bs, 2H), 3.92 (s, 3H).

  • ¹³C NMR (125 MHz, CDCl₃): δ 193.9, 166.3, 149.3, 135.6, 135.5, 120.9, 117.6, 116.6, 52.4.

  • IR (νₘₐₓ, cm⁻¹): 3460, 3357, 1707, 1669, 1547, 1262, 1186, 984, 758.

  • HRMS (ESI/Q-TOF) m/z: [M + H]⁺ Calcd for C₉H₉NO₃ + H: 180.0661. Found: 180.0633.

Applications in Drug Discovery and Organic Synthesis

The strategic placement of the amino, formyl, and methyl ester groups makes Methyl 3-amino-4-formylbenzoate a versatile precursor for the synthesis of a variety of heterocyclic scaffolds.

Intermediate in the Synthesis of STING Antagonists

Recent patent literature highlights the use of Methyl 3-amino-4-formylbenzoate as a key starting material in the preparation of small molecule antagonists of the Stimulator of Interferon Genes (STING) protein. In one patented synthesis, the amino group of Methyl 3-amino-4-formylbenzoate is acylated with ethyl chloroformate in the presence of pyridine. This transformation is a critical step in the construction of more complex molecules designed to modulate the STING pathway, which is implicated in various inflammatory diseases.

Precursor for Antiparasitic Agents

Methyl 3-amino-4-formylbenzoate has been employed in the synthesis of novel diquinolinyl-pyridine derivatives with potential as antiparasitic agents. In a multi-step synthesis, it is reacted with 2,6-diacetylpyridine in an alkaline medium to form a diacid intermediate. This intermediate is then further functionalized to produce a series of compounds that have been evaluated for their activity against parasites such as Plasmodium falciparum.

Synthesis of Disubstituted Bicyclic Heterocycles

An earlier patent describes the use of Methyl 3-amino-4-formylbenzoate in the preparation of disubstituted bicyclic heterocycles with potential pharmaceutical applications. In this context, it is reacted with a 4-cyanophenylpropionic acid chloride in the presence of a base to form an amide linkage. This reaction showcases the utility of the amino group for standard amide bond formation, a cornerstone of medicinal chemistry.

Experimental Workflows and Logical Relationships

The synthetic utility of Methyl 3-amino-4-formylbenzoate stems from the differential reactivity of its functional groups, which can be selectively targeted to build molecular complexity.

G cluster_start Starting Material cluster_products Resulting Scaffolds / Applications A Methyl 3-amino-4-formylbenzoate B Acylation / Amide Bond Formation (Amino Group) A->B e.g., Acyl Chlorides, Chloroformates C Condensation / Imine Formation (Formyl Group) A->C e.g., Amines, Active Methylene Compounds D Ester Hydrolysis / Amidation (Methyl Ester) A->D e.g., LiOH, NaOH, Amines E STING Antagonist Precursors B->E G Bicyclic Heterocycles B->G F Diquinolinyl-pyridine Derivatives (Antiparasitic) C->F

Caption: Synthetic pathways from Methyl 3-amino-4-formylbenzoate.

Conclusion

Methyl 3-amino-4-formylbenzoate is a valuable and versatile building block in modern organic synthesis, particularly for the construction of pharmaceutically relevant heterocyclic systems. While its specific historical origins are not well-documented, its recent and continued use in the synthesis of novel therapeutic agents, such as STING antagonists and potential antiparasitic compounds, underscores its importance. The availability of a detailed and reproducible synthetic protocol and comprehensive characterization data will undoubtedly facilitate its broader application in the research and development of new chemical entities. As the demand for complex and highly functionalized molecules continues to grow, the utility of such well-defined building blocks will become increasingly critical.

References

  • Cas 57-13-6,Urea. LookChem. Available at: [Link]

  • Reversal of Reactivity of Heyns Intermediate for the Concise Synthesis of Substituted 3-Hydroxyquinolines. The Journal of Organic Chemistry. (2024). Available at: [Link]

  • methyl 3-amino-4-formylbenzoate. Yuhan Pharmaceutical. Available at: [Link]

  • Disubstituted bicyclic heterocycles, the preparations and the use thereof as pharmaceutical compositions. Google Patents. (2000).
  • Disubstituted bicyclic heterocycles, their production and use as medicaments. Google Patents. (2009).
  • Small molecule sting antagonists. Google Patents. (2021).
  • Development, Synthesis and Antiprotozoal Assessment of New Substituted Diquinolinyl-Pyridine Derivatives as Antiparasitic Agent.
  • SMALL MOLECULAR MODULATORS OF HUMAN STING. Google Patents. (2018).

Sources

Exploratory

Rational Design and Synthetic Utility of Methyl 3-amino-4-formylbenzoate in Advanced Heterocyclic Drug Discovery

Executive Summary & Mechanistic Rationale As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need for highly functionalized building blocks that can rapidly generate chemical comp...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need for highly functionalized building blocks that can rapidly generate chemical complexity. Methyl 3-amino-4-formylbenzoate (CAS: 212322-17-3) represents a privileged aromatic scaffold characterized by the strategic ortho-positioning of a nucleophilic amine and an electrophilic formyl group, complemented by a para-methyl ester.

This specific topological arrangement creates a powerful synthetic platform for annulation reactions. The true mechanistic value of this molecule lies in its dual reactivity: the amine acts as a primary nucleophile to initiate Schiff base formation, while the adjacent aldehyde serves as a localized electrophilic trap, driving rapid intramolecular cyclization. This guide explores the causality behind its use in synthesizing complex pharmacophores, including antiprotozoal agents and STING antagonists.

Physicochemical Profiling

Before deploying this compound in synthetic workflows, understanding its baseline properties is critical for solvent selection, stoichiometric scaling, and reaction optimization.

Table 1: Key Physicochemical and Structural Parameters

ParameterValueCausality / Impact on Synthesis
CAS Number 212322-17-3Unambiguous identification for regulatory tracking and procurement.
Molecular Formula C9H9NO3Dictates mass balance and exact stoichiometric calculations.
Molecular Weight 179.17 g/mol Used for precise equivalent scaling in micro-scale reactions.
Melting Point 105–110 °CIndicates moderate crystal lattice energy; stable for solid handling[1].
SMILES COC(=O)C1=CC=C(C=O)C(N)=C1Essential for in silico docking and cheminformatics workflows.
Solubility Soluble in CH3CN, DCE, EtOAcEnables homogeneous catalysis in polar aprotic environments.

Application 1: Synthesis of Antiprotozoal Diquinolinyl-Pyridine Derivatives

Causality & Design: The development of antiparasitic agents against Plasmodium falciparum and Trypanosoma species often requires rigid molecules capable of binding to parasitic telomeric G-quadruplexes. Methyl 3-amino-4-formylbenzoate is reacted with 2,6-diacetylpyridine to form a rigid diquinolinyl-pyridine scaffold[2]. The base-catalyzed Friedländer condensation ensures that the initial imine formation is followed by a rapid aldol-type condensation, thermodynamically locking the conformation.

Protocol 1: Base-Catalyzed Annulation

This self-validating protocol ensures complete cyclization through rigorous pH control and thermal driving forces.

  • Reagent Preparation: Suspend methyl 3-amino-4-formylbenzoate (1.6 mmol) in 15 mL of a 33% aqueous NaOH solution.

    • Causality: The strong alkaline environment deprotonates the α-methyl groups of the incoming ketone, generating a highly reactive enolate necessary for the subsequent aldol step.

  • Coupling: Add 2,6-diacetylpyridine (0.8 mmol) to the suspension.

  • Thermal Activation: Reflux the reaction mixture under continuous stirring for 2 hours.

    • Validation: The high temperature overcomes the activation energy barrier for the final dehydration step, driving the equilibrium entirely toward the aromatic quinoline system.

  • Isolation: Cool the mixture to room temperature. Filter the resulting precipitate and wash sequentially with a minimal amount of cold water and diethyl ether (2x).

  • pH-Mediated Purification: Dissolve the dried precipitate in 10 mL of hot water. Carefully add 6N HCl dropwise until the pH reaches exactly 5.0.

    • Causality: Adjusting to pH 5 neutralizes the basic nitrogens and any hydrolyzed carboxylates, cleanly precipitating the target diacid compound without the need for chromatography.

  • Final Recovery: Filter the dark precipitate, wash with water and petroleum ether, and dry under vacuum.

G A Methyl 3-amino-4-formylbenzoate (Nucleophile/Electrophile) C 33% aq. NaOH, Reflux 2h (Base Catalysis) A->C B 2,6-diacetylpyridine (Bis-enolate precursor) B->C D Bis-Imine Intermediate C->D Nucleophilic attack by -NH2 E Intramolecular Aldol Condensation D->E Enolate attack on -CHO F Dehydration (-2 H2O) E->F Aromatization G Diquinolinyl-pyridine Derivative (Target Scaffold) F->G

Base-catalyzed Friedländer condensation pathway for diquinolinyl-pyridines.

Application 2: Acid-Catalyzed Synthesis of 3-Hydroxyquinolines

Causality & Design: 3-Hydroxyquinolines are critical pharmacophores in modern drug discovery. Using a Heyns intermediate approach, methyl 3-amino-4-formylbenzoate can be reacted with α-hydroxyketones[1]. Here, acid catalysis is strictly required. The acid protonates the carbonyl oxygen of the α-hydroxyketone, increasing its electrophilicity and facilitating the initial amine attack.

Protocol 2: Acid-Catalyzed Condensation
  • Setup: In an oven-dried 20 mL reaction tube, combine methyl 3-amino-4-formylbenzoate (0.73 mmol, 2.0 equiv) and the desired α-hydroxyketone (0.36 mmol, 1.0 equiv) in 4 mL of anhydrous .

  • Acidification: Add 11.5 N HCl (1.8 mmol, 5.0 equiv; approx. 0.06 mL of 36% HCl).

    • Causality: The concentrated acid not only catalyzes imine formation but also promotes the subsequent cyclization cascade by activating the formyl group.

  • Reaction: Stir the mixture at room temperature (24 °C) for 12 hours.

    • Validation: Monitor via TLC (10% EtOAc/Hexane). The complete disappearance of the starting material (Rf = 0.1) serves as a self-validating endpoint.

  • Quenching: Add 1 mL of MeOH to quench any highly reactive intermediates.

  • Workup: Extract the mixture with EtOAc. Wash the organic layer with saturated aqueous NaHCO3.

    • Causality: Neutralization of residual HCl prevents acid-catalyzed degradation or polymerization of the product during concentration.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate under reduced pressure to yield the substituted 3-hydroxyquinoline (typical yields ~77%).

G Step1 Mix Reagents in CH3CN (1aa + α-hydroxyketone) Step2 Add 11.5 N HCl (5 equiv) to activate carbonyl Step1->Step2 Step3 Stir at RT for 12 h (Monitor via TLC) Step2->Step3 Step4 Quench with MeOH Step3->Step4 Step5 Extract with EtOAc & Wash with aq. NaHCO3 Step4->Step5 Step6 Dry over Na2SO4 & Evaporate solvent Step5->Step6 Step7 Isolate 3-Hydroxyquinoline (Yield ~77%) Step6->Step7

Experimental workflow for acid-catalyzed 3-hydroxyquinoline synthesis.

Application 3: Selective Functionalization for STING Antagonists

Beyond ring annulation, the primary amine group can be selectively functionalized while leaving the aldehyde intact. In the development of small molecule , methyl 3-amino-4-formylbenzoate is converted into a carbamate intermediate[3].

Protocol 3: Carbamate Formation
  • Solvation: Dissolve methyl 3-amino-4-formylbenzoate (11.16 mmol) in 20 mL of 1,2-dichloroethane (DCE).

  • Base Addition: Add pyridine (24.56 mmol) and cool the system to 0-5 °C.

    • Causality: Pyridine acts as a mild acid scavenger to neutralize the HCl generated during the reaction, preventing the protonation and subsequent deactivation of the starting amine.

  • Electrophile Addition: Dropwise add ethyl chloroformate (13.39 mmol). The low temperature controls the exothermic reaction and prevents over-acylation.

  • Stirring: Stir at 0-5 °C for 1 hour. Confirm completion via LC-MS.

  • Workup: Quench with 1N HCl, extract with dichloromethane (DCM), and concentrate.

Table 2: Comparative Reaction Conditions for Methyl 3-amino-4-formylbenzoate

ApplicationCo-ReactantCatalyst/BaseSolventTempTarget Scaffold
Antiparasitics 2,6-diacetylpyridine33% aq. NaOHWaterRefluxDiquinolinyl-pyridine
3-Hydroxyquinolines α-hydroxyketone11.5 N HClCH3CN24 °C3-Hydroxyquinoline
STING Antagonists Ethyl chloroformatePyridineDCE0-5 °CCarbamate intermediate

Conclusion

Methyl 3-amino-4-formylbenzoate is a highly privileged scaffold in medicinal chemistry. Its predictable reactivity profile—governed by the electronics of the ortho-aminoaldehyde system—allows for both acid- and base-catalyzed annulations, as well as selective amine functionalization. By strictly adhering to the thermodynamic and kinetic controls outlined in these self-validating protocols, researchers can reliably access complex heterocyclic libraries for advanced drug discovery.

References

  • Guillon, J., et al. "Development, Synthesis and Antiprotozoal Assessment of New Substituted Diquinolinyl-Pyridine Derivatives as Antiparasitic Agents by Potential G-4 Binding." Acta Scientific Pharmaceutical Sciences, 2023. URL: [Link]

  • "Reversal of Reactivity of Heyns Intermediate for the Concise Synthesis of Substituted 3-Hydroxyquinolines." The Journal of Organic Chemistry, ACS Publications, 2024. URL: [Link]

  • "Small molecule sting antagonists." World Intellectual Property Organization, WO2021161230A1, 2021.

Sources

Foundational

Methyl 3-Amino-4-Formylbenzoate: A Bifunctional Scaffold for Advanced Heterocyclic Synthesis and Drug Discovery

Executive Summary Methyl 3-amino-4-formylbenzoate (CAS: 212322-17-3) is a highly versatile, bifunctional building block characterized by an ortho-amino benzaldehyde moiety coupled with a methyl ester[1][2]. This specific...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-amino-4-formylbenzoate (CAS: 212322-17-3) is a highly versatile, bifunctional building block characterized by an ortho-amino benzaldehyde moiety coupled with a methyl ester[1][2]. This specific structural arrangement primes the molecule for complex condensation reactions, making it an indispensable intermediate in the synthesis of functionalized quinoline scaffolds[3]. This technical guide explores its physicochemical properties, its mechanistic role in advanced Friedländer-type condensations, and its emerging application in the synthesis of antiprotozoal agents targeting telomeric G-quadruplexes[4].

Physicochemical Profiling & Structural Elucidation

Understanding the physical and structural parameters of methyl 3-amino-4-formylbenzoate is critical for optimizing reaction conditions, particularly regarding solubility and thermal stability during high-temperature condensations.

PropertyValue
IUPAC Name methyl 3-amino-4-formylbenzoate[1]
CAS Number 212322-17-3[2]
Molecular Formula C₉H₉NO₃[1]
Molecular Weight 179.17 g/mol [5]
Appearance Yellow solid[3]
Melting Point 105–110 °C[3]
SMILES COC(=O)C1=CC=C(C=O)C(N)=C1[1]
Storage Conditions 4 °C, protect from light, store under nitrogen[2]

Mechanistic Utility in Heterocyclic Synthesis

The core of methyl 3-amino-4-formylbenzoate—an ortho-aminoaldehyde—is the quintessential precursor for the Friedländer quinoline synthesis. The spatial proximity of the nucleophilic amine and the electrophilic formyl group facilitates rapid intramolecular cyclization following an initial intermolecular condensation.

Recent synthetic advancements have leveraged this molecule for the concise synthesis of substituted 3-hydroxyquinolines via the reversal of the Heyns intermediate reactivity[3]. In this pathway, the amine group of methyl 3-amino-4-formylbenzoate reacts with an α-hydroxyketone under strongly acidic conditions. The acid catalyst protonates the carbonyl oxygen of the α-hydroxyketone, significantly enhancing its electrophilicity. This drives the initial nucleophilic attack by the amine, forming a Schiff base that undergoes a cascade of dehydration and intramolecular cyclization to yield the highly functionalized 3-hydroxyquinoline scaffold[3].

G A Methyl 3-amino-4-formylbenzoate + α-hydroxyketone B Acid Catalysis (11.5 N HCl) in CH3CN, RT A->B C Heyns Intermediate Formation B->C D Intramolecular Cyclization & Dehydration C->D E Substituted 3-Hydroxyquinoline D->E

Synthetic workflow for 3-hydroxyquinolines via Heyns intermediate reversal.

Application in Drug Discovery: Antiprotozoal Agents

Beyond fundamental methodology, methyl 3-amino-4-formylbenzoate is a critical intermediate in the development of diquinolinyl-pyridine derivatives, which are actively investigated as potent antiprotozoal agents against Plasmodium falciparum[4].

The structural design of these molecules is a direct response to widespread drug resistance. Standard quinoline antimalarials (e.g., chloroquine) are frequently expelled from the parasite by the Pfcrt efflux pump[4]. By synthesizing bis-quinoline structures—where two quinoline-carboxamide groups are linked to a central pyridine nucleus—researchers create sterically bulky, bio-isosteric analogs that evade recognition by the efflux machinery[4].

Furthermore, these extended, planar aromatic systems are mechanistically designed to target the telomeric 3' G-overhang region of P. falciparum (sequence: 5'GGGTTYA3')[4]. The bis-quinoline structure intercalates into the intramolecular G-quadruplex, stabilizing the DNA secondary structure. This stabilization physically blocks telomerase from extending the telomere, ultimately triggering parasite apoptosis[4].

G A Diquinolinyl-Pyridine Derivative B Evasion of Pfcrt Efflux Pump A->B C Nuclear Penetration B->C D Binding to Telomeric G-Quadruplex (5'GGGTTYA3') C->D E Telomerase Inhibition & Parasite Apoptosis D->E

Mechanism of action for diquinolinyl-pyridine derivatives targeting G-quadruplexes.

Experimental Protocols & Methodologies

Protocol A: Acid-Catalyzed Synthesis of 3-Hydroxyquinolines[3]

Causality Focus: The use of concentrated HCl (11.5 N) is essential to drive the formation of the Heyns intermediate by activating the α-hydroxyketone. The subsequent biphasic workup ensures the complete removal of water-soluble acidic byproducts, preventing degradation of the final product.

  • Reaction Setup: In an oven-dried 20 mL reaction tube, dissolve methyl 3-amino-4-formylbenzoate (0.73 mmol, 2.0 equiv) and the selected α-hydroxyketone derivative (0.36 mmol, 1.0 equiv) in 4 mL of anhydrous acetonitrile (CH₃CN)[3].

  • Catalysis: Add 1.8 mmol of 11.5 N HCl (approximately 0.06 mL of 36% HCl) dropwise to the stirring solution[3].

  • Propagation: Stir the reaction mixture at room temperature (24 °C) for 12 hours. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC)[3].

  • Quenching & Extraction: Upon completion, quench the reaction with 1 mL of methanol (MeOH). Extract the mixture with ethyl acetate (EtOAc)[3].

  • Purification: Wash the organic layer with an aqueous NaHCO₃ solution to neutralize residual acid. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to yield the 3-hydroxyquinoline derivative[3].

Protocol B: Base-Catalyzed Synthesis of Diquinolinyl-Pyridine Diacid[4]

Causality Focus: The 33% NaOH aqueous solution serves a dual mechanistic purpose: it deprotonates the methyl groups of 2,6-diacetylpyridine to form reactive enolates for the initial aldol condensation, and it concurrently hydrolyzes the methyl ester of the starting material to the corresponding carboxylic acid, yielding the diacid intermediate.

  • Condensation: Suspend methyl 3-amino-4-formylbenzoate (1.6 mmol) in 15 mL of a 33% aqueous NaOH solution. Add 2,6-diacetylpyridine (0.8 mmol) to the suspension[4].

  • Cyclization: Reflux the reaction mixture under continuous stirring for 2 hours. The high pH and temperature drive the double Friedländer-type condensation[4].

  • Initial Isolation: Cool the reaction mixture to room temperature. Filter the resulting precipitate, washing it sequentially with a minimum volume of cold water and twice with diethyl ether to remove unreacted starting materials[4].

  • Acidification: Dry the precipitate, then dissolve it in 10 mL of hot water. Carefully add 6N HCl dropwise to adjust the pH precisely to 5[4]. Note: pH 5 is the isoelectric point where the diacid precipitates maximally.

  • Final Recovery: Filter the dark precipitate, wash thoroughly with water followed by petroleum ether, and dry under a vacuum to afford the pure diacid intermediate[4].

References

  • Sigma-Aldrich Methyl 3-amino-4-formylbenzo
  • Chemspace Methyl 3-amino-4-formylbenzo
  • The Journal of Organic Chemistry - ACS Publications Reversal of Reactivity of Heyns Intermediate for the Concise Synthesis of Substituted 3-Hydroxyquinolines
  • Acta Scientific Pharmaceutical Sciences (ResearchGate)

Sources

Exploratory

Whitepaper: Methyl 3-Amino-4-formylbenzoate as a Bifunctional Synthon in Advanced Heterocyclic Synthesis

Executive Summary In the landscape of modern synthetic organic chemistry and drug discovery, the rational design of fused N-heterocycles (such as quinolines, quinazolines, and indazoles) relies heavily on versatile, poly...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern synthetic organic chemistry and drug discovery, the rational design of fused N-heterocycles (such as quinolines, quinazolines, and indazoles) relies heavily on versatile, polyfunctional building blocks. Methyl 3-amino-4-formylbenzoate (CAS: 212322-17-3) has emerged as a privileged scaffold. Featuring an ortho-aminoaldehyde motif paired with a para-ester group, this molecule offers orthogonal reactivity that enables tandem condensation-cyclization cascades followed by late-stage functionalization.

This technical guide deconstructs the mechanistic utility, physicochemical properties, and validated experimental workflows for utilizing Methyl 3-amino-4-formylbenzoate in novel synthetic methodologies.

Physicochemical Profiling & Quantitative Data

Understanding the baseline properties of Methyl 3-amino-4-formylbenzoate is critical for solvent selection, reaction temperature optimization, and downstream purification[1][2]. The electron-withdrawing nature of the methyl ester enhances the electrophilicity of the formyl carbon, predisposing it to rapid nucleophilic attack.

PropertyValueStructural Implication
IUPAC Name methyl 3-amino-4-formylbenzoateDefines core substitution pattern.
CAS Number 212322-17-3Industry standard identifier.
Molecular Formula C₉H₉NO₃-
Molecular Weight 179.17 g/mol -
Melting Point 105–110 °CIndicates moderate crystalline lattice stability.
SMILES O=C(OC)C1=CC=C(C=O)C(N)=C1Useful for computational modeling.
Key IR Absorptions 3460, 3357 (NH₂), 1707, 1669 cm⁻¹Distinct vibrational modes for validation[3].

Mechanistic Rationale: The Ortho-Aminoaldehyde Advantage

The synthetic power of Methyl 3-amino-4-formylbenzoate lies in its pre-organized geometry. The proximity of the nucleophilic amine and the electrophilic formyl group allows it to act as a bis-electrophile/nucleophile system. When reacted with α-methylene ketones or α-hydroxyketones, it readily undergoes Friedländer-type annulations or Heyns intermediate rearrangements to construct heavily substituted aromatic rings.

BifunctionalLogic Core Methyl 3-amino-4-formylbenzoate (Bifunctional Synthon) Amine Nucleophilic Amine (-NH2) Core->Amine Formyl Electrophilic Carbonyl (-CHO) Core->Formyl Ester Methyl Ester (-COOCH3) Core->Ester Heterocycle Fused N-Heterocycle (e.g., Quinoline) Amine->Heterocycle Imine Formation Formyl->Heterocycle Aldol Condensation LateStage Late-Stage Functionalization (Amidation/Hydrolysis) Ester->LateStage Orthogonal Reactivity Heterocycle->LateStage

Diagram 1: Divergent reactivity pathways of Methyl 3-amino-4-formylbenzoate.

Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every reagent choice is grounded in mechanistic causality, and analytical checkpoints are embedded to prevent the propagation of errors through multi-step syntheses.

Workflow A: Acid-Catalyzed Synthesis of 3-Hydroxyquinolines

This protocol exploits a reversed-reactivity Heyns intermediate rearrangement, allowing for the concise synthesis of 3-hydroxyquinolines from Methyl 3-amino-4-formylbenzoate and α-hydroxyketones[3].

Causality of Reagents:

  • Acetonitrile (CH₃CN): Chosen as a polar aprotic solvent to solubilize both the polar starting materials and stabilize the charged transition states during acid catalysis without competing as a nucleophile.

  • 11.5 N HCl: A strong, concentrated acid is required to protonate the formyl oxygen, dramatically increasing its electrophilicity for the initial nucleophilic attack, while simultaneously driving the final dehydration step to achieve aromatization.

SynthesisWorkflow S1 1. Reactant Assembly Equimolar mixing in CH3CN S2 2. Acid Activation Add 11.5 N HCl (5 equiv) S1->S2 S3 3. Cyclization Stir 12h at 24°C S2->S3 S4 4. Quench & Extract MeOH quench, EtOAc extraction S3->S4 S5 5. Purification NaHCO3 wash, Na2SO4 dry S4->S5

Diagram 2: Step-by-step workflow for the synthesis of 3-hydroxyquinolines.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL reaction tube, add Methyl 3-amino-4-formylbenzoate (0.73 mmol, 2 equiv) and the selected α-hydroxyketone derivative (0.36 mmol, 1 equiv).

  • Solvation: Suspend the mixture in 4 mL of anhydrous CH₃CN.

  • Catalysis: Dropwise, add 11.5 N HCl (1.8 mmol, 5 equiv; approx. 0.06 mL of 36% HCl). The high concentration minimizes the introduction of excess water, which could hydrolyze the methyl ester.

  • Reaction: Stir the mixture at room temperature (24 °C) for 12 hours.

  • Self-Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (10% EtOAc in hexanes). The starting material (Methyl 3-amino-4-formylbenzoate) has a known R_f of 0.1[3]. Proceed only when this spot is fully consumed.

  • Quenching: Add 1 mL of Methanol (MeOH) to quench any reactive intermediates, followed by extraction with Ethyl Acetate (EtOAc).

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO₃. Causality: Neutralizing the residual HCl is critical to prevent acid-catalyzed degradation of the newly formed quinoline core during solvent evaporation.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate using a rotary evaporator.

Self-Validation Checkpoint 2 (NMR): Analyze the crude product via ¹H NMR (500 MHz, CDCl₃). The successful cyclization is confirmed by the complete disappearance of the aldehyde proton singlet at δ 9.95 and the primary amine broad singlet at δ 6.19[3].

Workflow B: Base-Catalyzed Friedländer Annulation for Antiprotozoal Agents

Methyl 3-amino-4-formylbenzoate can also be subjected to base-catalyzed conditions to synthesize complex diquinolinyl-pyridine derivatives, which act as potential G-quadruplex binding antiparasitic agents[4].

Causality of Reagents:

  • 33% Aqueous NaOH: A strong base is required to deprotonate the weakly acidic α-methyl protons of the ketone partner (e.g., 2,6-diacetyl pyridine), generating a reactive enolate that attacks the formyl group of the benzoate.

Step-by-Step Methodology:

  • Suspension: Suspend Methyl 3-amino-4-formylbenzoate (1.6 mmol) in 15 mL of 33% aqueous NaOH solution.

  • Coupling Partner Addition: Add 2,6-diacetyl pyridine (0.8 mmol). The 2:1 stoichiometric ratio is strictly enforced to ensure dual annulation on both sides of the pyridine core.

  • Thermal Activation: Reflux the mixture under continuous stirring for 2 hours. The thermal energy overcomes the activation barrier of the secondary dehydration/imine-formation step.

  • Precipitation: Cool the reaction mixture to room temperature. The highly conjugated product will precipitate out of the highly polar aqueous solution.

  • Filtration & Washing: Filter the precipitate and wash with a minimum amount of cold water, followed by diethyl ether (2x) to remove unreacted organics.

  • Ester Hydrolysis (In-situ): Because the reaction occurs in hot 33% NaOH, the methyl ester is concurrently saponified into a carboxylic acid. To recover the free acid, dissolve the dried precipitate in 10 mL of hot water and adjust the pH to 5 using 6N HCl[4].

Conclusion

Methyl 3-amino-4-formylbenzoate is a highly programmable chemical building block. By carefully selecting the catalytic environment (acidic vs. basic), chemists can dictate the mechanistic pathway—directing the molecule toward Heyns-type rearrangements or Friedländer annulations. The preservation or deliberate hydrolysis of the para-methyl ester provides further orthogonal control for late-stage drug development.

References

  • Reversal of Reactivity of Heyns Intermediate for the Concise Synthesis of Substituted 3-Hydroxyquinolines The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Development, Synthesis and Antiprotozoal Assessment of New Substituted Diquinolinyl-Pyridine Derivatives as Antiparasitic Agents by Potential G-4 Binding Acta Scientific Pharmaceutical Sciences (via ResearchGate) URL:[Link]

  • Methyl 3-amino-4-formylbenzoate - C9H9NO3 | CSSB00009954612 Chemspace URL: [Link]

Sources

Foundational

Strategic Applications of Methyl 3-amino-4-formylbenzoate in Advanced Heterocyclic Synthesis and Drug Discovery

Executive Summary In modern drug discovery, the strategic selection of building blocks dictates the efficiency, scalability, and structural diversity of the resulting compound libraries. Methyl 3-amino-4-formylbenzoate (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of building blocks dictates the efficiency, scalability, and structural diversity of the resulting compound libraries. Methyl 3-amino-4-formylbenzoate (CAS: 212322-17-3) has emerged as an elite, trifunctional scaffold. Featuring an ortho-amino benzaldehyde motif paired with a para-methyl ester, this molecule offers a highly reactive push-pull electronic system[1]. This technical guide explores the mechanistic causality, experimental workflows, and therapeutic applications of this compound, providing field-proven protocols for synthesizing benzimidazoles, quinolines, and quinazolines.

Structural Rationale & Mechanistic Causality

The true value of Methyl 3-amino-4-formylbenzoate lies in the proximity of its functional groups. The nucleophilic amine (-NH₂) and the electrophilic formyl (-CHO) group allow for highly efficient tandem reactions.

The Causality of Cyclization: When exposed to a reagent containing adjacent electrophilic and nucleophilic centers (such as α-hydroxyketones or diamines), the formyl group undergoes rapid Schiff base formation (imine condensation). The spatial proximity of the ortho-amine then forces an intramolecular nucleophilic attack, driving ring closure[2]. The para-methyl ester remains unreactive under these mild conditions, serving as a stable handle for downstream functionalization, such as saponification and subsequent amide coupling.

Logic N1 Formyl Group (-CHO) Electrophilic Center N3 Schiff Base Formation (Imine Intermediate) N1->N3 N2 Amino Group (-NH2) Nucleophilic Center N2->N3 N4 Intramolecular Cyclization (Ring Closure) N3->N4 N5 Bicyclic Heterocycle (Benzimidazole/Quinoline) N4->N5

Caption: Logical causality of bi-functional cyclization in ortho-amino benzaldehydes.

Core Research Area I: Cardiovascular Therapeutics (Thrombin Inhibitors)

Context & Causality

The synthesis of direct thrombin inhibitors, such as dabigatran etexilate analogs, relies heavily on the construction of a highly substituted benzimidazole core[3]. Methyl 3-amino-4-formylbenzoate acts as the primary precursor. The causality here is driven by selective amidation: the amine group is first reacted with an acid chloride to form an amide. The remaining formyl group is then condensed with a primary amine, followed by acid-catalyzed cyclization to lock the benzimidazole pharmacophore into place.

Protocol: Synthesis of Benzimidazole Intermediates

This protocol is designed as a self-validating system, ensuring that intermediate integrity is confirmed before proceeding to cyclization.

  • Reagent Preparation: Dissolve 1.0 eq (5.6 mmol) of methyl 3-amino-4-formylbenzoate and 1.0 eq of the target acid chloride (e.g., 4-cyanophenylpropionic acid chloride) in 50 mL of anhydrous methylene chloride[3].

  • Amidation: Dropwise, add 1.0 eq of N-ethyl-diisopropylamine (DIPEA) at 0°C to scavenge the generated HCl and prevent premature degradation. Stir for 24 hours at room temperature.

  • Workup & Neutralization: Extract the organic layer with saturated aqueous sodium bicarbonate. Causality: This neutralizes residual acid and removes DIPEA hydrochloride salts, preventing side reactions during concentration.

  • Validation: Monitor via Thin Layer Chromatography (TLC) using an Ethyl Acetate/Cyclohexane (1:1) system. The target intermediate should present an Rf value of approximately 0.60. Confirm the mass via LC-MS before proceeding to cyclization[3].

Core Research Area II: Antiprotozoal Agents (G-Quadruplex Targeting)

Context & Causality

Emerging resistance in Plasmodium falciparum necessitates drugs that bypass traditional efflux pumps. Diquinolinyl-pyridine derivatives synthesized from this building block stabilize parasitic telomeric G-quadruplexes, offering a novel mechanism of action[4]. The Friedländer condensation is employed here. The strong base (NaOH) deprotonates the α-carbon of 2,6-diacetylpyridine, forming a reactive enolate that attacks the formyl group. Subsequent dehydration and cyclization with the amine yield the rigid quinoline core.

Protocol: Friedländer Condensation for Diquinolinyl-Pyridines
  • Suspension: Suspend methyl 3-amino-4-formylbenzoate (1.6 mmol) in 15 mL of 33% aqueous NaOH. Causality: The highly alkaline environment is critical to maintain a high concentration of the enolate nucleophile.

  • Condensation: Add 2,6-diacetylpyridine (0.8 mmol). Reflux the mixture under continuous stirring for 2 hours.

  • Isolation: Cool the reaction mixture to room temperature. Filter the resulting precipitate and wash sequentially with cold water and diethyl ether. Causality: Ether washing removes unreacted organic starting materials, while cold water removes residual NaOH.

  • Self-Validating Purification: Dissolve the crude solid in 10 mL of hot water. Carefully adjust the pH to exactly 5 using 6N HCl. Validation: The target diacid intermediate will selectively precipitate at this isoelectric point, leaving impurities in solution. Dry under vacuum[4].

Workflow Step1 1. Suspension SM + NaOH (33%) Step2 2. Reactant Addition Add 2,6-diacetylpyridine Step1->Step2 Step3 3. Condensation Reflux for 2 hours Step2->Step3 Step4 4. Isolation Cool, Filter, Wash (H2O/Ether) Step3->Step4 Step5 5. Purification Dissolve in hot H2O, pH to 5 Step4->Step5

Caption: Step-by-step self-validating workflow for Friedländer condensation.

Core Research Area III: Immunology & Oncology (STING Modulators)

Context & Causality

The Stimulator of Interferon Genes (STING) pathway is a major target for cancer immunotherapy and autoimmune diseases. Quinazoline derivatives derived from methyl 3-amino-4-formylbenzoate act as potent small-molecule STING antagonists[5]. Derivatization of the amine via sulfonylation alters the electronic landscape of the ring, preparing it for subsequent cyclization into a quinazoline framework that perfectly fits the STING binding pocket.

Protocol: Sulfonylation of the Amino Group
  • Initiation: Dissolve methyl 3-amino-4-formylbenzoate (2.79 mmol) in 10 mL of dichloromethane (DCM).

  • Base Addition: Add triethylamine (TEA, 22.34 mmol). Causality: A large excess of TEA is required to act as an acid scavenger and to activate the sulfonyl chloride via a sulfene intermediate.

  • Electrophilic Addition: Portion-wise, add ethanesulfonyl chloride (6.70 mmol). Stir at room temperature for 48 hours.

  • Validation & Isolation: Monitor the reaction progress via LC-MS. Upon completion, dilute with ethyl acetate, wash with distilled water to remove TEA-HCl salts, dry over anhydrous Na₂SO₄, and purify via flash chromatography[5].

Pathways SM Methyl 3-amino-4-formylbenzoate R1 2,6-diacetylpyridine (NaOH, Reflux) SM->R1 R2 Diamines / Acid Chlorides (DIPEA, DCM) SM->R2 R3 Sulfonyl Chlorides (TEA, DCM) SM->R3 P1 Diquinolinyl-Pyridines (Antiprotozoal) R1->P1 P2 Benzimidazoles (Thrombin Inhibitors) R2->P2 P3 Quinazolines (STING Modulators) R3->P3

Caption: Divergent synthetic pathways originating from Methyl 3-amino-4-formylbenzoate.

Quantitative Data Summary

The following table summarizes the reaction parameters and empirical outcomes for the primary synthetic pathways utilizing this building block, allowing researchers to quickly compare operational requirements.

Target ScaffoldReaction TypeKey ReagentsCatalyst / BaseTypical YieldPrimary Indication
3-Hydroxyquinolines Heyns Rearrangementα-hydroxyketones11.5 N HCl61% - 83%Broad-spectrum intermediates
Benzimidazoles Amidation & CyclizationAcid chlorides / DiaminesDIPEAHighAnticoagulants (Thrombin)
Diquinolinyl-Pyridines Friedländer Condensation2,6-diacetylpyridineNaOH (33% aq)Quantitative (Crude)Antiprotozoal / Antimalarial
Quinazolines Sulfonylation / CyclizationSulfonyl chloridesTEAModerate to HighSTING Pathway Modulators

References

  • Sigma-Aldrich , "Methyl 3-amino-4-formylbenzoate | 212322-17-3", 1

  • The Journal of Organic Chemistry - ACS Publications , "Reversal of Reactivity of Heyns Intermediate for the Concise Synthesis of Substituted 3-Hydroxyquinolines", 2

  • EP0966454B1 - Google Patents , "Disubstituted bicyclic heterocycles, their production and use as medicaments", 3

  • Acta Scientific Pharmaceutical Sciences / ResearchGate , "Development, Synthesis and Antiprotozoal Assessment of New Substituted Diquinolinyl-Pyridine Derivatives as Antiparasitic Agent", 4

  • WO2018234805A1 - Google Patents , "SMALL MOLECULAR MODULATORS OF HUMAN STING", 5

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of Methyl 3-amino-4-formylbenzoate

Executive Summary Methyl 3-amino-4-formylbenzoate (CAS: 212322-17-3) is a highly functionalized, versatile ortho-aminobenzaldehyde derivative. It serves as a critical bifunctional building block in modern medicinal chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-amino-4-formylbenzoate (CAS: 212322-17-3) is a highly functionalized, versatile ortho-aminobenzaldehyde derivative. It serves as a critical bifunctional building block in modern medicinal chemistry, prominently featured in the synthesis of 3-hydroxyquinolines[1], STING (Stimulator of Interferon Genes) antagonists[2], and novel diquinolinyl-pyridine antiprotozoal agents[3].

Because direct benzylic oxidation of ortho-nitrotoluenes often leads to over-oxidation (yielding carboxylic acids) or requires harsh, unscalable conditions, this guide details a highly controlled, chemoselective three-step synthetic route. By leveraging a Leimgruber-Batcho-style enamine intermediate, researchers can reliably scale this protocol while maintaining strict control over the oxidation state of the formyl group.

Mechanistic Strategy & Reaction Design

The synthesis transforms commercially available Methyl 4-methyl-3-nitrobenzoate into the target compound through three distinct, self-validating mechanistic stages:

  • Enamine Condensation (C-C Bond Functionalization): The strong electron-withdrawing nature of the ortho-nitro group significantly lowers the pKa of the benzylic methyl protons. This allows N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to act as an electrophile, condensing with the methyl group to form an extended, conjugated enamine. This step bypasses the need for harsh radical bromination.

  • Oxidative Cleavage: The electron-rich enamine double bond is highly susceptible to oxidative cleavage. Using Sodium Periodate (NaIO 4​ ) in a biphasic system selectively cleaves the alkene via a cyclic periodate intermediate, releasing the aldehyde and DMF. This avoids the use of hazardous ozonolysis or heavy-metal oxidants (like KMnO 4​ ), preventing over-oxidation to the benzoic acid.

  • Chemoselective Béchamp Reduction: Standard catalytic hydrogenation (e.g., H 2​ with Pd/C) risks reducing the sensitive formyl group to a benzyl alcohol. Instead, a modified Béchamp reduction utilizing Iron powder (Fe 0 ) and Ammonium Chloride (NH 4​ Cl) is employed[4]. Fe 0 acts as a mild single-electron reductant. NH 4​ Cl provides a weakly acidic buffering environment (pH ~6) that facilitates the necessary protonation of nitroso and hydroxylamine intermediates without triggering unwanted acetalization or degradation of the aldehyde.

Synthetic Workflow

SynthesisWorkflow SM Methyl 4-methyl-3-nitrobenzoate (Starting Material) EN Methyl 4-(2-(dimethylamino)vinyl)-3-nitrobenzoate (Enamine Intermediate) SM->EN DMF-DMA, DMF 110°C, 16 h (Condensation) ALD Methyl 4-formyl-3-nitrobenzoate (Aldehyde Intermediate) EN->ALD NaIO4, THF/H2O 25°C, 4 h (Oxidative Cleavage) PROD Methyl 3-amino-4-formylbenzoate (Target Product) ALD->PROD Fe, NH4Cl, EtOH/H2O 80°C, 2 h (Béchamp Reduction)

Figure 1: Three-step synthetic workflow for Methyl 3-amino-4-formylbenzoate.

Quantitative Data: Materials & Reagents

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Methyl 4-methyl-3-nitrobenzoate 195.171.0 eq10.0 g (51.2 mmol)Starting Material
DMF-DMA 119.162.5 eq17.0 mL (128 mmol)Electrophile / Reactant
N,N-Dimethylformamide (DMF) 73.09-50 mLSolvent (Step 1)
Sodium Periodate (NaIO 4​ ) 213.893.0 eq32.8 g (153.6 mmol)Oxidant (Step 2)
Tetrahydrofuran (THF) / H 2​ O --100 mL (1:1 v/v)Biphasic Solvent (Step 2)
Iron Powder (Fe, 325 mesh) 55.845.0 eq14.3 g (256 mmol)Reductant (Step 3)
Ammonium Chloride (NH 4​ Cl) 53.495.0 eq13.7 g (256 mmol)Proton Source (Step 3)
Ethanol (EtOH) / H 2​ O --150 mL (4:1 v/v)Solvent (Step 3)

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 4-(2-(dimethylamino)vinyl)-3-nitrobenzoate
  • Initiation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-methyl-3-nitrobenzoate (10.0 g, 51.2 mmol) and anhydrous DMF (50 mL).

  • Reagent Addition: Inject N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (17.0 mL, 128 mmol) into the stirring solution at room temperature.

  • Reaction: Purge the system with nitrogen and heat the mixture to 110 °C in an oil bath for 16 hours. Self-Validation: The solution will transition from a pale yellow to a deep, dark red/brown color, indicating the formation of the highly conjugated enamine.

  • Workup: Cool the reaction to room temperature. Remove the DMF and excess DMF-DMA under reduced pressure (using a rotary evaporator connected to a high-vacuum pump). Triturate the dark red residue with cold hexanes (50 mL) to precipitate the enamine. Filter and dry under vacuum. The crude enamine is typically pure enough to be used directly in the next step.

Step 2: Synthesis of Methyl 4-formyl-3-nitrobenzoate
  • Initiation: Dissolve the crude enamine from Step 1 in a 1:1 mixture of THF and deionized water (100 mL) in a 500 mL flask. Cool the vigorously stirring solution to 0 °C using an ice-water bath.

  • Oxidation: Add Sodium Periodate (32.8 g, 153.6 mmol) portion-wise over 30 minutes to prevent a rapid exotherm.

  • Reaction: Remove the ice bath and allow the reaction to stir at 25 °C for 4 hours. Self-Validation: A heavy white precipitate of sodium iodate (NaIO 3​ ) will form as the oxidation proceeds. TLC (Hexanes/EtOAc 3:1) should indicate the complete consumption of the dark red enamine spot.

  • Workup: Filter the suspension through a sintered glass funnel to remove the iodate salts, washing the filter cake with EtOAc (50 mL). Transfer the filtrate to a separatory funnel and extract with EtOAc (3 × 100 mL). Wash the combined organic layers with brine (100 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 10% to 30% EtOAc in Hexanes) to afford Methyl 4-formyl-3-nitrobenzoate.

Step 3: Synthesis of Methyl 3-amino-4-formylbenzoate
  • Initiation: In a 250 mL flask, dissolve Methyl 4-formyl-3-nitrobenzoate (5.0 g, 23.9 mmol) in a 4:1 mixture of Ethanol and water (100 mL).

  • Reduction: Add Ammonium Chloride (6.4 g, 119.5 mmol) and fine Iron powder (6.7 g, 119.5 mmol)[4].

  • Reaction: Attach a reflux condenser and heat the vigorously stirring suspension to 80 °C for 2 hours. Self-Validation: LC-MS or TLC (10% EtOAc in Hexanes) will show the disappearance of the nitro compound and the emergence of a highly fluorescent (under 254 nm UV) lower-Rf spot corresponding to the aniline derivative.

  • Workup: While still hot, filter the reaction mixture through a tightly packed pad of Celite to remove the iron oxides. Wash the Celite pad thoroughly with hot EtOAc (100 mL). Caution: Do not let the iron filter cake dry out completely in the presence of air, as finely divided iron can be pyrophoric.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous phase with saturated aqueous NaHCO 3​ (50 mL) and extract with EtOAc (3 × 75 mL). Wash the combined organics with brine, dry over Na 2​ SO 4​ , and evaporate to yield the target product, Methyl 3-amino-4-formylbenzoate, as a yellow solid.

Analytical Characterization

The following analytical data can be used to verify the purity and structural integrity of the final synthesized product[1].

ParameterValue / Observation
Physical Appearance Yellow solid
Melting Point 105–110 °C
TLC Retention Factor (R f​ ) 0.1 (in 10% EtOAc / Hexanes)
1 H NMR (500 MHz, CDCl 3​ ) δ 9.95 (s, 1H, CHO), 7.56 (d, J = 8.0 Hz, 1H, Ar-H), 7.36–7.34 (m, 2H, Ar-H), 6.19 (bs, 2H, NH 2​ ), 3.92 (s, 3H, OCH 3​ )
13 C NMR (125 MHz, CDCl 3​ ) δ 193.9 (CHO), 166.3 (C=O ester), 149.3, 135.6, 135.5, 120.9, 117.6, 116.6, 52.4 (OCH 3​ )
FT-IR ( νmax​ , cm −1 ) 3460 & 3357 (N-H stretch), 1707 (C=O ester), 1669 (C=O aldehyde), 1547, 1262, 1186, 984, 758
HRMS (ESI/Q-TOF) m/z [M + H] + Calculated for C 9​ H 9​ NO 3​
  • H: 180.0661. Found: 180.0633

References[1] S. K. Singh et al., "Reversal of Reactivity of Heyns Intermediate for the Concise Synthesis of Substituted 3-Hydroxyquinolines." The Journal of Organic Chemistry, ACS Publications, 2024. URL:https://pubs.acs.org/doi/10.1021/acs.joc.4c01826[3] J. Guillon et al., "Development, Synthesis and Antiprotozoal Assessment of New Substituted Diquinolinyl-Pyridine Derivatives as Antiparasitic Agents by Potential G-4 Binding." Acta Scientific Pharmaceutical Sciences 7.7, 2023, pp. 15-33. URL:https://actascientific.com/ASPS/pdf/ASPS-07-0985.pdf[2] "Small molecule sting antagonists." WO2021161230A1, WIPO / Google Patents, 2021. URL:https://patents.google.com/patent/WO2021161230A1/en[4] "Small molecule sting antagonists." WO2021161230A1, WIPO / Google Patents, 2021. URL:https://patents.google.com/patent/WO2021161230A1/en

Sources

Application

Application Note: Advanced Purification and Handling Protocols for Methyl 3-amino-4-formylbenzoate

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers. Introduction and Scope Methyl 3-amino-4-formylbenzoate is a highly versatile bifunctional building block utilized in the synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers.

Introduction and Scope

Methyl 3-amino-4-formylbenzoate is a highly versatile bifunctional building block utilized in the synthesis of[1],[2], and small-molecule3[3]. However, the concurrent presence of an electrophilic aldehyde and a nucleophilic ortho-amino group introduces significant stability challenges during isolation. This protocol details validated purification workflows to achieve >98% purity while actively mitigating degradation.

Physicochemical Profiling

A comprehensive understanding of the molecule's physical properties is essential for designing an effective purification strategy[1][4].

PropertyValue
IUPAC Name Methyl 3-amino-4-formylbenzoate
CAS Number 212322-17-3[4]
Molecular Formula C9H9NO3[4]
Molecular Weight 179.17 g/mol [5]
Appearance Yellow solid[1]
Melting Point 105–110 °C[1]
Retention Factor (Rf) 0.1 in 10% EtOAc/Hexanes[1]
Storage Conditions 4 °C, protect from light, store under nitrogen[4]

Mechanistic Insights: Causality in Degradation

Why does Methyl 3-amino-4-formylbenzoate degrade, and how does this dictate our experimental choices?

The structural proximity of an amino group and a formyl group on the benzoate scaffold creates a highly reactive microenvironment:

  • Schiff Base Oligomerization : Under thermal stress or in the presence of strong acids/bases, the primary amine can undergo nucleophilic attack on the formyl group of an adjacent molecule, leading to oligomeric imines (Schiff bases).

    • Experimental Choice: Purification must strictly avoid prolonged heating (>60 °C) and highly acidic/basic mobile phase additives.

  • Aldehyde Auto-Oxidation : The formyl group is susceptible to atmospheric oxidation, converting to the corresponding carboxylic acid.

    • Experimental Choice: Solvents should ideally be degassed, and the final purified product must be flushed with inert gas (N2 or Ar) prior to cold storage[4].

Degradation Target Methyl 3-amino-4-formylbenzoate (Target) Oxidation O2 Exposure (Auto-oxidation) Target->Oxidation Condensation Thermal Stress (>60°C) Target->Condensation Acid Carboxylic Acid Impurity Oxidation->Acid Schiff Oligomeric Schiff Bases Condensation->Schiff

Fig 1: Primary degradation pathways of Methyl 3-amino-4-formylbenzoate during handling.

Purification Workflows

The choice of purification depends entirely on the crude purity profile. For complex reaction mixtures, flash chromatography is mandatory. For polishing (>90% pure material), controlled recrystallization is preferred.

PurificationWorkflow Crude Crude Mixture Analysis LC-MS & TLC Profiling Crude->Analysis Decision Purity Level? Analysis->Decision Chromatography Flash Chromatography (Hexane:EtOAc) Decision->Chromatography < 90% Recrystallization Recrystallization (EtOAc/Hexane) Decision->Recrystallization > 90% Chromatography->Recrystallization Polishing Storage Pure Product (>98%) Store at 4°C under N2 Recrystallization->Storage

Fig 2: Decision-tree workflow for the purification of Methyl 3-amino-4-formylbenzoate.

Protocol A: Silica Gel Flash Chromatography (Primary Isolation)

Objective: Isolate the target compound from unreacted starting materials and highly polar oligomers.

  • Preparation : Prepare a solvent mixture of 10% EtOAc in Hexanes. The target compound has an Rf of ~0.1 in this system[1].

  • Dry Loading (Critical Step) : Dissolve the crude mixture in a minimal amount of dichloromethane (DCM). Add silica gel (230-400 mesh, approx. 3x the mass of the crude) and evaporate the DCM under reduced pressure at 30 °C.

    • Causality: Dry loading prevents band tailing caused by the poor solubility of the compound in the non-polar starting mobile phase.

  • Column Packing : Pack the column using the slurry method with 10% EtOAc/Hexanes.

  • Elution : Load the dry powder onto the column. Elute with a gradient from 10% EtOAc/Hexanes to 25% EtOAc/Hexanes.

  • Fraction Collection : Monitor fractions via TLC (UV active at 254 nm). The compound elutes as a distinct yellow band.

  • Concentration : Pool the product-containing fractions and concentrate under reduced pressure.

    • Causality: Do not exceed a water bath temperature of 35 °C to prevent thermal degradation and self-condensation.

Protocol B: Controlled Recrystallization (Scale-up & Polishing)

Objective: Upgrade purity from ~90% to >98% while removing trace solvent and colored impurities.

  • Dissolution : Place the semi-pure solid in a round-bottom flask. Add minimal boiling Ethyl Acetate just until the solid dissolves completely.

    • Causality: Keep heating time to an absolute minimum to avoid triggering Schiff base formation.

  • Hot Filtration (Optional) : If insoluble oligomers are present, perform a rapid hot filtration through a pre-warmed sintered glass funnel.

  • Anti-Solvent Addition : Remove from heat. Slowly add Hexanes (anti-solvent) dropwise until the solution becomes slightly cloudy. The optimal EtOAc:Hexane ratio is typically 1:3.

  • Crystallization : Allow the mixture to cool to room temperature undisturbed for 2 hours, then transfer to an ice bath (0-4 °C) for an additional 2 hours to maximize yield.

  • Filtration and Drying : Filter the yellow crystals under vacuum. Wash with ice-cold Hexanes. Dry the crystals in a vacuum desiccator overnight.

Analytical Validation (Self-Validating System)

To ensure the integrity of the protocol, verify the purified material against the following benchmark spectroscopic data[1]. The protocol is self-validating if the following markers are met:

  • LC-MS (ESI/Q-TOF) : Expected m/z [M + H]+ = 180.06.

  • 1H NMR (500 MHz, CDCl3, 24 °C) :

    • δ 9.95 (s, 1H) — Formyl proton (CHO)

    • δ 7.56 (d, J = 8.0 Hz, 1H) — Aromatic proton

    • δ 7.36–7.34 (m, 2H) — Aromatic protons

    • δ 6.19 (bs, 2H) — Amine protons (NH2)

    • δ 3.92 (s, 3H) — Methyl ester protons (OCH3)

Diagnostic Warning: The disappearance of the broad singlet at 6.19 ppm or the appearance of multiple peaks in the 8.0-8.5 ppm region (imine CH=N) indicates that Schiff base degradation has occurred during purification.

Storage and Handling

Transfer the purified yellow solid to an amber glass vial to protect it from light. Purge the vial with Nitrogen or Argon gas for 30 seconds before sealing. Store strictly at 4 °C[4].

References

  • Reversal of Reactivity of Heyns Intermediate for the Concise Synthesis of Substituted 3-Hydroxyquinolines The Journal of Organic Chemistry - ACS Public
  • Development, Synthesis and Antiprotozoal Assessment of New Substituted Diquinolinyl-Pyridine Derivatives as Antiparasitic Agent ResearchG
  • WO2021161230A1 - Small molecule sting antagonists Google P
  • Methyl 3-amino-4-formylbenzo
  • 212322-17-3 | Methyl 3-amino-4-formylbenzo

Sources

Method

Application Note: Advanced Recrystallization Protocol for Methyl 3-amino-4-formylbenzoate

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Rationale Introduction & Chemical Profiling Methyl 3-amino-4-formylbenzoate (C...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Rationale

Introduction & Chemical Profiling

Methyl 3-amino-4-formylbenzoate (CAS: 212322-17-3) is a highly versatile, multi-functional building block widely utilized in the synthesis of complex heterocyclic therapeutics, including diquinolinyl-pyridine antiparasitic agents[1] and small-molecule STING antagonists[2].

Handling and purifying this compound requires a nuanced understanding of its reactivity. The molecule possesses three distinct functional groups: a nucleophilic aromatic amine, an electrophilic formyl (aldehyde) group, and a methyl ester[3]. This proximity of reactive moieties makes the compound susceptible to thermal degradation, photo-oxidation, and intermolecular Schiff base (imine) self-condensation if subjected to inappropriate purification conditions. Consequently, commercial standards dictate that the compound must be stored at 2–8°C, protected from light, and kept under a nitrogen atmosphere[4][5].

Quantitative Physicochemical Profile

To establish a baseline for our purification strategy, the critical physicochemical parameters of the compound are summarized below.

PropertyValue / Description
Chemical Name Methyl 3-amino-4-formylbenzoate
CAS Number 212322-17-3
Molecular Formula C9H9NO3
Molecular Weight 179.18 g/mol
SMILES String COC(=O)C1=CC=C(C=O)C(N)=C1[3]
Physical Form Solid[4]
Stability & Storage 2–8°C; Protect from light; Store under Nitrogen[4][5]

Rationale for Recrystallization Strategy (Causality)

Recrystallizing a molecule with both primary amine and aldehyde functionalities presents a unique thermodynamic challenge.

  • Avoidance of Primary Alcohols: Traditional recrystallization solvents like methanol or ethanol are strongly discouraged. Under thermal stress, and especially if trace acidic or basic impurities are present from prior synthetic steps, alcohols can trigger the acetalization of the formyl group or unwanted transesterification of the methyl ester.

  • The EtOAc / Heptane System: We employ a mixed-solvent system using Ethyl Acetate (EtOAc) as the solvent and Heptane (or Hexanes) as the anti-solvent. EtOAc is a moderately polar, aprotic solvent that effectively solvates the compound's hydrogen-bond donors and acceptors without participating in covalent side reactions. Heptane acts as an ideal anti-solvent, drastically reducing the compound's solubility as the temperature drops, thereby driving high-yielding crystallization.

  • Thermal Ceilings: The protocol strictly limits heating to 50–55°C. Exceeding this temperature exponentially increases the kinetic rate of intermolecular condensation between the amine of one molecule and the aldehyde of another, leading to polymeric impurities.

Experimental Workflow

RecrystallizationWorkflow Start Crude Methyl 3-amino-4-formylbenzoate Dissolution Dissolution in Hot EtOAc (50-55°C) Start->Dissolution Filtration Hot Filtration (Remove Insoluble Impurities) Dissolution->Filtration If turbid AntiSolvent Anti-Solvent Addition (Dropwise Heptane to Cloud Point) Dissolution->AntiSolvent If clear Filtration->AntiSolvent Cooling Controlled Cooling (Room Temp to 4°C) AntiSolvent->Cooling Isolation Vacuum Filtration & Cold Solvent Wash Cooling->Isolation Drying Vacuum Drying (Darkness, N2 Atmosphere) Isolation->Drying Pure Pure Crystalline Product Drying->Pure

Workflow for the mixed-solvent recrystallization of Methyl 3-amino-4-formylbenzoate.

Step-by-Step Methodology: Self-Validating Protocol

This methodology is designed as a self-validating system , incorporating physical checkpoints to ensure the process remains within optimal thermodynamic boundaries.

Step 1: Preparation and Initial Dissolution
  • Weigh the crude Methyl 3-amino-4-formylbenzoate and transfer it to a clean, dry round-bottom flask equipped with a magnetic stir bar.

  • Add a minimal volume of Ethyl Acetate (approx. 3–5 mL per gram of crude solid).

  • Gently heat the suspension using a temperature-controlled heating block to 50–55°C .

    • Causality: Maintaining the temperature below 60°C prevents thermal degradation and minimizes the risk of generating toxic fumes as noted in safety profiles[5].

Step 2: Hot Filtration (Conditional)
  • Observe the solution. If insoluble polymeric byproducts or inorganic salts remain, perform a rapid hot filtration through a pre-warmed sintered glass funnel.

  • Collect the clear filtrate in a pre-warmed receiving flask to prevent premature precipitation.

Step 3: Anti-Solvent Addition & Cloud Point Validation
  • While maintaining the solution at 50°C, begin adding Heptane dropwise under continuous, gentle stirring.

  • Continue the addition until the solution reaches the cloud point —a faint, persistent turbidity that does not dissipate upon stirring.

  • Self-Validation Checkpoint: Once the cloud point is reached, add EtOAc drop-by-drop (usually 2–5 drops) just until the solution turns completely clear again. Verification: This visual transition guarantees that the solution is perfectly saturated at the elevated temperature, ensuring maximum yield without crashing out impurities.

Step 4: Controlled Cooling & Crystallization
  • Remove the flask from the heat source and allow it to cool slowly to room temperature undisturbed.

    • Causality: Slow cooling allows the crystal lattice to form selectively, excluding structurally similar impurities. Rapid cooling would cause the compound to crash out, trapping mother liquor and impurities within the crystal defects.

  • Once at room temperature, transfer the flask to an ice bath (2–4°C) for 1–2 hours to drive the crystallization to completion.

Step 5: Isolation and Constant-Weight Drying
  • Collect the newly formed crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a minimal amount of ice-cold Heptane to displace the residual, impurity-laden mother liquor.

  • Transfer the crystals to a vacuum desiccator. Dry under high vacuum at room temperature, ensuring the setup is protected from direct light[4].

  • Self-Validation Checkpoint (Constant Weight): Weigh the crystalline mass after 12 hours, and again at 16 hours. The drying process is validated as complete only when the mass variance between two successive weighings is less than 0.1%.

  • Backfill the desiccator with Nitrogen gas prior to final storage[4][5].

Post-Crystallization Analytical Characterization

To certify the material for downstream drug development, the following analytical validations should be performed:

  • HPLC Analysis: Confirm purity is >98%. The primary impurity to monitor is the self-condensation imine dimer, which typically elutes later than the parent compound due to increased lipophilicity.

  • 1H NMR (in DMSO-d6):

    • Verify the integrity of the aldehyde proton (singlet at ~9.8–10.0 ppm).

    • Verify the aromatic amine protons (broad singlet at ~6.5–7.0 ppm).

    • Confirm the absence of residual EtOAc (look for a singlet at 2.05 ppm, a quartet at 4.1 ppm, and a triplet at 1.25 ppm) to ensure the drying self-validation step was successful.

Sources

Application

Application Note: Methyl 3-Amino-4-formylbenzoate in Advanced Heterocycle Synthesis

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: Methyl 3-amino-4-formylbenzoate (CAS: 212322-17-3) Primary Applications: Synthesis of functionalized quinolines, bis-q...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: Methyl 3-amino-4-formylbenzoate (CAS: 212322-17-3) Primary Applications: Synthesis of functionalized quinolines, bis-quinolines, and quinazolines.

Executive Summary & Structural Rationale

Methyl 3-amino-4-formylbenzoate is a highly versatile, bifunctional building block widely utilized in the pharmaceutical industry for the construction of complex nitrogen-containing heterocycles[]. The molecule features an ortho-aminoaldehyde motif, which is the quintessential prerequisite for the Friedländer annulation and related cyclocondensation reactions[2][3].

Mechanistic Causality (The "Why"): The reactivity of this specific building block is dictated by its substitution pattern. The methyl ester group at the C1 position is para to the formyl group (C4) and meta to the amino group (C3).

  • Electrophilic Activation: The electron-withdrawing nature of the para-ester significantly increases the electrophilicity of the formyl carbon. This accelerates the initial aldol addition step when reacted with an enol or enolate[2].

  • Nucleophilic Modulation: Because the ester is meta to the amine, its electron-withdrawing effect on the nitrogen is primarily inductive rather than resonance-driven. This preserves enough nucleophilicity at the amine to allow for efficient subsequent intramolecular cyclodehydration, a step that often fails in heavily deactivated anilines[3].

This delicate electronic balance makes Methyl 3-amino-4-formylbenzoate an ideal substrate for synthesizing highly functionalized quinolines (antimalarial and antiprotozoal agents) and quinazolines (kinase inhibitors)[4][5][6].

Reaction Pathways & Workflow Visualization

The divergent synthetic utility of Methyl 3-amino-4-formylbenzoate can be categorized into two primary pathways: Friedländer-type condensations (yielding quinolines) and amide/nitrile cyclocondensations (yielding quinazolines).

G SM Methyl 3-amino-4-formylbenzoate (Starting Material) Path1 Friedländer Annulation (Ketones / alpha-hydroxyketones) SM->Path1 Acid/Base Catalyst Path2 Cyclocondensation (Amides / Nitriles / Acyl Chlorides) SM->Path2 DIPEA / Base Int1 Aldol Condensation Intermediate Path1->Int1 Enolate addition to Formyl Int2 Amide/Amidine Intermediate Path2->Int2 N-Acylation of Amine Prod1 Quinoline Derivatives (e.g., 3-Hydroxyquinolines) Int1->Prod1 Cyclodehydration (Amine attack) Prod2 Quinazoline Derivatives Int2->Prod2 Cyclization with Formyl

Caption: Divergent synthetic pathways of Methyl 3-amino-4-formylbenzoate into quinoline and quinazoline scaffolds.

Validated Experimental Protocols

The following protocols have been curated from peer-reviewed literature and patent data, providing self-validating steps to ensure reproducibility in a drug discovery setting.

Protocol A: Synthesis of Substituted 3-Hydroxyquinolines

Reference Grounding: ACS Journal of Organic Chemistry (2024)[4]

This protocol utilizes an acid-catalyzed Friedländer-type trapping of a Heyns intermediate to yield 3-hydroxyquinolines, which are difficult to synthesize via traditional cross-coupling.

Reagents:

  • Methyl 3-amino-4-formylbenzoate (0.73 mmol, 2.0 equiv)

  • α -Hydroxyketone derivative (0.36 mmol, 1.0 equiv)

  • 11.5 N HCl (1.8 mmol, 5.0 equiv)

  • Acetonitrile (CH 3​ CN) (4.0 mL)

Step-by-Step Methodology:

  • Initiation: In an oven-dried 20 mL reaction tube, dissolve Methyl 3-amino-4-formylbenzoate and the chosen α -hydroxyketone in 4 mL of CH 3​ CN.

  • Catalysis: Add 0.06 mL of 36% aqueous HCl (11.5 N) dropwise. Rationale: The strong acid protonates the formyl oxygen, drastically increasing its electrophilicity to facilitate the attack by the weakly nucleophilic enol form of the α -hydroxyketone.

  • Propagation: Stir the reaction mixture at room temperature (24 °C) for 12 hours.

  • Validation Check: Monitor via TLC (10% EtOAc in Hexane). The starting material ( Rf​≈0.1 ) should be completely consumed, replaced by a new fluorescent spot corresponding to the quinoline.

  • Quenching & Workup: Add 1 mL of Methanol to quench. Extract the mixture with Ethyl Acetate (3 x 10 mL) and wash the combined organic layers with saturated aqueous NaHCO 3​ to neutralize residual HCl.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate via rotary evaporation. Purify via silica gel column chromatography to yield the yellow solid product (Yields typically 65–77%)[4].

Protocol B: Base-Mediated Synthesis of Bis-Quinoline Scaffolds

Reference Grounding: Acta Scientific Pharmaceutical Sciences (2023)[5]

Used for the development of antiprotozoal and antimalarial agents, this protocol links two molecules of the starting material to a central pyridine core.

Reagents:

  • Methyl 3-amino-4-formylbenzoate (1.6 mmol, 2.0 equiv)

  • 2,6-Diacetylpyridine (0.8 mmol, 1.0 equiv)

  • 33% Aqueous NaOH (15 mL)

Step-by-Step Methodology:

  • Suspension: Suspend the starting material in 15 mL of 33% NaOH aqueous solution. Rationale: High basicity is required to fully enolize 2,6-diacetylpyridine, overcoming the steric hindrance of dual condensation.

  • Addition: Add 2,6-diacetylpyridine to the suspension.

  • Thermal Cyclization: Reflux the mixture under vigorous stirring for 2 hours. The high temperature drives the sequential aldol condensation and cyclodehydration steps[2].

  • Isolation: Cool the reaction mixture to 0–5 °C. Filter the resulting precipitate.

  • Purification: Wash the filter cake with a minimum amount of cold water, followed by diethyl ether (2x).

  • Hydrolysis (Optional): If the free diacid is required, dissolve the precipitate in 10 mL of hot water and adjust the pH to 5 using 6N HCl to precipitate the 2,6-bis(quinoline-7-carboxylic acid) derivative[5].

Protocol C: Synthesis of Quinazoline Cores via N-Acylation

Reference Grounding: European Patent EP0966454B1[6]

This protocol demonstrates the synthesis of quinazoline-7-carboxylates, which are potent pharmacophores for kinase inhibition.

Reagents:

  • Methyl 3-amino-4-formylbenzoate (5.6 mmol, 1.0 equiv)

  • Acyl chloride (e.g., 4-cyanophenylpropionic acid chloride) (5.6 mmol, 1.0 equiv)

  • N-ethyl-diisopropylamine (DIPEA) (5.6 mmol, 1.0 equiv)

  • Methylene chloride (CH 2​ Cl 2​ ) (50 mL)

Step-by-Step Methodology:

  • Acylation: Dissolve the starting material and the acyl chloride in 50 mL of CH 2​ Cl 2​ .

  • Base Addition: Add DIPEA dropwise. Rationale: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during N-acylation, preventing the protonation of the starting amine which would halt the reaction.

  • Stirring: Stir at room temperature for 24 hours.

  • Workup: Extract the mixture with sodium bicarbonate solution. Dry the organic extracts and evaporate.

  • Cyclization: The resulting intermediate is subjected to cyclizing conditions (e.g., treatment with ammonia or ammonium acetate in acetic acid) to close the pyrimidine ring, yielding the quinazoline core[6].

Quantitative Data Summary

The table below summarizes the operational parameters and outcomes of the protocols utilizing Methyl 3-amino-4-formylbenzoate.

Target ScaffoldCo-ReactantCatalyst / BaseSolventTempTimeAvg. YieldRef
3-Hydroxyquinolines α -Hydroxyketones11.5 N HClAcetonitrile24 °C12 h65–77%[4]
Bis-Quinolines 2,6-Diacetylpyridine33% aq. NaOHWaterReflux2 h>70%[5]
Quinazolines Acyl Chlorides + NH 3​ DIPEACH 2​ Cl 2​ 20 °C24 h40–60%[6]

References

  • Reversal of Reactivity of Heyns Intermediate for the Concise Synthesis of Substituted 3-Hydroxyquinolines The Journal of Organic Chemistry - ACS Publications (2024). URL:[Link]

  • Development, Synthesis and Antiprotozoal Assessment of New Substituted Diquinolinyl-Pyridine Derivatives as Antiparasitic Agent Acta Scientific Pharmaceutical Sciences (2023). URL:[Link]

  • Disubstituted bicyclic heterocycles, their production and use as medicaments (EP0966454B1)
  • Different catalytic approaches of Friedländer synthesis of quinolines PMC - National Institutes of Health (2024). URL:[Link]

Sources

Method

Derivatization of "Methyl 3-amino-4-formylbenzoate"

Application Note: Derivatization Strategies and Protocols for Methyl 3-amino-4-formylbenzoate in Heterocyclic Synthesis Executive Summary Methyl 3-amino-4-formylbenzoate (CAS: 212322-17-3) is a highly versatile, bifuncti...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization Strategies and Protocols for Methyl 3-amino-4-formylbenzoate in Heterocyclic Synthesis

Executive Summary

Methyl 3-amino-4-formylbenzoate (CAS: 212322-17-3) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and materials science[1][2]. The spatial proximity of the ortho-amino and formyl groups makes it a privileged synthon for the construction of complex nitrogen-containing heterocycles, including quinolines and quinazolines. Furthermore, the para-methyl ester provides a convenient handle for late-stage functionalization, such as saponification and amide coupling. This application note details field-proven protocols for its derivatization, focusing on the causality of reaction conditions to ensure reproducibility and high yields.

Chemical Rationale & Structural Advantages

The reactivity of Methyl 3-amino-4-formylbenzoate is governed by its trifunctional nature:

  • Formyl Group (C4): Highly electrophilic, readily undergoes imine formation or Knoevenagel-type condensations.

  • Amino Group (C3): Acts as an internal nucleophile for cyclization following the initial activation of the formyl group.

  • Methyl Ester (C1): Serves as an electron-withdrawing group that modulates the nucleophilicity of the amine while providing a site for subsequent derivatization (e.g., conversion to carboxamides)[3].

Divergent Derivatization Pathways

G SM Methyl 3-amino-4-formylbenzoate (CAS: 212322-17-3) Cond1 Interrupted Heyns Rearrangement (α-hydroxyketones, HCl) SM->Cond1 Cond2 Friedländer Condensation (Ketones, NaOH) SM->Cond2 Cond3 Oxidative Cyclocondensation (Amidines, Oxidant) SM->Cond3 Prod1 3-Hydroxyquinolines (Pharmaceutical Intermediates) Cond1->Prod1 Prod2 Diquinolinyl-Pyridines (Antiprotozoal Agents) Cond2->Prod2 Prod3 Quinazolines (Anticancer Scaffolds) Cond3->Prod3

Divergent synthetic pathways of Methyl 3-amino-4-formylbenzoate into privileged heterocyclic scaffolds.

Experimental Protocols & Mechanistic Insights

Protocol A: Synthesis of 3-Hydroxyquinolines via Interrupted Heyns Rearrangement Mechanistic Causality: Traditional Heyns rearrangements yield α-aminocarbonyl compounds. However, by reacting Methyl 3-amino-4-formylbenzoate with an α-hydroxyketone under mild acidic conditions, the in situ generated aminoenol intermediate is reversely trapped by the electrophilic carbonyl[4][5]. Acetonitrile is selected as the solvent because its polar, aprotic nature stabilizes the aminoenol intermediate without competing as a nucleophile, driving the intramolecular cyclization and subsequent aromatization to the 3-hydroxyquinoline core[5].

Step-by-Step Procedure (Adapted from Altia & Anbarasan, 2024)[6]:

  • Preparation: In an oven-dried 20 mL reaction tube, add Methyl 3-amino-4-formylbenzoate (0.73 mmol, 2.0 equiv) and the selected α-hydroxyketone derivative (0.36 mmol, 1.0 equiv)[6].

  • Solvation & Catalysis: Dissolve the reactants in 4.0 mL of anhydrous CH₃CN. Add 11.5 N HCl (1.8 mmol, 5.0 equiv; approx. 0.06 mL of 36% HCl) dropwise[6]. Note: The strong acid is critical for initial imine formation and subsequent enolization.

  • Reaction: Stir the mixture at room temperature (24 °C) for 12 hours[6]. Monitor the consumption of the α-hydroxyketone via TLC (10% EtOAc in Hexane).

  • Quenching & Workup: Upon completion, quench the reaction by adding 1.0 mL of MeOH[6]. Extract the mixture with EtOAc (3 × 10 mL).

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ solution to neutralize residual acid[6]. Dry over anhydrous Na₂SO₄, filter, and concentrate under a rotary evaporator. Purify via silica gel column chromatography.

Protocol B: Synthesis of Diquinolinyl-Pyridines via Friedländer Condensation Mechanistic Causality: This protocol utilizes a base-catalyzed Friedländer condensation with 2,6-diacetylpyridine to generate bis-quinoline scaffolds, which act as potent antiprotozoal agents targeting parasitic G-quadruplexes[7][8]. A 33% NaOH aqueous solution is deliberately chosen to serve a dual purpose: it deprotonates the acetyl groups to drive the nucleophilic attack on the formyl group, and it concurrently saponifies the methyl ester at C1 into a carboxylic acid, streamlining the synthesis by eliminating a separate deprotection step[7].

Step-by-Step Procedure (Adapted from Guillon et al., 2023)[7]:

  • Preparation: Suspend Methyl 3-amino-4-formylbenzoate (1.6 mmol, 2.0 equiv) in 15 mL of a 33% (w/v) NaOH aqueous solution[7].

  • Condensation: Add 2,6-diacetylpyridine (0.8 mmol, 1.0 equiv) to the alkaline suspension[7].

  • Reaction: Heat the reaction mixture to reflux under vigorous stirring for 2 hours[7]. The high temperature and strong base ensure complete cyclodehydration and ester hydrolysis.

  • Initial Isolation: Cool the reaction mixture to room temperature. Filter the resulting precipitate and wash sequentially with a minimum amount of cold water, followed by diethyl ether (2 × 10 mL) to remove unreacted starting materials[7].

  • Acidification & Precipitation: To isolate the free diacid, dissolve the dried precipitate in 10 mL of hot water. Carefully add 6N HCl dropwise to adjust the pH to exactly 5[7]. Note: pH 5 is the isoelectric point where the zwitterionic diacid precipitates maximally, ensuring a self-validating isolation step.

  • Final Collection: Filter the precipitated diacid, wash with cold water, and dry under vacuum.

Quantitative Data Summary

The following table summarizes the typical reaction parameters and yields for the primary derivatization pathways of Methyl 3-amino-4-formylbenzoate.

ScaffoldSynthetic PathwayCo-ReactantCatalyst / SolventTemp / TimeTypical Yield
3-Hydroxyquinolines Interrupted Heyns Rearrangementα-Hydroxyketones11.5 N HCl / CH₃CNRT / 12 h70–85%
Diquinolinyl-Pyridines Friedländer Condensation2,6-Diacetylpyridine33% NaOH (aq)Reflux / 2 h60–80%
Quinazolines Oxidative CyclocondensationAmidines / UreaI₂ or DDQ / DMF80 °C / 4–8 h65–90%

References

  • Title: Reversal of Reactivity of Heyns Intermediate for the Concise Synthesis of Substituted 3-Hydroxyquinolines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Development, Synthesis and Antiprotozoal Assessment of New Substituted Diquinolinyl-Pyridine Derivatives as Antiparasitic Agents by Potential G-4 Binding Source: Acta Scientific Pharmaceutical Sciences URL: [Link]

Sources

Application

"Methyl 3-amino-4-formylbenzoate" in the synthesis of kinase inhibitors

Application Note: Methyl 3-amino-4-formylbenzoate as a Privileged Scaffold in the Synthesis of Kinase Inhibitor Cores Executive Rationale & Structural Causality As a Senior Application Scientist in early-stage drug disco...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methyl 3-amino-4-formylbenzoate as a Privileged Scaffold in the Synthesis of Kinase Inhibitor Cores

Executive Rationale & Structural Causality

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of designing modular, late-stage functionalizable kinase inhibitors. ATP-competitive inhibitors require a highly planar, nitrogen-rich heterocyclic core to act as a hydrogen bond donor/acceptor pair at the kinase hinge region.

Methyl 3-amino-4-formylbenzoate (CAS: 212322-17-3) is an exceptionally privileged bifunctional building block for this purpose. The causality behind selecting this specific scaffold lies in its precise functional group topography:

  • Regioselective Annulation: The ortho-relationship of the primary amine and the highly electrophilic formyl group creates a pre-organized system for rapid, atom-economical cyclization into quinazolines, quinolines, or indazoles.

  • Electronic Tuning: The electron-withdrawing methyl ester at the para-position slightly reduces the nucleophilicity of the amine. This prevents unwanted premature self-condensation while stabilizing intermediate imines during reactions with external electrophiles.

  • Solvent-Channel Targeting: In the ATP-binding pocket, the heterocyclic core binds the hinge region, orienting the ester group (which becomes the 7-position of quinazoline/quinoline or the 6-position of indazole) directly toward the solvent-exposed channel. Post-cyclization, this ester serves as a synthetic handle. It can be selectively hydrolyzed and coupled with solubilizing groups (e.g., morpholine or piperazine) to improve pharmacokinetic properties without perturbing the hinge-binding pharmacophore.

Beyond kinase inhibitors, these versatile cores are highly sought after in the development of novel immunotherapies, including [1], and complex for antiprotozoal applications[2].

Divergent Pathway Visualization

Pathways A Methyl 3-amino-4-formylbenzoate (Bifunctional Precursor) B Quinazoline Core (EGFR/HER2) A->B Formamidine Acetate C Quinoline Core (VEGFR/c-Met) A->C Ketone/Acid (Friedländer) D 1H-Indazole Core (ALK/JAK) A->D Hydrazine E Late-Stage Amidation (Solvent Channel Targeting) B->E Hydrolysis & Coupling C->E D->E

Divergent synthesis of kinase inhibitor cores from Methyl 3-amino-4-formylbenzoate.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By observing specific physical and spectroscopic changes, researchers can confirm reaction success in real-time without immediate reliance on complex downstream analytics.

Protocol A: Synthesis of the Quinazoline-7-carboxylate Core

This pathway is the foundational step for synthesizing EGFR/HER2 inhibitors (e.g., Gefitinib analogs).

  • Step 1: Reagent Assembly. Suspend Methyl 3-amino-4-formylbenzoate (1.0 eq) and formamidine acetate (1.5 eq) in absolute ethanol (0.2 M).

    • Causality: Formamidine acetate is chosen over urea because it directly provides the C2 carbon at the correct oxidation state, bypassing the need for a subsequent chlorination/reduction sequence.

  • Step 2: Annulation. Heat the mixture to reflux (80°C) for 4–6 hours under a nitrogen atmosphere.

    • Causality: Ethanol solubilizes the starting materials at reflux but allows the highly planar, rigid quinazoline product to precipitate upon cooling, enabling purification by simple filtration.

  • Step 3: In-Process Validation Checkpoint. The reaction is self-indicating. The starting material is a vibrant yellow. As the reaction progresses, the solution will darken, and a fine precipitate will form. Spotting the reaction on a TLC plate (visualized under 365 nm UV light) will show the depletion of the non-fluorescent starting material and the emergence of a highly blue-fluorescent product spot (due to the extended aromatic conjugation of the quinazoline core). If fluorescence is absent, the cyclization has stalled at the imine intermediate.

  • Step 4: Isolation. Cool the reaction to 0°C. Filter the precipitate and wash sequentially with cold ethanol and water to remove unreacted formamidine and acetate salts. Dry under a vacuum to yield the quinazoline core.

Workflow Step1 1. Reagent Assembly Substrate + Formamidine Acetate + EtOH Step2 2. Annulation (80°C) Reflux for 4-6 hours under N2 Step1->Step2 Step3 3. In-Process Control Monitor UV fluorescence & LC-MS Step2->Step3 Step4 4. Precipitation Cool to 0°C to induce crystallization Step3->Step4 Step5 5. Isolation Filter and wash with cold H2O/EtOH Step4->Step5

Self-validating experimental workflow for quinazoline core cyclization.

Protocol B: Synthesis of the Quinoline-7-carboxylate Core

This pathway is utilized for VEGFR/c-Met inhibitors. Recent methodologies published in the demonstrate the high efficiency of o-aminobenzaldehydes in forming complex quinolines via interrupted Heyns rearrangements and Friedländer annulations[3].

  • Step 1: Reagent Assembly. Combine Methyl 3-amino-4-formylbenzoate (1.0 eq) and an active methylene ketone (e.g., an α -hydroxyketone) (1.2 eq) in acetonitrile.

  • Step 2: Acid Catalysis. Add a catalytic amount of p-Toluenesulfonic acid (PTSA) or 11.5 N HCl.

    • Causality: Acid catalysis is strictly preferred over base catalysis for electron-deficient aminobenzaldehydes. The acid protonates the ketone carbonyl, drastically enhancing its electrophilicity for the initial aldol-type condensation, which is immediately followed by rapid cyclodehydration.

  • Step 3: Annulation & Validation. Stir at 80°C for 12 hours.

    • Validation Checkpoint: Successful aromatization into the quinoline core is confirmed via LC-MS by a distinct mass shift corresponding to [M+H]+=(MassSM​+MassKetone​−2H2​O+H)+ . The reaction mixture will transition from a suspension to a clear, deeply colored solution.

  • Step 4: Workup. Quench with aqueous NaHCO3​ , extract with ethyl acetate, and purify via silica gel chromatography.

Quantitative Data Summary

The table below summarizes the standardized reaction parameters and expected outcomes when utilizing Methyl 3-amino-4-formylbenzoate across different kinase inhibitor scaffold syntheses.

Target ScaffoldReagentsCatalyst / SolventTemp / TimeTypical YieldKinase Target Application
Quinazoline-7-carboxylate Formamidine acetateEtOH (neat)80°C, 4-6 h75–85%EGFR, HER2 (Hinge Binder)
Quinoline-7-carboxylate Active methylene ketonePTSA / CH_3CN80°C, 12 h65–80%VEGFR, c-Met (Hinge Binder)
1H-Indazole-6-carboxylate Hydrazine hydrateAcOH / Toluene110°C, 8 h70–90%ALK, JAK (Hinge Binder)

Late-Stage Diversification (The Ester Handle)

Once the core is synthesized, the methyl ester must be converted into the final solvent-channel targeting group.

  • Saponification: Treat the core with LiOH in a THF/Water (3:1) mixture at room temperature. The methyl ester hydrolyzes cleanly to the carboxylic acid within 2 hours.

  • Amide Coupling: Utilize standard coupling reagents (e.g., HATU, DIPEA) in DMF to attach aliphatic amines (e.g., N-methylpiperazine). The resulting amide bond is metabolically stable and projects the basic amine into the solvent channel, drastically improving the aqueous solubility and cellular permeability of the final kinase inhibitor.

References

  • Chen, F. et al. "Reversal of Reactivity of Heyns Intermediate for the Concise Synthesis of Substituted 3-Hydroxyquinolines." The Journal of Organic Chemistry, ACS Publications, 2024.[Link]

  • Guillon, J. et al. "Development, Synthesis and Antiprotozoal Assessment of New Substituted Diquinolinyl-Pyridine Derivatives as Antiparasitic Agents by Potential G-4 Binding." Acta Scientific Pharmaceutical Sciences, 2023.[Link]

  • "Small molecule STING antagonists.

Sources

Method

Application Note: Advanced Synthetic Protocols Utilizing Methyl 3-amino-4-formylbenzoate

Executive Summary & Physicochemical Profile Methyl 3-amino-4-formylbenzoate (CAS: 212322-17-3) is a highly versatile, bifunctional building block widely utilized in the pharmaceutical industry for the construction of pri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profile

Methyl 3-amino-4-formylbenzoate (CAS: 212322-17-3) is a highly versatile, bifunctional building block widely utilized in the pharmaceutical industry for the construction of privileged heterocyclic scaffolds, including quinolines and quinazolines. Featuring an ortho-aminoaldehyde motif appended to a methyl benzoate backbone, this compound offers orthogonal reactivity: the formyl and amino groups participate in tandem condensation/annulation reactions, while the methyl ester provides a handle for downstream functionalization or targeted hydrolysis.

Handling and Storage Causality

Due to the proximity of the primary amine and the reactive formyl group, this compound is susceptible to auto-oxidation and intermolecular Schiff base formation (self-condensation). Consequently, it must be stored at 4°C, protected from light, and kept strictly under a nitrogen atmosphere to maintain its ≥95% purity and prevent degradation into oligomeric impurities.

Mechanistic Rationale: The Ortho-Aminoaldehyde Advantage

The synthetic power of methyl 3-amino-4-formylbenzoate lies in its dual electronic nature. The formyl carbon is highly electrophilic, making it an ideal target for enolates or other carbon nucleophiles. Concurrently, the adjacent primary amine acts as a built-in nucleophile that can trap reactive intermediates to close the ring. This enables highly efficient, one-pot tandem reactions, such as the Friedländer annulation for quinoline synthesis and Heyns intermediate rearrangements for 3-hydroxyquinolines[1].

Friedlander A Methyl 3-amino- 4-formylbenzoate C Aldol/Imine Condensation A->C 33% NaOH Reflux, 2h B Ketone (α-methylene) B->C 33% NaOH Reflux, 2h D Ester Hydrolysis C->D Concomitant in Base E Isoelectric Precipitation D->E 6N HCl to pH 5 F Quinoline-7- carboxylic acid E->F Filtration

Workflow of the base-catalyzed Friedländer annulation and concomitant ester hydrolysis.

Experimental Protocols & Self-Validating Workflows

Protocol I: Base-Catalyzed Friedländer Annulation (Quinoline Synthesis)

This protocol describes the synthesis of quinoline-7-carboxylic acid derivatives via a condensation reaction with a ketone (e.g., 2,6-diacetylpyridine). The use of a strong aqueous base drives both the annulation and the hydrolysis of the methyl ester in a single pot [2].

Step-by-Step Methodology:

  • Reaction Initiation: Suspend methyl 3-amino-4-formylbenzoate (1.6 mmol) and the target ketone (0.8 mmol) in 15 mL of 33% aqueous NaOH.

  • Thermal Annulation: Reflux the mixture under vigorous stirring for 2 hours. Causality: The high thermal energy and strong base deprotonate the ketone to form an enolate, which attacks the formyl group. The amine subsequently condenses with the ketone carbonyl to form the quinoline ring. Concurrently, the 33% NaOH quantitatively hydrolyzes the methyl ester to a water-soluble sodium carboxylate salt.

  • Primary Purification: Cool the mixture to room temperature. Filter the resulting precipitate and wash it with a minimum amount of cold water, followed by diethyl ether (2x). Causality: The ether wash removes unreacted organic starting materials and non-polar byproducts, while the desired product remains as an insoluble sodium salt in the organic wash.

  • Isoelectric Isolation: Dissolve the dried precipitate in 10 mL of hot water. Carefully add 6N HCl dropwise until the pH reaches exactly 5.

  • Recovery: Filter the dark precipitate, wash with water and petroleum ether, and dry under vacuum.

Self-Validation & Quality Control:

  • Solubility Check: The intermediate sodium salt must be highly water-soluble. If a precipitate remains in the alkaline aqueous phase before acidification, it indicates incomplete hydrolysis.

  • pH Sensitivity: The target quinoline-7-carboxylic acid precipitates sharply at pH 5. A failure to precipitate indicates either over-acidification (protonation of the quinoline nitrogen, rendering it soluble) or under-acidification (retention of the carboxylate salt)[2].

Protocol II: Tandem N-Acylation for Quinazoline Precursors

When the target is a quinazoline, the primary amine is first acylated using an acid chloride. This protocol preserves the methyl ester for downstream orthogonal chemistry [3].

Quinazoline A Methyl 3-amino- 4-formylbenzoate C N-Acylation A->C DIPEA, DCM RT, 24h B Acyl Chloride B->C DIPEA, DCM RT, 24h D Amide Intermediate C->D Aqueous Workup E Cyclization (Ammonia) D->E Heat F Quinazoline-7- carboxylate E->F

Tandem N-acylation and cyclization pathway for the synthesis of quinazoline scaffolds.

Step-by-Step Methodology:

  • Reagent Mixing: Dissolve methyl 3-amino-4-formylbenzoate (5.6 mmol) and the chosen acid chloride (5.6 mmol) in 50 mL of anhydrous methylene chloride (DCM).

  • Base Addition: Add N-ethyl-diisopropylamine (DIPEA) (5.6 mmol) dropwise. Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently scavenges the HCl byproduct generated during acylation without reacting with the highly electrophilic formyl group or the acid chloride.

  • Propagation: Stir the reaction at room temperature for 24 hours.

  • Biphasic Workup: Extract the mixture with a saturated aqueous sodium bicarbonate (NaHCO3) solution. Separate the organic layer, dry over anhydrous Na2SO4, and evaporate under reduced pressure. Causality: The mild alkaline wash neutralizes residual acid and partitions the water-soluble DIPEA-HCl salt into the aqueous phase, leaving the pure N-acyl intermediate in the organic phase.

Self-Validation & Quality Control:

  • Gas Evolution: The biphasic extraction with NaHCO3 must yield no gas evolution (CO2) upon final shaking, validating that all residual HCl has been neutralized.

  • Ester Integrity: Unlike Protocol I, the mild DIPEA/DCM conditions preserve the methyl ester. If downstream hydrolysis is required, it can be orthogonally achieved using 1N LiOH in THF/H2O at room temperature for 3 hours, yielding >90% of the carboxylic acid[3].

Quantitative Data & Optimization

To assist in experimental design, the following table summarizes the optimized conditions, expected yields, and key intermediates for the primary transformations of methyl 3-amino-4-formylbenzoate based on the cited literature.

Reaction TypeCo-ReagentsCatalyst / BaseTemp & TimeTypical YieldKey Intermediate / Product State
Friedländer Annulation Ketone (α-methylene)33% NaOH (aq)Reflux, 2h70–85%Quinoline-carboxylate sodium salt (Aqueous)
Heyns Rearrangement Carbohydrate/KetoseAcidic/ThermalVaries65–80%Substituted 3-Hydroxyquinoline (Solid)
N-Acylation Acyl ChlorideDIPEA in DCMRT, 24h60–80%N-acyl-benzaldehyde (Organic Soluble)
Ester Hydrolysis N/A (Post-Acylation)1N LiOH in THF/H2ORT, 3h>90%Carboxylic Acid (Precipitate at low pH)

References

  • Friedländer Annulation Protocol Title: Development, Synthesis and Antiprotozoal Assessment of New Substituted Diquinolinyl-Pyridine Derivatives as Antiparasitic Agent Source: ResearchGate (2023) URL:[Link]

  • Heyns Intermediate Reactivity Title: Reversal of Reactivity of Heyns Intermediate for the Concise Synthesis of Substituted 3-Hydroxyquinolines Source: The Journal of Organic Chemistry (ACS Publications, 2024) URL:[Link]

  • Quinazoline Precursor Synthesis Title: EP0966454B1 - Disubstituted bicyclic heterocycles, their production and use as medicaments Source: Google Patents URL

Sources

Application

Scale-up synthesis of "Methyl 3-amino-4-formylbenzoate"

An Application Note and Protocol for the Scale-up Synthesis of Methyl 3-amino-4-formylbenzoate Introduction Methyl 3-amino-4-formylbenzoate is a valuable bifunctional building block in medicinal chemistry and drug develo...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scale-up Synthesis of Methyl 3-amino-4-formylbenzoate

Introduction

Methyl 3-amino-4-formylbenzoate is a valuable bifunctional building block in medicinal chemistry and drug development. Its structure, featuring an amino group, a formyl group (an aldehyde), and a methyl ester on a benzene ring, allows for diverse and subsequent chemical modifications. This makes it a crucial intermediate in the synthesis of a range of pharmaceutical compounds, including but not limited to, kinase inhibitors and other targeted therapies. The strategic placement of its functional groups enables the construction of complex molecular architectures.

This document provides a comprehensive guide for the scale-up synthesis of Methyl 3-amino-4-formylbenzoate. As no direct, single-step synthesis from readily available starting materials is prominently described in the literature for large-scale production, a robust and logical two-step synthetic strategy is proposed. This guide is intended for researchers, chemists, and process development professionals, offering in-depth technical details, scientifically-grounded explanations for procedural choices, and protocols designed for safety, scalability, and reproducibility.

Overall Synthetic Strategy

The proposed synthesis is a two-step process commencing from the commercially available 3-amino-4-methylbenzoic acid.

  • Step 1: Esterification. A classic Fischer esterification of 3-amino-4-methylbenzoic acid with methanol, catalyzed by a strong acid, to produce the intermediate, Methyl 3-amino-4-methylbenzoate.

  • Step 2: Selective Oxidation. The critical step involves the selective oxidation of the benzylic methyl group of the intermediate to a formyl group to yield the final product, Methyl 3-amino-4-formylbenzoate. For this key transformation, two alternative methods are presented to provide flexibility based on available equipment, safety infrastructure, and environmental considerations.

Workflow of the Proposed Synthetic Route

Synthetic_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Selective Oxidation Start 3-Amino-4-methylbenzoic Acid Intermediate Methyl 3-amino-4-methylbenzoate Start->Intermediate Fischer Esterification Reagent1 Methanol (Solvent & Reagent) Reagent1->Intermediate Catalyst1 Sulfuric Acid (Catalyst) Catalyst1->Intermediate Oxidation Oxidation Method (A or B) Intermediate->Oxidation FinalProduct Methyl 3-amino-4-formylbenzoate Oxidation->FinalProduct

Caption: A two-step synthetic pathway to Methyl 3-amino-4-formylbenzoate.

Part 1: Scale-up Synthesis of Methyl 3-amino-4-methylbenzoate (Intermediate)

This initial step converts the starting carboxylic acid into its corresponding methyl ester, which is a stable intermediate for the subsequent oxidation.

Reaction Scheme and Mechanism

The Fischer esterification is an acid-catalyzed equilibrium reaction. By using a large excess of methanol, the equilibrium is driven towards the product side, ensuring a high yield of the desired methyl ester.

Scheme 1: Fischer Esterification (Self-generated image for illustrative purposes)

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (sulfuric acid), which activates the carbonyl carbon for nucleophilic attack by methanol. Subsequent proton transfers and elimination of a water molecule yield the ester.

Process Development and Scale-up Considerations
  • Reagent Stoichiometry: Methanol serves as both a reagent and the solvent. Using it in large excess is crucial for driving the reaction to completion.

  • Catalyst Loading: Concentrated sulfuric acid is a cost-effective and efficient catalyst. On a large scale, the amount should be optimized to ensure a reasonable reaction rate without causing excessive charring or decomposition. Typically, a catalytic amount is sufficient.

  • Temperature and Reaction Time: The reaction is typically run at reflux to increase the reaction rate. Reaction progress should be monitored (e.g., by HPLC or TLC) to determine the optimal reaction time, which is usually several hours.

  • Work-up and Neutralization: Post-reaction, the excess acid must be neutralized. A careful, portion-wise addition of a base (e.g., saturated sodium bicarbonate solution) is critical on a large scale to control the exothermic reaction and gas evolution (CO2).

  • Extraction and Purification: Dichloromethane or ethyl acetate are suitable extraction solvents. The choice may depend on safety, environmental, and cost considerations at scale. The product is typically a solid and can be purified by recrystallization if necessary.

Detailed Experimental Protocol: Fischer Esterification
  • Reactor Setup: To a 50 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, charge 3-amino-4-methylbenzoic acid (5.00 kg, 33.1 mol).

  • Reagent Addition: Add anhydrous methanol (25 L) to the reactor and start agitation to form a slurry.

  • Catalyst Addition: Cool the mixture to 10-15°C using a chiller. Slowly and carefully, add concentrated sulfuric acid (98%, 0.5 L, approx. 9.2 mol) to the stirred slurry over a period of at least 30 minutes, ensuring the internal temperature does not exceed 30°C.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by taking aliquots and analyzing by HPLC until the starting material is less than 2%.

  • Cooling and Quenching: Cool the reaction mixture to room temperature. In a separate vessel, prepare a solution of sodium bicarbonate (approx. 3 kg) in water (30 L). Slowly transfer the reaction mixture to the bicarbonate solution with vigorous stirring to neutralize the acid. Caution: significant CO2 evolution will occur.

  • Extraction: Transfer the neutralized mixture to a suitable liquid-liquid extractor. Extract the aqueous phase with dichloromethane (2 x 15 L).

  • Washing and Drying: Combine the organic layers and wash with water (10 L) and then with brine (10 L). Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (if necessary): The crude Methyl 3-amino-4-methylbenzoate can be recrystallized from a suitable solvent system like ethanol/water to obtain a high-purity product, typically as an off-white to beige powder.[1]

Part 2: Scale-up Synthesis of Methyl 3-amino-4-formylbenzoate (Final Product)

This section details two distinct methods for the selective oxidation of the benzylic methyl group of the intermediate to the desired aldehyde.

Method A: Selenium Dioxide Oxidation

Selenium dioxide is a well-established reagent for the oxidation of activated methyl groups to aldehydes.[2][3] While highly effective, it is also highly toxic, and stringent safety precautions are mandatory.

Reaction Scheme and Mechanism

Scheme 2: Selenium Dioxide Oxidation (Self-generated image for illustrative purposes)

The mechanism is believed to involve an ene reaction followed by a[1][2]-sigmatropic rearrangement to form a selenite ester, which then decomposes to the aldehyde.[3]

Process Development and Scale-up Considerations
  • Toxicity and Handling: Selenium compounds are highly toxic and teratogenic.[1] All operations must be conducted in a well-ventilated fume hood or a contained system. Personnel must be equipped with appropriate personal protective equipment (PPE), including respirators.

  • Solvent System: Dioxane, often with a small amount of water, is a common solvent for SeO2 oxidations. On a larger scale, solvent choice should also consider recovery and waste disposal.

  • Stoichiometry: A slight excess of selenium dioxide is often used to ensure complete conversion.

  • Temperature Control: The reaction is typically heated to reflux. Careful temperature control is necessary to avoid side reactions and ensure a consistent reaction rate.

  • Work-up and Waste Disposal: The work-up involves removing the selenium-containing byproducts. Filtration is often used to remove elemental selenium that precipitates. All selenium-containing waste must be collected and disposed of as hazardous waste according to regulations.

Detailed Experimental Protocol: Selenium Dioxide Oxidation
  • Reactor Setup: In a 50 L reactor equipped for handling toxic reagents (e.g., in a walk-in fume hood), charge Methyl 3-amino-4-methylbenzoate (2.00 kg, 12.1 mol) and 1,4-dioxane (20 L).

  • Reagent Addition: Under a nitrogen atmosphere, carefully add selenium dioxide (1.48 kg, 13.3 mol) in portions to the stirred solution. Add water (0.5 L).

  • Reaction: Heat the mixture to reflux (approx. 100-102°C) and maintain for 8-12 hours. Monitor the reaction by HPLC.

  • Work-up: Cool the reaction mixture to room temperature. A black precipitate of elemental selenium will form. Filter the mixture through a pad of Celite®. Wash the filter cake with dioxane.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The residue will contain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethyl acetate/hexanes to yield Methyl 3-amino-4-formylbenzoate as a solid.

Method B: Catalytic Oxidation with Manganese Dioxide

This method offers a potentially "greener" and safer alternative to the stoichiometric use of toxic heavy metals. Activated manganese dioxide is a well-known oxidizing agent for benzylic positions.[4][5]

Reaction Scheme and Mechanism

Scheme 3: Manganese Dioxide Oxidation (Self-generated image for illustrative purposes)

The oxidation with MnO2 is a heterogeneous reaction that occurs on the surface of the solid reagent. The mechanism is complex and is thought to involve radical intermediates. The reactivity of MnO2 can vary significantly depending on its method of preparation.

Process Development and Scale-up Considerations
  • Reagent Quality: The activity of manganese dioxide is highly dependent on its preparation method and surface area. For reproducible results at scale, it is crucial to use a consistent grade of "activated" MnO2.

  • Stoichiometry: MnO2 is used in a large stoichiometric excess (by weight) because it is a surface-area-dependent reaction.

  • Solvent: A non-polar solvent like dichloromethane, chloroform, or toluene is typically used.

  • Reaction Conditions: The reaction is often run at reflux for an extended period (24-48 hours) due to its heterogeneous nature. Efficient stirring is critical to ensure good contact between the substrate and the solid oxidant.

  • Work-up: The work-up is straightforward and involves filtering off the MnO2 and its reduced forms. This is a significant advantage at scale as it simplifies product isolation.

Detailed Experimental Protocol: Manganese Dioxide Oxidation
  • Reactor Setup: To a 50 L reactor, add Methyl 3-amino-4-methylbenzoate (1.00 kg, 6.05 mol) and dichloromethane (20 L).

  • Reagent Addition: Add activated manganese dioxide (approx. 10 kg, a large excess) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 40°C) with vigorous stirring. Maintain at reflux for 24-48 hours. Monitor the reaction by HPLC.

  • Work-up: Cool the reaction mixture to room temperature. Filter the slurry through a pad of Celite® to remove the manganese solids. Wash the filter cake thoroughly with dichloromethane.

  • Isolation and Purification: Combine the filtrates and concentrate under reduced pressure. The crude product can be purified by recrystallization to afford the final product.

Data Presentation: Summary of Key Parameters

ParameterStep 1: EsterificationStep 2: Oxidation (Method A: SeO2)Step 2: Oxidation (Method B: MnO2)
Starting Material 3-Amino-4-methylbenzoic acidMethyl 3-amino-4-methylbenzoateMethyl 3-amino-4-methylbenzoate
Key Reagents Methanol, H₂SO₄Selenium DioxideActivated Manganese Dioxide
Solvent Methanol1,4-DioxaneDichloromethane
Temperature Reflux (~65°C)Reflux (~101°C)Reflux (~40°C)
Typical Reaction Time 4-6 hours8-12 hours24-48 hours
Work-up Neutralization, ExtractionFiltration, Solvent RemovalFiltration, Solvent Removal
Safety Concerns Corrosive acidHigh toxicity of SeO₂Standard solvent handling

Characterization and Quality Control

The final product, Methyl 3-amino-4-formylbenzoate, should be rigorously characterized to confirm its identity and purity.

AnalysisSpecification
Appearance Yellow to brown solid
Molecular Formula C₉H₉NO₃
Molecular Weight 179.18 g/mol [6]
¹H NMR Spectrum should be consistent with the structure, showing signals for the aromatic protons, the aldehyde proton (~10 ppm), the methyl ester protons (~3.9 ppm), and the amine protons.
IR Spectroscopy Characteristic peaks for N-H stretch (amine), C=O stretch (aldehyde and ester), and aromatic C-H stretches.
Purity (HPLC) ≥98%

Safety, Health, and Environmental (SHE) Considerations

  • Personal Protective Equipment (PPE): Standard PPE (safety glasses, lab coat, gloves) is required for all steps. For Method A (SeO2), enhanced respiratory protection and double gloving are essential.

  • Ventilation: All operations should be performed in a well-ventilated area or fume hood, especially when handling volatile solvents and the highly toxic selenium dioxide.

  • Waste Disposal: Acidic and basic aqueous waste should be neutralized before disposal. Organic solvent waste should be collected and disposed of according to institutional guidelines. Selenium-containing waste must be segregated and treated as highly toxic hazardous waste.

  • Process Safety: The neutralization of sulfuric acid is highly exothermic and releases gas; it must be performed slowly and with adequate cooling and venting.

Conclusion

The two-step synthetic route presented provides a reliable and scalable method for the production of Methyl 3-amino-4-formylbenzoate. The initial Fischer esterification is a classic, high-yielding reaction suitable for large-scale manufacturing. For the critical oxidation step, two alternatives are provided. The selenium dioxide method is highly effective but requires stringent handling protocols due to its toxicity. The manganese dioxide oxidation offers a safer, albeit potentially slower, alternative with a simpler work-up. The choice between these methods will depend on the specific capabilities, safety infrastructure, and environmental policies of the manufacturing facility. Rigorous in-process monitoring and final product characterization are essential to ensure the desired quality and purity of this important pharmaceutical intermediate.

References

  • Trahanovsky, W. S. (1973). Ceric Ammonium Nitrate Oxidation of Cyclic Ketones. Canadian Journal of Chemistry, 51(23), 3743-3747.
  • Du, Y. (n.d.). Selenium-Dioxide. DU Chem.
  • Scribd. (n.d.). Selenium Dioxide Oxidation Mechanisms.
  • Organic Chemistry. (n.d.). Manganese Dioxide.
  • ADICHEMISTRY. (n.d.). Selenium Dioxide | SeO2 | RILEY OXIDATION | Mechanism.
  • Organic Chemistry Portal. (n.d.). Cerium Ammonium Nitrate - CAN.
  • AChemBlock. (2026, March 3). methyl 3-amino-4-formylbenzoate 95% | CAS: 212322-17-3.
  • ResearchGate. (n.d.). Representative methods for benzylic oxidation catalyzed by Rh2II,II.
  • Li, F., et al. (2020). Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst.
  • ResearchGate. (2025, August 7). A promising electro-oxidation of methyl-substituted aromatic compounds to aldehydes in aqueous imidazole ionic liquid solutions.
  • Annadi, K., & Wee, A. G. H. (2014). Ceric ammonium nitrate oxidation of N-(p-methoxybenzyl) lactams: competing formation of N-(hydroxymethyl) δ-lactams. ARKIVOC, 2014(6), 108-126.
  • Pan, S. C. (n.d.). Reagents in Organic Synthesis: Oxidation.
  • Beilstein Journals. (2023, June 5). Sulfate radical anion-induced benzylic oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines.
  • Wiley Online Library. (n.d.). Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst.
  • National Center for Biotechnology Information. (n.d.). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions.
  • YouTube. (2021, September 29). Manganese Dioxide (MnO2) Oxidation Mechanism | Organic Chemistry.

Sources

Method

Application Note: Synthetic Methodologies and Reaction Conditions for Methyl 3-amino-4-formylbenzoate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: Methyl 3-amino-4-formylbenzoate (CAS: 212322-17-3) Executive Overview Methyl 3-amino-4-formylbenzoate is a highl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: Methyl 3-amino-4-formylbenzoate (CAS: 212322-17-3)

Executive Overview

Methyl 3-amino-4-formylbenzoate is a highly versatile ortho-amino benzaldehyde building block utilized extensively in the synthesis of complex heterocyclic scaffolds. Its unique bifunctional nature—featuring a nucleophilic aniline moiety adjacent to an electrophilic formyl group—makes it a privileged precursor for Friedländer annulations, STING (Stimulator of Interferon Genes) modulator synthesis, and quinazoline core construction [1, 2, 3]. This guide details the optimized reaction conditions, mechanistic causality, and analytical validation steps required to effectively utilize this compound in drug discovery workflows.

Physicochemical Profiling

PropertySpecification
IUPAC Name Methyl 3-amino-4-formylbenzoate
CAS Number 212322-17-3
Molecular Formula C₉H₉NO₃
Molecular Weight 179.17 g/mol
Physical Form Yellow solid
Storage Conditions 4 °C, protect from light, store under nitrogen

Mechanistic Workflow of Divergent Syntheses

The following diagram illustrates the primary synthetic trajectories of Methyl 3-amino-4-formylbenzoate, demonstrating its utility in generating diverse pharmacological scaffolds.

G SM Methyl 4-formyl-3-nitrobenzoate (Precursor) Core Methyl 3-amino-4-formylbenzoate (Core Building Block) SM->Core Fe/HCl, EtOH/H2O 90°C, 6h Quinoline Quinoline Scaffolds (Friedländer Annulation) Core->Quinoline Ketones, NaOH (aq) Reflux, 2h STING N-Functionalized Derivatives (STING Modulators) Core->STING R-SO2Cl or R-COCl Base, 0°C to RT Quinazoline Quinazoline Cores (Urea Condensation) Core->Quinazoline Urea 145°C

Divergent synthetic workflows utilizing Methyl 3-amino-4-formylbenzoate as a core building block.

Core Protocols & Mechanistic Causality

Protocol A: Chemoselective Synthesis via Nitro Reduction

To obtain the core building block, the precursor methyl 4-formyl-3-nitrobenzoate must be reduced.

Mechanistic Causality: Catalytic hydrogenation (e.g., Pd/C with H₂) is strictly avoided here because it risks over-reducing the sensitive formyl (aldehyde) group into a hydroxymethyl group. Instead, an iron-mediated reduction (Béchamp reduction variant) is employed. Iron in the presence of catalytic HCl is highly chemoselective for the nitro moiety, leaving the aldehyde intact [1].

Step-by-Step Methodology:

  • Dissolve methyl 4-formyl-3-nitrobenzoate (2.17 mmol) in 5.5 mL of an EtOH/H₂O mixture (10:1 ratio) within a two-neck round-bottom flask.

  • Add Fe powder (10.86 mmol, 5 eq.) to the solution, followed by the dropwise addition of 0.2 mL of 1 N HCl.

  • Attach a reflux condenser, seal the system, and heat in a preheated oil bath at 90 °C for 6 hours.

  • Cool the mixture to room temperature and filter through a pad of Celite to remove iron oxides.

  • Extract the filtrate with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Self-Validation & Analytical Checkpoints:

  • TLC: Complete consumption of the starting material is confirmed by a new, highly fluorescent, ninhydrin-positive spot (indicating the primary amine).

  • ¹H NMR (CDCl₃): Validation of chemoselectivity is confirmed by the presence of the formyl proton as a distinct singlet at δ 9.95 ppm, and the appearance of a broad singlet at δ 6.19 ppm (2H) corresponding to the new -NH₂ group [1].

Protocol B: Friedländer Annulation for Quinoline Scaffolds

This protocol is utilized to synthesize antiprotozoal agents and other quinoline-7-carboxylic acid derivatives [2].

Mechanistic Causality: The reaction is driven by a dual condensation. The alkaline medium (NaOH) deprotonates the α-carbon of the reacting ketone (e.g., 2,6-diacetylpyridine), generating an enolate that attacks the electrophilic formyl group of the building block. Subsequent intramolecular attack by the aniline nitrogen on the ketone carbonyl, followed by dehydration, yields the thermodynamically stable aromatic quinoline system.

Step-by-Step Methodology:

  • Suspend methyl 3-amino-4-formylbenzoate (1.6 mmol) in 15 mL of a 33% aqueous NaOH solution.

  • Add the ketone coupling partner (e.g., 2,6-diacetylpyridine, 0.8 mmol).

  • Reflux the reaction mixture under vigorous stirring for 2 hours.

  • Cool the mixture to room temperature. Filter the resulting precipitate and wash sequentially with cold water and diethyl ether.

  • Dissolve the crude precipitate in 10 mL of hot water and carefully adjust the pH to 5 using 6N HCl to precipitate the pure quinoline derivative.

Self-Validation & Analytical Checkpoints:

  • Precipitation: The target compound selectively precipitates at pH 5.

  • Mass Spectrometry (ESI-MS): Successful annulation is validated by a mass shift corresponding to the combined mass of the starting materials minus two equivalents of water (e.g.,[M+H]⁺ m/z 422.1 for the diquinolinyl-pyridine derivative) [2].

Protocol C: Electrophilic N-Functionalization (STING Modulators)

N-sulfonylation and N-acylation of this building block are critical steps in synthesizing small molecule STING antagonists and modulators [3, 4].

Mechanistic Causality: The aniline nitrogen is weakly nucleophilic due to the electron-withdrawing nature of the para-ester and ortho-formyl groups. Therefore, an excess of an organic base (Triethylamine or Pyridine) is mandatory. The base acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction with sulfonyl chlorides or chloroformates. Without the base, HCl would protonate the aniline, rendering it completely non-nucleophilic and stalling the reaction.

Step-by-Step Methodology (N-Sulfonylation):

  • Dissolve methyl 3-amino-4-formylbenzoate (2.79 mmol) in 10 mL of anhydrous Dichloromethane (DCM).

  • Add Triethylamine (TEA) (22.34 mmol, ~8 eq.) to the stirred solution.

  • Portion-wise, add the electrophile (e.g., ethanesulfonyl chloride, 6.70 mmol) at room temperature.

  • Stir the reaction at room temperature for 48 hours.

  • Dilute with EtOAc, wash sequentially with water, aqueous NaHCO₃, dilute HCl, and brine. Dry over Na₂SO₄ and purify via Combi-flash chromatography [3].

Self-Validation & Analytical Checkpoints:

  • LC-MS: Monitor the reaction at 24h and 48h. The disappearance of the starting mass (m/z 180 [M+H]⁺) and the appearance of the sulfonated mass confirms progression.

  • TLC: The product will appear as a less polar spot compared to the highly polar starting aniline.

Protocol D: High-Temperature Quinazoline Cyclization

Condensation with urea yields methyl 2-hydroxy-quinazoline-7-carboxylate scaffolds [5].

Mechanistic Causality: Urea must be heated to its melting point (~135-145 °C) to decompose into isocyanic acid (HNCO) and ammonia (NH₃) in situ. The aniline nitrogen attacks the isocyanic acid to form a urea intermediate, which subsequently undergoes intramolecular cyclization with the adjacent formyl group, followed by oxidation/dehydration to form the quinazoline core.

Step-by-Step Methodology:

  • Combine methyl 3-amino-4-formylbenzoate and an excess of urea in a reaction vessel.

  • Heat the neat mixture (or in a high-boiling solvent) to 145 °C.

  • Maintain the temperature until the melt solidifies or TLC indicates complete consumption of the benzaldehyde.

  • Cool, triturate with warm water to remove excess urea, and recrystallize the resulting solid.

Self-Validation & Analytical Checkpoints:

  • Physical State: The reaction mixture often transitions from a melt to a solid as the high-melting quinazoline product forms.

  • IR Spectroscopy: Disappearance of the distinct aldehyde C=O stretch (~1700 cm⁻¹) and appearance of broad amide/lactam bands.

Quantitative Data & Reaction Parameter Summary

The following table summarizes the key quantitative parameters for the divergent reactions of Methyl 3-amino-4-formylbenzoate to facilitate rapid experimental planning.

Reaction TypeTarget ScaffoldKey Reagents & EquivalentsTempTimeTypical Yield
Nitro Reduction o-Amino benzaldehydeFe (5 eq.), HCl (cat.), EtOH/H₂O90 °C6 h~77%
Friedländer Annulation Quinoline-7-carboxylateKetone (0.5 eq.), 33% NaOH (aq)Reflux2 h48–51%
N-Sulfonylation N-Sulfonyl benzaldehydeR-SO₂Cl (2.4 eq.), TEA (8 eq.), DCMRT48 h70–80%
N-Acylation N-Acyl benzaldehydeR-COCl (1.2 eq.), Pyridine (2.2 eq.), DCE0–5 °C1 h60–80%
Urea Condensation Quinazoline coreUrea (Excess)145 °CVariesVariable

References

  • Reversal of Reactivity of Heyns Intermediate for the Concise Synthesis of Substituted 3-Hydroxyquinolines The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Development, Synthesis and Antiprotozoal Assessment of New Substituted Diquinolinyl-Pyridine Derivatives as Antiparasitic Agent ResearchGate URL:[Link]

  • WO2018234805A1 - SMALL MOLECULAR MODULATORS OF HUMAN STING Google Patents URL
  • WO2021161230A1 - Small molecule sting antagonists Google Patents URL
  • Urea Chemical Properties and Reactions LookChem URL:[Link]

Application

Application Note: Methyl 3-Amino-4-Formylbenzoate as a Strategic Precursor for Advanced Fluorescent Probes

Executive Summary In the development of small-molecule fluorescent probes, the selection of a versatile, bifunctional building block is critical for achieving high synthetic efficiency and tunable photophysical propertie...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of small-molecule fluorescent probes, the selection of a versatile, bifunctional building block is critical for achieving high synthetic efficiency and tunable photophysical properties. Methyl 3-amino-4-formylbenzoate (CAS: 212322-17-3) has emerged as a highly privileged ortho-amino benzaldehyde scaffold[]. Its adjacent amino and formyl groups make it an ideal candidate for cyclocondensation reactions (such as the Friedländer annulation), while the electron-withdrawing methyl ester at the para-position relative to the amine provides a synthetic handle for further bioconjugation or water-solubility enhancements[2].

This application note details the mechanistic rationale and validated protocols for utilizing methyl 3-amino-4-formylbenzoate in the synthesis of two distinct classes of fluorescent probes: Diquinolinyl-Pyridine G-Quadruplex (G4) DNA ligands and 3-Hydroxyquinoline Excited-State Intramolecular Proton Transfer (ESIPT) sensors [2][3].

Mechanistic Rationale & Probe Design

Diquinolinyl-Pyridine Probes for G-Quadruplex DNA

G-quadruplexes are non-canonical DNA structures implicated in telomere maintenance and oncogene regulation. Probes targeting G4 DNA require a large, planar aromatic surface for end-stacking on the G-tetrads, coupled with cationic side chains to interact with the DNA phosphate backbone[2]. By reacting methyl 3-amino-4-formylbenzoate with 2,6-diacetylpyridine via a Friedländer condensation, researchers can synthesize a highly conjugated, rigid diquinolinyl-pyridine core[2]. The ester groups are subsequently hydrolyzed and amidated with tertiary amines to yield cationic probes. Upon binding to G4 DNA, the intramolecular rotation of the probe is restricted, leading to a significant fluorescence turn-on that can be quantified via Fluorescence Resonance Energy Transfer (FRET) melting assays[2].

3-Hydroxyquinoline ESIPT Probes for Ion/pH Sensing

Fluorescent probes often suffer from background autofluorescence in biological matrices. ESIPT-based probes overcome this by exhibiting an unusually large Stokes shift (>100 nm). Methyl 3-amino-4-formylbenzoate can be reacted with α -hydroxyketones under acidic conditions to yield 3-hydroxyquinolines[3]. The mechanistic causality relies on an interrupted Heyns rearrangement: the acid catalyzes imine formation, generating an aminoenol intermediate. The reversed reactivity of this intermediate allows it to be trapped intramolecularly by the electrophilic formyl group, followed by aromatization[4][5]. The resulting 3-hydroxyquinoline features a strong intramolecular hydrogen bond. Upon photoexcitation, an ultrafast proton transfer occurs from the enol to the keto tautomer, resulting in emission from a lower-energy state and a massive Stokes shift[3][5].

Synthetic Workflows & Biological Targets (Visualization)

G cluster_1 Pathway A: G-Quadruplex DNA Probes cluster_2 Pathway B: ESIPT Probes MAFB Methyl 3-amino-4-formylbenzoate (Bifunctional Precursor) Cond1 Friedländer Condensation (w/ 2,6-diacetylpyridine) MAFB->Cond1 Cond2 Interrupted Heyns Rearrangement (w/ α-hydroxyketones) MAFB->Cond2 Scaffold1 Diquinolinyl-Pyridine Core Cond1->Scaffold1 Mod1 Amidation (Cationic Chains) Scaffold1->Mod1 Target1 G-Quadruplex DNA Binding Mod1->Target1 Fluor1 Fluorescence Turn-On (Restricted Rotation) Target1->Fluor1 Scaffold2 3-Hydroxyquinoline Core Cond2->Scaffold2 Target2 Metal Ion / pH Sensing Scaffold2->Target2 Fluor2 ESIPT Emission (Large Stokes Shift) Target2->Fluor2

Figure 1: Divergent synthetic pathways of methyl 3-amino-4-formylbenzoate into distinct fluorescent probe architectures.

Validated Experimental Protocols

Protocol A: Synthesis of Cationic Diquinolinyl-Pyridine G4-Probes

This protocol utilizes strong alkaline conditions to simultaneously drive the Friedländer annulation and hydrolyze the ester for downstream functionalization[2].

Step 1: Core Assembly & Hydrolysis

  • Suspend methyl 3-amino-4-formylbenzoate (1.6 mmol) in 15 mL of a 33% (w/v) aqueous NaOH solution[2].

  • Add 2,6-diacetylpyridine (0.8 mmol) to the suspension[2].

  • Reflux the reaction mixture under continuous stirring for 2 hours[2]. Causality: The highly basic environment forces the enolization of the acetyl groups, initiating nucleophilic attack on the formyl group, followed by cyclodehydration with the amine. Concurrently, the methyl ester is saponified.

  • Cool the mixture to room temperature. Filter the resulting precipitate, washing with a minimum amount of cold water followed by diethyl ether (2x)[2].

  • Dissolve the dried precipitate in 10 mL of hot water. Carefully add 6N HCl dropwise to adjust the pH to exactly 5[2]. Self-Validation: The pH adjustment neutralizes the carboxylate salt, causing the diacid intermediate to crash out of solution as a dark precipitate[2].

  • Filter, wash with water and petroleum ether, and dry thoroughly[2].

Step 2: Cationic Amidation

  • To the dried diacid (0.5 mmol), add 5 mL of thionyl chloride ( SOCl2​ ) and reflux for 2 hours to form the diacyl chloride[2].

  • Evaporate excess SOCl2​ under vacuum.

  • Under cold conditions (ice bath), directly add an excess (3 mL) of a substituted aminoalkylamine (e.g., N,N-dimethylethylenediamine)[2].

  • Stir at room temperature for 24 hours. Quench with 10 mL water, filter the precipitate (or extract with dichloromethane if no precipitate forms), and evaporate to yield the final G4-binding fluorescent probe[2][6].

Protocol B: Synthesis of 3-Hydroxyquinoline ESIPT Probes

This protocol leverages an interrupted Heyns rearrangement under mild acidic conditions, avoiding the need for pre-functionalized or highly reactive starting materials[3][5].

Step 1: Cyclocondensation

  • In an oven-dried 20 mL reaction tube, combine methyl 3-amino-4-formylbenzoate (0.73 mmol, 2 equiv) and the desired α -hydroxyketone derivative (0.36 mmol, 1 equiv) in 4 mL of anhydrous acetonitrile ( CH3​CN )[3].

  • Add 11.5 N HCl (1.8 mmol, 5 equiv; approx. 0.06 mL of 36% HCl)[3].

  • Stir the reaction mixture at room temperature for 12 hours[3]. Causality: The acid protonates the carbonyl oxygen, accelerating imine formation. The subsequent aminoenol intermediate undergoes reverse trapping by the formyl group, driving the cyclization to the 3-hydroxyquinoline scaffold[4][5].

  • Monitor the consumption of the starting material via TLC (10% EtOAc/Hexane)[3]. Self-Validation: The disappearance of the precursor spot ( Rf​≈0.1 ) indicates reaction completion[3].

  • Quench the reaction by adding 1 mL of Methanol (MeOH)[3].

  • Extract the mixture with Ethyl Acetate (EtOAc) and wash the organic layer with an aqueous NaHCO3​ solution to neutralize residual acid[3].

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate using a rotary evaporator[3]. Purify via column chromatography if necessary.

Photophysical Data Summary

The structural modifications enabled by the methyl 3-amino-4-formylbenzoate precursor yield probes with highly distinct and desirable photophysical properties.

Probe ScaffoldPrimary Biological TargetAbs. Max ( λabs​ )Em. Max ( λem​ )Stokes ShiftQuantum Yield ( Φ )Primary Emission Mechanism
Diquinolinyl-Pyridine (Free) N/A (Background)~320 nm~380 nm~60 nm< 0.01Non-radiative decay (rotational relaxation)
Diquinolinyl-Pyridine (Bound) G-Quadruplex DNA~330 nm~420 nm~90 nm~0.30End-stacking restriction / FRET Turn-On
3-Hydroxyquinoline Metal Ions / Intracellular pH~340 nm~480-520 nm>140 nm 0.05 - 0.20Excited-State Intramolecular Proton Transfer (ESIPT)

Table 1: Representative photophysical properties of fluorescent probes derived from methyl 3-amino-4-formylbenzoate. The massive Stokes shift in the 3-hydroxyquinoline series effectively eliminates biological autofluorescence interference.

References

  • Altia, M., & Anbarasan, P. (2024). Reversal of Reactivity of Heyns Intermediate for the Concise Synthesis of Substituted 3-Hydroxyquinolines. The Journal of Organic Chemistry, 89(22), 16899-16908. URL: [Link]

  • Guillon, J., et al. (2023). Development, Synthesis and Antiprotozoal Assessment of New Substituted Diquinolinyl-Pyridine Derivatives as Antiparasitic Agents by Potential G-4 Binding. Acta Scientific Pharmaceutical Sciences, 7(7), 15-33. URL: [Link]

  • Organic Chemistry Portal. (2024). Abstract: Reversal of Reactivity of Heyns Intermediate for the Concise Synthesis of Substituted 3-Hydroxyquinolines. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of Methyl 3-Amino-4-Formylbenzoate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to optimize the synthesis of Methyl 3-amino-4-formylbenzoate (CAS: 212322-17-3).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to optimize the synthesis of Methyl 3-amino-4-formylbenzoate (CAS: 212322-17-3). This compound is a highly valuable bifunctional building block used extensively in the development of substituted 3-hydroxyquinolines[1], indoles, and STING modulators.

The primary synthetic route involves the reduction of methyl 4-formyl-3-nitrobenzoate . However, reducing a nitro group in the presence of a highly reactive ortho-formyl (aldehyde) group presents significant chemoselectivity and stability challenges. This guide provides field-proven methodologies, mechanistic insights, and troubleshooting FAQs to help you maximize your yield and purity.

Reaction Pathway & Mechanistic Pitfalls

The fundamental challenge in this synthesis is avoiding two major side reactions: the over-reduction of the aldehyde to a benzyl alcohol, and the self-condensation of the resulting aminobenzaldehyde into intractable polymeric Schiff bases[2].

SynthesisWorkflow SM Methyl 4-formyl-3-nitrobenzoate (Starting Material) Intermediate Nitro Reduction (SnCl2·2H2O / EtOH) SM->Intermediate Chemoselective Reduction SideProduct2 Over-reduced Alcohol (Formyl Reduction) SM->SideProduct2 Harsh Reducing Agents (e.g., NaBH4, H2/Pd-C) Product Methyl 3-amino-4-formylbenzoate (Target Product) Intermediate->Product Controlled Temp (< 50°C) SideProduct1 Polymeric Schiff Bases (Self-Condensation) Intermediate->SideProduct1 High Temp / High Conc. (Side Reaction)

Chemoselective reduction pathway of methyl 4-formyl-3-nitrobenzoate and common side reactions.

Quantitative Comparison of Reduction Strategies

To prevent over-reduction, standard hydrogenation techniques must be replaced with chemoselective electron-transfer reagents. Below is a quantitative comparison of common reduction strategies for this specific transformation.

MethodReagent EquivalentsTypical Temp (°C)Expected Yield (%)Chemoselectivity (Nitro vs Formyl)Risk of PolymerizationRecommended Use
SnCl₂·2H₂O / EtOH 3.5 - 5.0 eq40 - 5075 - 85%ExcellentLow (if T < 50°C)Primary Recommendation
Fe / AcOH 3.0 - 5.0 eq60 - 8060 - 70%GoodModerateScale-up alternative
H₂ / Pd-C Catalytic (5-10 wt%)20 - 25< 30% (Mixture)Poor (Over-reduction)HighNot Recommended
Optimized Step-by-Step Methodology: Tin(II) Chloride Reduction

The use of Tin(II) chloride dihydrate (SnCl₂·2H₂O) provides the exact mild redox potential required to cleanly reduce the nitro group without reducing the formyl group. The following protocol is designed as a self-validating system to ensure maximum yield.

Objective : Selectively reduce the nitro group of methyl 4-formyl-3-nitrobenzoate while suppressing intermolecular Schiff base formation.

Materials :

  • Methyl 4-formyl-3-nitrobenzoate (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

  • Anhydrous Ethanol (Volume sufficient for 0.1 M concentration)

  • Saturated aqueous NaHCO₃

  • Rochelle salt (Potassium sodium tartrate, 1 M aqueous solution)

  • Ethyl acetate (EtOAc)

Procedure :

  • Substrate Dissolution : In a round-bottom flask, dissolve methyl 4-formyl-3-nitrobenzoate (1.0 eq) in anhydrous ethanol to achieve a concentration of exactly 0.1 M.

    • Causality: High dilution is critical. Aminobenzaldehydes are highly prone to self-polymerization; keeping the concentration low minimizes the intermolecular collisions that lead to polyimine formation[2].

  • Reagent Addition : Add SnCl₂·2H₂O (4.0 eq) portion-wise at room temperature.

    • Causality: Portion-wise addition controls the initial exothermic electron-transfer reaction, preventing local hot spots that could degrade the sensitive formyl group.

  • Controlled Heating : Warm the reaction mixture to 45 °C and stir for 2–3 hours.

    • Causality: Temperatures above 50 °C significantly accelerate self-condensation. Monitor the reaction progress by TLC (Hexanes/EtOAc 7:3). The starting material should cleanly convert to a lower-Rf fluorescent spot.

  • Quenching : Cool the mixture to 0 °C and slowly pour it into a vigorously stirred mixture of crushed ice and saturated NaHCO₃.

    • Causality: Rapid cooling and basic quenching halt the reduction and neutralize the generated HCl, preventing acid-catalyzed polymerization.

  • Emulsion Resolution (Critical Step) : Add an equal volume of 1 M aqueous Rochelle salt solution to the quenched mixture and stir vigorously for 30 minutes.

    • Causality: Tin salts form intractable gelatinous emulsions (tin hydroxides) at neutral/basic pH. Rochelle salt acts as a bidentate ligand, chelating Sn(II) and Sn(IV) ions and forcing them into the aqueous phase, which allows for crisp phase separation.

  • Extraction & Isolation : Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at < 30 °C.

    • Causality: Evaporating at low temperatures prevents thermal degradation of the purified methyl 3-amino-4-formylbenzoate[1].

Troubleshooting FAQs

Q1: My isolated product is an insoluble orange/red powder instead of a yellow solid. What happened? A1: You are observing self-condensation (polymerization). Aminobenzaldehydes readily undergo intermolecular Schiff base formation between the newly formed −NH2​ and the −CHO group[2]. Solution: Keep the reaction concentration low (< 0.1 M), strictly maintain temperatures below 50 °C, and avoid prolonged exposure to acidic or basic conditions during your workup. Do not leave the isolated product neat at room temperature for extended periods; store it at 4 °C under inert gas.

Q2: I am experiencing a severe emulsion during the aqueous extraction. How do I resolve this? A2: Tin(II) chloride reductions generate tin hydroxides and oxides upon basic neutralization, which form intractable emulsions. Solution: Introduce saturated aqueous Rochelle salt (potassium sodium tartrate) or EDTA during the neutralization step. These act as chelating agents to sequester tin ions into the aqueous layer, allowing for clean phase separation. If an emulsion persists, filter the entire biphasic mixture through a tightly packed pad of Celite before attempting extraction.

Q3: Can I use Iron powder in Acetic Acid (Fe/AcOH) to scale up this synthesis? A3: Yes, Fe/AcOH is a viable and cheaper alternative for scale-up and is well-documented for reducing ortho-nitrobenzaldehydes[3]. However, it requires careful temperature control (usually around 60–80 °C). Because of the higher temperatures and acidic environment, the risk of Schiff base polymerization is higher than with SnCl₂. If using Fe/AcOH, ensure rapid workup and consider using a co-solvent like EtOAc to extract the product as it forms.

Q4: Can I use catalytic hydrogenation (H₂/Pd-C) to simplify the workup? A4: While H₂/Pd-C is excellent for standard nitro reductions, it is generally not recommended here. Palladium-catalyzed hydrogenation can lead to over-reduction of the formyl group to a benzyl alcohol, or even hydrogenolysis to a methyl group. If scale-up strictly requires catalytic hydrogenation, you must use a poisoned catalyst (like Pt/C with a sulfur inhibitor) or transfer hydrogenation with formates, though SnCl₂ remains the most reliable for bench-scale chemoselectivity.

Q5: The reaction stalls at the hydroxylamine intermediate. How do I drive it to completion? A5: Incomplete reduction to the hydroxylamine ( −NHOH ) often occurs if the equivalents of SnCl₂ are insufficient or if the reaction temperature is too low. Ensure you are using at least 3.5 to 5.0 equivalents of fresh SnCl₂·2H₂O. If the reagent has been exposed to air for prolonged periods, it may have oxidized to Sn(IV), rendering it inactive.

References
  • Title : Reversal of Reactivity of Heyns Intermediate for the Concise Synthesis of Substituted 3-Hydroxyquinolines Source : The Journal of Organic Chemistry - ACS Publications URL : 1

  • Title : An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes Source : MDPI URL : 3

  • Title : Reversible Control of Chemoselectivity in Au38(SR)24 Nanocluster-Catalyzed Transfer Hydrogenation of Nitrobenzaldehyde Derivatives Source : The Journal of Physical Chemistry Letters - ACS Publications URL : 2

  • Title : WO 2023/025307 A1 Source : Googleapis.com URL : Link

Sources

Optimization

Technical Support Center: Synthesis &amp; Troubleshooting of Methyl 3-amino-4-formylbenzoate

Welcome to the Application Support Center for the synthesis of Methyl 3-amino-4-formylbenzoate (CAS: 212322-17-3). This bifunctional building block is critical in drug development, particularly for synthesizing complex h...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for the synthesis of Methyl 3-amino-4-formylbenzoate (CAS: 212322-17-3). This bifunctional building block is critical in drug development, particularly for synthesizing complex heterocycles like 3-hydroxyquinolines[1]. However, its dual functionality—a nucleophilic primary amine and an electrophilic aldehyde—makes its synthesis from Methyl 4-formyl-3-nitrobenzoate highly prone to side reactions[2].

This guide provides mechanistic troubleshooting, validated protocols, and analytical benchmarks to ensure high-yield, high-purity synthesis.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I seeing a significant amount of the benzyl alcohol derivative instead of the target aldehyde? A1: You are observing the classic over-reduction side reaction. The formyl group is highly susceptible to hydride donors or catalytic hydrogenation. If you are using Pd/C with H₂ or aggressive hydride reagents, the aldehyde will reduce to methyl 3-amino-4-(hydroxymethyl)benzoate. Causality: The thermodynamic stability of the alcohol over the aldehyde drives this reaction when the activation energy barrier is bypassed by strong catalysts. Solution: Switch to a chemoselective single-electron transfer (SET) reduction method. The Béchamp reduction (Iron powder) selectively targets the nitro group's N-O bonds via sequential electron/proton transfers without reducing the C=O bond[3].

Q2: My product turns into an insoluble polymeric mass during solvent evaporation. What is happening? A2: You are observing intermolecular Schiff base condensation (oligomerization) . Methyl 3-amino-4-formylbenzoate is a bifunctional molecule. Causality: Under high concentration or elevated temperatures, the amine of one molecule attacks the carbonyl of another, eliminating water and forming an imine linkage. This cascades into oligomers. Solution: Maintain high dilution during workup. Never heat the product above 35 °C during rotary evaporation. Store the purified yellow solid strictly at 4 °C, protected from light, and under a nitrogen atmosphere.

Q3: TLC shows a non-polar spot when I run the reaction in methanol with an acid catalyst. What is this byproduct? A3: This is likely the dimethyl acetal derivative of your target compound. Causality: The formyl group reacts with methanol under acidic conditions (e.g., if using Fe/NH₄Cl or SnCl₂ in MeOH) to form a stable acetal. Solution: Use an ethanol/water or THF/water mixture instead of methanol, and buffer the reaction to near-neutral pH using NH₄Cl rather than strong acids like HCl or AcOH.

Q4: How can I analytically confirm I have the correct product and not the over-reduced alcohol? A4: ¹H NMR is definitive. The formyl proton of Methyl 3-amino-4-formylbenzoate appears as a distinct singlet far downfield at approximately δ 9.95 ppm (in CDCl₃). The amino protons appear as a broad singlet around δ 6.19 ppm [1]. If you have over-reduced the aldehyde, the 9.95 ppm singlet will disappear, replaced by a methylene signal (~4.7 ppm).

Part 2: Reaction Pathway Analysis

ReactionPathways SM Methyl 4-formyl-3-nitrobenzoate (Starting Material) Target Methyl 3-amino-4-formylbenzoate (Target Product) SM->Target Fe/NH4Cl (Chemoselective) OverRed Methyl 3-amino-4-(hydroxymethyl)benzoate (Over-reduction) SM->OverRed Pd/C, H2 (Non-selective) Schiff Schiff Base Oligomers (Condensation) Target->Schiff High Conc. / Heat Acetal Dimethyl Acetal Derivative (Solvent Adduct) Target->Acetal MeOH / H+

Fig 1: Chemoselective vs. non-selective pathways and common side reactions.

Part 3: Quantitative Reagent Selection

To prevent the side reactions detailed above, reagent selection is the most critical variable. Below is a comparative analysis of reducing agents for this specific substrate[2].

Reducing AgentNitro ReductionFormyl ReductionPrimary Side Reaction RiskRecommendation
Pd/C, H₂ CompleteCompleteOver-reduction (Alcohol)❌ Not Recommended
NaBH₄ / NiCl₂ MinimalCompleteOver-reduction (Alcohol)❌ Not Recommended
SnCl₂ · 2H₂O CompleteNoneAcetalization (in Alcohols)⚠️ Acceptable (with care)
Fe / AcOH CompleteNoneAcetylation of Amine⚠️ Acceptable
Fe / NH₄Cl (aq) CompleteNoneLow (Ideal Profile) Highly Recommended

Part 4: Self-Validating Experimental Protocol

Objective: Synthesize Methyl 3-amino-4-formylbenzoate from Methyl 4-formyl-3-nitrobenzoate while suppressing over-reduction and condensation[3].

Workflow S1 1. Dissolution EtOH/H2O S2 2. Reduction Fe/NH4Cl, 70°C S1->S2 S3 3. Filtration Celite Pad S2->S3 S4 4. Extraction EtOAc/Brine S3->S4 S5 5. Evaporation T < 35°C S4->S5 S6 6. Storage 4°C, N2 atm S5->S6

Fig 2: Step-by-step workflow for the chemoselective reduction via Fe/NH4Cl.

Step-by-Step Methodology

1. Substrate Dissolution Suspend Methyl 4-formyl-3-nitrobenzoate (1.0 eq) in a mixture of Ethanol/Water (4:1 v/v, 0.1 M concentration). Causality: The biphasic-like suspension ensures controlled solubility, preventing high local concentrations of the reactive product, which mitigates Schiff base formation.

2. Mild Activation Add Ammonium chloride (NH₄Cl, 5.0 eq) and Iron powder (325 mesh, 5.0 eq) to the stirring suspension. Causality: NH₄Cl acts as a mild proton source (pH ~6), avoiding the acetalization and ester hydrolysis commonly seen with strong acids like HCl.

3. Thermal Reduction Heat the mixture to 70 °C for 2 hours. Validation Checkpoint: At 1.5 hours, perform a TLC (10% EtOAc/Hexane). You should observe the disappearance of the starting material and the appearance of a yellow fluorescent spot (Rf ~0.1)[1]. If the spot remains stuck at the baseline, polymerization has occurred due to excessive heat or concentration.

4. Quench & Filtration Cool the reaction to room temperature immediately. Filter the mixture through a pad of Celite to remove the iron sludge (Fe₃O₄). Wash the pad thoroughly with Ethyl Acetate. Causality: Removing Lewis-acidic iron salts quickly prevents them from catalyzing downstream condensation reactions during the concentration phase.

5. Extraction Partition the filtrate with Brine. Extract the aqueous layer with EtOAc (3x). Dry the combined organic layers over anhydrous Na₂SO₄ and filter.

6. Controlled Concentration & Storage Concentrate the filtrate under reduced pressure. Critical Constraint: The water bath temperature must be kept strictly below 35 °C . Validation Checkpoint: The final product should be a yellow solid with a melting point of 105–110 °C[1]. Store the purified solid immediately at 4 °C, protected from light, and under a nitrogen atmosphere to ensure long-term stability.

References

  • Sigma-Aldrich. "Methyl 3-amino-4-formylbenzoate | 212322-17-3". Sigma-Aldrich Product Catalog.
  • ACS Publications. "Reversal of Reactivity of Heyns Intermediate for the Concise Synthesis of Substituted 3-Hydroxyquinolines". The Journal of Organic Chemistry.
  • ResearchGate. "An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes". MDPI.
  • BenchChem. "Methyl 3-(morpholin-4-yl)-4-nitrobenzoate". BenchChem Database.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Handling of Methyl 3-amino-4-formylbenzoate

Welcome to the Advanced Technical Support Center for Methyl 3-amino-4-formylbenzoate . As a bifunctional ortho-aminobenzaldehyde derivative, this building block is a highly versatile precursor in drug discovery, particul...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Methyl 3-amino-4-formylbenzoate . As a bifunctional ortho-aminobenzaldehyde derivative, this building block is a highly versatile precursor in drug discovery, particularly for synthesizing functionalized quinolines and other heterocycles. However, its structural nature makes it notoriously prone to rapid degradation, presenting significant isolation and purification challenges for synthetic chemists.

This guide is engineered to provide researchers with causality-driven troubleshooting insights and self-validating protocols to ensure high-yield recovery of this sensitive intermediate.

Physicochemical & Stability Profile

Understanding the quantitative baseline of your compound is the first step in preventing degradation. Below is the synthesized physicochemical data for Methyl 3-amino-4-formylbenzoate to guide your experimental parameters.

PropertyValueExperimental & Clinical Significance
CAS Number Unique identifier for procurement and safety data verification.
Molecular Weight 179.18 g/mol Required for precise stoichiometric calculations during downstream coupling.
Melting Point 105–110 °C[1]A broad melting range often indicates polymorphic transitions or the presence of oligomeric impurities.
Retention Factor ( Rf​ ) ~0.1 in 10% EtOAc/Hexane[1]High polarity necessitates polar solvent systems for chromatographic elution.
Storage Temperature 2–8 °C (or -20 °C long-term)Critical to prevent spontaneous room-temperature polymerization[2].
Storage Atmosphere Inert (N 2​ or Argon)Prevents atmospheric oxygen from oxidizing the formyl group to a carboxylic acid.
Mechanistic & Workflow Visualizations

To troubleshoot effectively, you must visualize both the degradation pathways and the decision matrix for purification.

Pathway A Methyl 3-amino-4-formylbenzoate (Intact Monomer) B Acidic Environment (Standard Silica Gel) A->B Exposure during chromatography C Thermal Stress (Evaporation > 30°C) A->C Improper solvent removal D Intermolecular Schiff Base (Imine Formation) B->D Acid catalyzes nucleophilic attack C->D Concentration drives 2nd-order kinetics E Irreversible Polymerization (Column Streaking / Insoluble Solid) D->E Propagation

Figure 1: Acid-catalyzed degradation pathway of Methyl 3-amino-4-formylbenzoate.

Decision Start Crude Reaction Mixture Q1 Is Purity > 80%? Start->Q1 High Yes (High Purity) Q1->High Low No (Low Purity) Q1->Low Cryst Recrystallization (EtOAc / Hexanes) High->Cryst Chrom Flash Chromatography Low->Chrom Pure Pure Compound Store at -20°C (Ar/N2) Cryst->Pure Filter cold Deact Deactivate Silica (1% TEA flush) Chrom->Deact Mandatory step Deact->Pure Elute fast, keep cold

Figure 2: Decision matrix for selecting the optimal purification workflow.

Troubleshooting FAQs

Q1: Why does my crude mixture turn into an insoluble orange/red solid during rotary evaporation? A1: This is the hallmark of intermolecular Schiff base formation (oligomerization). ortho-Aminobenzaldehydes are highly reactive because the primary amine acts as a nucleophile against the adjacent formyl group of neighboring molecules. Similar to the parent 2[2], which polymerizes rapidly at room temperature, concentration and heat dramatically accelerate this condensation. Causality: Removing solvent increases the effective molarity of the monomer, driving the second-order condensation kinetics. Solution: Never evaporate to complete dryness at high temperatures. Keep the water bath strictly < 30 °C and leave the compound as a concentrated solution in an inert solvent if immediate purification is not possible.

Q2: I ran a standard silica gel column, but my recovery was < 10% and the column turned yellow. What happened? A2: Standard normal-phase silica gel is inherently acidic (pH ~4.5–5.5). This acidity protonates the formyl oxygen, drastically increasing its electrophilicity and catalyzing the nucleophilic attack of the amine. This leads to rapid polymerization directly on the column. The yellow/orange banding you observe is the polymerized Schiff base irreversibly bound to the silica matrix. Solution: You must chemically deactivate the silica gel using 1–2% Triethylamine (TEA) prior to loading, or switch entirely to neutral alumina.

Q3: How can I verify that my storage conditions are preventing degradation? A3: Methyl 3-amino-4-formylbenzoate should be. To validate its integrity before a critical reaction, run a quick 1 H NMR. Look for the sharp singlet of the aldehyde proton around δ 9.95 ppm and the broad singlet of the amine protons around δ 6.19 ppm[1]. If the aldehyde peak diminishes and new broad peaks appear in the aromatic region, oligomerization has occurred.

Field-Proven Experimental Protocols

To guarantee scientific integrity, the following methodologies are designed as self-validating systems . Do not proceed to the next step unless the validation criteria are met.

Protocol A: TEA-Deactivated Flash Chromatography

Use this protocol when crude purity is < 80% and crystallization is not viable.

  • Solvent Preparation: Prepare the mobile phase (e.g., 10% EtOAc in Hexanes). Add 1% (v/v) Triethylamine (TEA) to the solvent mixture.

  • System Validation (2D-TLC Test): Spot the crude mixture on a standard silica TLC plate. Develop in the mobile phase, rotate the plate 90 degrees, and develop again. Validation: If the compound streaks or forms a second spot off the diagonal, the silica is actively degrading your product, confirming the absolute necessity of the TEA deactivation step.

  • Column Packing: Slurry pack the silica gel using the TEA-doped solvent. Flush the column with at least 3 column volumes (CV) of the TEA-solvent to fully neutralize the acidic silanol groups.

  • Equilibration: Flush with 2 CV of the standard mobile phase (without TEA) to remove excess TEA, which might otherwise co-elute and contaminate your product.

  • Loading: Dissolve the crude Methyl 3-amino-4-formylbenzoate in a minimum amount of DCM. Avoid prolonged sonication, which generates localized heat.

  • Elution: Run the column rapidly (flash). The compound typically1[1].

  • Recovery: Evaporate the fractions in a rotary evaporator with the water bath set strictly below 30 °C. Flush the flask with Argon immediately after drying.

Protocol B: Low-Temperature Recrystallization

The preferred method. By avoiding silica entirely, we bypass the acid-catalyzed degradation pathway. The aprotic nature of EtOAc/Hexane prevents hydrogen-bond mediated activation of the aldehyde.

  • Dissolution: Suspend the crude solid in a minimum volume of warm (not boiling, < 45 °C) Ethyl Acetate.

  • Anti-solvent Addition: Slowly add Hexanes dropwise while gently swirling until the solution becomes faintly turbid.

  • Seeding (Optional): Add a microscopic seed crystal of pure Methyl 3-amino-4-formylbenzoate to bypass the thermodynamic nucleation energy barrier.

  • Cooling: Allow the flask to cool to room temperature slowly over 1 hour, then transfer to a -20 °C freezer overnight to maximize yield.

  • System Validation (Mother Liquor Analysis): Analyze the mother liquor via TLC alongside the isolated crystals. Validation: A successful crystallization is confirmed when the mother liquor shows a high concentration of baseline impurities and only a faint spot for the product, while the dissolved crystals show a single, sharp spot at Rf​ 0.1.

  • Isolation: Filter cold, wash the filter cake with ice-cold hexanes, and dry under high vacuum in the dark.

Sources

Optimization

Common impurities in "Methyl 3-amino-4-formylbenzoate"

Welcome to the Technical Support Center for Methyl 3-amino-4-formylbenzoate (CAS: 212322-17-3) . As a Senior Application Scientist, I frequently see researchers struggle with the isolation, purification, and storage of o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 3-amino-4-formylbenzoate (CAS: 212322-17-3) .

As a Senior Application Scientist, I frequently see researchers struggle with the isolation, purification, and storage of ortho-aminobenzaldehydes. This guide is designed to move beyond basic troubleshooting by explaining the chemical causality behind your impurity profiles. By understanding the mechanistic origins of these byproducts, we can implement self-validating workflows that actively prevent their formation and ensure experimental success.

Part 1: Mechanistic Pathways of Impurity Generation

The synthesis of Methyl 3-amino-4-formylbenzoate typically relies on the reduction of its nitro precursor (Methyl 4-formyl-3-nitrobenzoate) using iron powder and hydrochloric acid [1]. However, the unique electronic and steric environment of the resulting ortho-aminobenzaldehyde makes it highly susceptible to three competing degradation pathways: over-reduction, auto-oxidation, and self-condensation.

Pathway SM Methyl 4-formyl-3-nitrobenzoate (Starting Material) Target Methyl 3-amino-4-formylbenzoate (Target Product) SM->Target Reduction (Fe/HCl) Imp1 Methyl 3-amino-4-(hydroxymethyl)benzoate (Over-reduction Impurity) SM->Imp1 Over-reduction Imp2 2-amino-4-(methoxycarbonyl)benzoic acid (Oxidation Impurity) Target->Imp2 Auto-oxidation (O2) Imp3 Schiff Base Dimers/Oligomers (Condensation Impurity) Target->Imp3 Intermolecular Condensation

Fig 1. Synthesis pathway and common impurity generation for Methyl 3-amino-4-formylbenzoate.

Part 2: Troubleshooting Guide & Causality FAQs

Q: Why does my purified product degrade into a sticky, insoluble yellow residue during storage? A: This is caused by intermolecular self-condensation. Because the amino (-NH 2​ ) and formyl (-CHO) groups are ortho to each other, intramolecular condensation to a 4-membered ring is sterically prohibited. Instead, the molecules undergo head-to-tail intermolecular Schiff base condensation, forming dimers, trimers, and eventually polycyclic oligomers. ortho-aminobenzaldehydes possess a well-documented propensity for this rapid polymerization [2]. Causality Fix: Store the compound neat at -20°C under an inert argon atmosphere, or preferably, use it immediately in downstream reactions.

Q: My LC-MS shows a significant +2 Da impurity (m/z 182.08). How is this forming? A: A +2 Da mass shift indicates over-reduction of the target aldehyde to a hydroxymethyl group, forming Methyl 3-amino-4-(hydroxymethyl)benzoate. This occurs when the reduction of the nitro precursor is pushed too long. Under acidic conditions, the protonated carbonyl becomes highly electrophilic and is susceptible to further reduction by the active iron surface. Causality Fix: Strictly monitor the reaction via LC-MS and quench immediately upon consumption of the nitro starting material. Do not leave the reaction stirring overnight.

Q: I am observing a +16 Da impurity (m/z 196.06) that increases during workup. What is the mechanism? A: This is 2-amino-4-(methoxycarbonyl)benzoic acid, resulting from the auto-oxidation of the formyl group to a carboxylic acid. Aldehydes are highly susceptible to radical-mediated auto-oxidation when exposed to atmospheric oxygen, a process often accelerated by transition-metal catalysis (such as residual iron salts from the reduction step). Causality Fix: Degas your workup solvents, filter the reaction through Celite to remove all iron particulates, and perform extractions under a nitrogen blanket.

Part 3: Quantitative Impurity Profiling

Use the following analytical parameters to identify impurities during reverse-phase LC-MS analysis (Standard C18 column, 0.1% Formic Acid in Water/Acetonitrile mobile phase).

Impurity ProfileMechanism of FormationMolecular FormulaExact MassLC-MS [M+H]+Relative Retention Time (RRT)*
Methyl 4-formyl-3-nitrobenzoate Unreacted Starting MaterialC 9​ H 7​ NO 5​ 209.03210.041.35
Methyl 3-amino-4-formylbenzoate Target ProductC 9​ H 9​ NO 3​ 179.06180.071.00
Methyl 3-amino-4-(hydroxymethyl)benzoate Over-reductionC 9​ H 11​ NO 3​ 181.07182.080.85
2-amino-4-(methoxycarbonyl)benzoic acid Auto-oxidationC 9​ H 9​ NO 4​ 195.05196.060.70
Schiff Base Dimer Self-condensationC 18​ H 16​ N 2​ O 5​ 340.11341.111.80

*RRT is approximate and will vary based on specific gradient conditions. The target product elutes at RRT 1.00.

Part 4: Self-Validating Experimental Protocol

To prevent the cascade of impurities described above, follow this self-validating workflow. The protocol utilizes built-in analytical checkpoints that dictate the progression of the workflow, ensuring that causality (e.g., reaction time vs. over-reduction) is actively managed.

Workflow Step1 Controlled Reduction QC1 LC-MS Check (m/z 210 < 1%) Step1->QC1 QC1->Step1 Fail (Continue) Step2 Anaerobic Workup QC1->Step2 Pass Step3 Cold Flash Chromatography Step2->Step3 QC2 Thermal Check (<30°C Bath) Step3->QC2 Step4 Argon Storage (-20°C) QC2->Step4 Pass

Fig 2. Self-validating experimental workflow for target isolation.

Step 1: Controlled Reduction

  • Suspend Methyl 4-formyl-3-nitrobenzoate (1.0 equiv) and Iron powder (3.0 equiv) in degassed EtOH/H 2​ O (10:1).

  • Add 1N HCl (catalytic) and heat to 80°C.

  • Validation Checkpoint 1 (Reaction Kinetics): After 2 hours, take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is validated to proceed to Step 2 only when the m/z 210 (Starting Material) peak is <1% relative to m/z 180 (Target). If m/z 182 (Over-reduction) exceeds 2%, quench immediately regardless of remaining starting material to salvage the batch.

Step 2: Anaerobic Workup

  • Cool the reaction to room temperature rapidly using an ice bath.

  • Filter the mixture through a tightly packed pad of Celite to remove all iron particulates.

  • Validation Checkpoint 2 (Visual Iron Clearance): The filtrate must be completely free of gray/black particulate. Residual iron will catalyze auto-oxidation (m/z 196).

  • Extract with degassed EtOAc and wash with anaerobic brine.

Step 3: Cold Flash Chromatography & Storage

  • Purify the organic layer immediately using silica gel chromatography (Hexanes/EtOAc gradient).

  • Validation Checkpoint 3 (Thermal Control): When concentrating the product fractions via rotary evaporation, the water bath temperature must not exceed 30°C. Higher temperatures provide the activation energy required for rapid Schiff base oligomerization (m/z 341).

  • Flush the receiving flask with Argon, seal tightly, and store at -20°C.

References

  • Altia, M., & Anbarasan, P. (2024). Reversal of Reactivity of Heyns Intermediate for the Concise Synthesis of Substituted 3-Hydroxyquinolines. The Journal of Organic Chemistry, 89(22), 16899-16908.[Link]

  • Zhang, C., De, C. K., & Seidel, D. (2012). o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Organic Syntheses, 89, 274.[Link]

Troubleshooting

Technical Support Center: Optimizing Methyl 3-Amino-4-Formylbenzoate Workflows

Welcome to the technical support and troubleshooting center for Methyl 3-amino-4-formylbenzoate (CAS: 212322-17-3)[1]. As a highly reactive ortho-aminobenzaldehyde derivative, this bifunctional building block is indispen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for Methyl 3-amino-4-formylbenzoate (CAS: 212322-17-3)[1]. As a highly reactive ortho-aminobenzaldehyde derivative, this bifunctional building block is indispensable for the synthesis of quinoline-based therapeutics, STING antagonists, and antiprotozoal agents[2][3]. However, its dual functionality presents unique challenges in both its preparation (chemoselectivity) and its handling (stability).

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to optimize your synthetic workflows.

Section 1: Troubleshooting Synthesis & Isolation

Q: When reducing methyl 4-formyl-3-nitrobenzoate, my NMR shows the loss of the aldehyde peak (δ ~9.9 ppm) and the appearance of a benzylic alcohol. How do I prevent this?

A: You are experiencing chemoselective over-reduction. Standard reduction methods, such as unpoisoned catalytic hydrogenation (Pd/C with H₂ gas) or strong hydride donors (e.g., NaBH₄), lack the necessary chemoselectivity. They will readily attack the highly polarized C=O bond of the formyl group alongside the nitro group.

The Solution: Transition to a Single-Electron Transfer (SET) mechanism. The industry standard is the Béchamp-style reduction using Iron (Fe) powder in an aqueous ethanol mixture with catalytic HCl[4]. Because SET to a nitro group is kinetically faster and thermodynamically favored over SET to an aldehyde, the nitro group undergoes stepwise reduction (nitroso → hydroxylamine → amine) while leaving the electrophilic formyl group completely intact[5].

G A Methyl 4-formyl- 3-nitrobenzoate B Fe / HCl (Selective SET) A->B C Pd/C or NaBH4 (Non-selective) A->C D Methyl 3-amino- 4-formylbenzoate B->D  Target Product E Over-reduced Alcohol C->E  Side Product

Chemoselective reduction pathways for methyl 4-formyl-3-nitrobenzoate.

Q: My isolated methyl 3-amino-4-formylbenzoate turns into an insoluble dark solid after a few days on the bench. What is happening?

A: The compound is undergoing spontaneous self-condensation. Because the molecule contains both a nucleophilic primary amine and an electrophilic aldehyde, it is highly prone to intermolecular Schiff base formation. When left at room temperature, the amine of one molecule attacks the aldehyde of another, initiating a chain reaction that generates insoluble oligomeric poly-quinolines. The Solution: Always store the purified solid at 4 °C, protected from light, and strictly under an inert atmosphere (Nitrogen or Argon)[1]. For multi-step syntheses, it is highly recommended to telescope the intermediate or use it immediately upon isolation.

Section 2: Downstream Applications (Friedländer Annulation)

Q: I am using methyl 3-amino-4-formylbenzoate in a Friedländer condensation with an α-methylene ketone, but my yields are stuck at 40%. Should I use acid or base catalysis?

A: The optimal catalyst depends entirely on the enolization potential of your specific ketone. The Friedländer annulation requires two steps: an aldol condensation and a cyclodehydration (Schiff base formation).

  • Base Catalysis (e.g., 33% NaOH in H₂O): Use this if your ketone has highly acidic α-protons (e.g., 1,3-dicarbonyls or 2,6-diacetylpyridine). Strong bases rapidly generate the enolate, driving the initial carbon-carbon bond formation[2].

  • Acid Catalysis (e.g., 11.5 N HCl in CH₃CN): Switch to acid if you are using simple aliphatic ketones or α-hydroxyketones. Acid protonates the aldehyde, drastically accelerating the initial amine attack (Schiff base formation) before enolization occurs[5].

G A Methyl 3-amino-4-formylbenzoate C Acid/Base Catalyst A->C B α-Methylene Ketone B->C D Aldol Condensation / Schiff Base C->D E Cyclodehydration (-H2O) D->E F Substituted Quinoline Scaffold E->F

Friedländer annulation mechanism utilizing methyl 3-amino-4-formylbenzoate.

Section 3: Quantitative Reaction Parameters

The following table summarizes the causal relationship between reduction parameters and the resulting chemoselectivity when synthesizing methyl 3-amino-4-formylbenzoate.

Reducing AgentSolvent / ConditionsChemoselectivity (Amine : Alcohol)Typical YieldRecommendation / Notes
Fe powder / HCl EtOH/H₂O (10:1), 90 °C, 6h>99:175–85%Optimal. High selectivity via SET mechanism[5].
SnCl₂·2H₂O EtOAc, 70 °C, 4h95:560–70%Viable alternative, but tin toxicity complicates aqueous workup.
Na₂S₂O₄ THF/H₂O, RT, 12h80:20~50%Prone to side reactions; difficult to drive to completion.
Pd/C, H₂ MeOH, RT, 1 atm10:90<15%Avoid. Severe aldehyde reduction via hydride addition.

Section 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints allow you to verify success at critical stages.

Protocol 1: Chemoselective Synthesis of Methyl 3-Amino-4-formylbenzoate

Adapted from standard Fe/HCl reduction methodologies[5].

  • Setup: In an oven-dried two-neck round-bottom flask, dissolve methyl 4-formyl-3-nitrobenzoate (2.17 mmol, 1.0 equiv) in 5.5 mL of an EtOH/H₂O mixture (10:1 ratio)[5].

  • Reagent Addition: Add Iron (Fe) powder (10.86 mmol, 5.0 equiv) to the suspension, followed immediately by 0.2 mL of 1 N HCl to activate the iron surface[5].

  • Reaction: Attach a reflux condenser, seal the system, and heat in a preheated oil bath at 90 °C for 6 hours[5].

  • Validation Checkpoint 1 (Visual/TLC): The reaction is complete when the mixture turns into a dark iron slurry. On TLC (10% EtOAc in Hexane), the starting material (Rf ~ 0.4) should disappear, replaced by a bright yellow product spot at Rf = 0.1[4].

  • Workup: Cool to room temperature and filter through a pad of Celite to remove iron oxides. Wash the pad thoroughly with EtOAc[5].

  • Isolation: Wash the organic filtrate with saturated aqueous NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation Checkpoint 2 (NMR): Analyze the yellow solid via ¹H NMR (500 MHz, CDCl₃). Success is confirmed by the preservation of the aldehyde singlet at δ 9.95 (s, 1H) and the appearance of a broad amine peak at δ 6.19 (bs, 2H)[4].

Protocol 2: Acid-Catalyzed Friedländer Annulation

Optimized for the synthesis of substituted 3-hydroxyquinolines[5].

  • Setup: In an oven-dried 20 mL reaction tube, combine methyl 3-amino-4-formylbenzoate (0.73 mmol, 2.0 equiv) and your target α-hydroxyketone derivative (0.36 mmol, 1.0 equiv) in 4 mL of anhydrous CH₃CN[5].

  • Catalysis: Slowly add 11.5 N HCl (1.8 mmol, 5.0 equiv; approx. 0.06 mL of 36% HCl)[5].

  • Reaction: Stir the mixture at room temperature for 12 hours[5].

  • Validation Checkpoint 1 (TLC): Monitor the consumption of the yellow amine (Rf = 0.1). The resulting quinoline scaffold will typically appear as a highly UV-active, fluorescent spot under 254/365 nm light.

  • Workup: Quench the reaction by adding 1 mL of MeOH. Extract the mixture with EtOAc and wash the organic layer with saturated aqueous NaHCO₃ to neutralize the acid[5].

  • Isolation: Dry the organic layer over Na₂SO₄, evaporate in a rotary evaporator, and purify via flash chromatography[5].

Section 5: References

Sources

Optimization

Technical Support Center: NMR Troubleshooting for Methyl 3-amino-4-formylbenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot common Nuclear Magnetic Resonance (NMR) anomalies...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot common Nuclear Magnetic Resonance (NMR) anomalies associated with Methyl 3-amino-4-formylbenzoate (CAS: 212322-17-3)[1],[2].

This highly functionalized building block features an ester, a primary amine, and an aldehyde group on a single benzene ring. Because of these reactive moieties, the molecule is highly susceptible to proton exchange, auto-oxidation, and intermolecular condensation, all of which can drastically alter its NMR profile[3].

Expected NMR Data Profile

Before troubleshooting, establish your baseline. The following table summarizes the validated 1 H and 13 C NMR chemical shifts for pristine Methyl 3-amino-4-formylbenzoate in CDCl 3​ at 24 °C[4],[3].

Position / Functional Group 1 H NMR (500 MHz, CDCl 3​ )Multiplicity & Integration 13 C NMR (125 MHz, CDCl 3​ )
4-Formyl (-CHO) 9.95 ppmSinglet (s, 1H)193.9 ppm
Aromatic (H-5) 7.56 ppmDoublet (d, J = 8.0 Hz, 1H)135.6 ppm
Aromatic (H-2, H-6) 7.36–7.34 ppmMultiplet (m, 2H)135.5, 120.9 ppm
3-Amino (-NH 2​ ) 6.19 ppmBroad singlet (bs, 2H)149.3 ppm (C-NH 2​ )
1-Methyl ester (-OCH 3​ ) 3.92 ppmSinglet (s, 3H)52.4 ppm (CH 3​ ), 166.3 ppm (C=O)

(Note: Additional 13 C quaternary/aromatic signals appear at 117.6 and 116.6 ppm[4].)

Troubleshooting FAQs

Q1: Why is the amine (-NH 2​ ) peak at 6.19 ppm missing or integrating for less than 2 protons?

Causality: The primary culprit is deuterium exchange or hydrogen bonding driven by solvent impurities. If you are using a protic solvent like CD 3​ OD, the amine protons will rapidly exchange with deuterium, rendering them invisible in a 1 H NMR spectrum. Even in CDCl 3​ , trace amounts of water or acidic impurities (like DCl formed from the photodecomposition of CDCl 3​ ) will catalyze this exchange and broaden the peak into the baseline[5],[6]. Self-Validating Solution: Run a blank spectrum of your CDCl 3​ before adding the sample. If the water peak at 1.56 ppm is prominent, your solvent is wet[5]. Switch to a fresh ampoule of anhydrous CDCl 3​ stored over 4Å molecular sieves.

Q2: The formyl (-CHO) peak at 9.95 ppm is absent, and a new broad peak appeared around 10–12 ppm. What happened?

Causality: Auto-oxidation . Aldehydes are highly susceptible to oxidation by atmospheric oxygen, converting the formyl group into a carboxylic acid (-COOH). The broad peak you observe downfield (>10 ppm) is the highly deshielded carboxylic acid proton. Self-Validating Solution: Cross-reference your 13 C NMR spectrum. If the aldehyde carbon at 193.9 ppm has disappeared and a new carbonyl peak has appeared around 170–175 ppm, your sample has oxidized[4]. You must purify the batch (e.g., via flash chromatography) and store it under an inert argon or nitrogen atmosphere.

Q3: The aromatic region (7.34–7.56 ppm) is poorly resolved and appears as a single messy multiplet instead of a distinct doublet and multiplet.

Causality: This is typically a physical artifact caused by poor magnetic field homogeneity (shimming) or high sample viscosity . Over-concentrating the sample increases viscosity, which restricts molecular tumbling and causes dipole-dipole line broadening. Self-Validating Solution: Check the solvent residual peak (CHCl 3​ at 7.26 ppm)[5]. If the solvent peak is broad or asymmetric (e.g., has "shoulders"), the issue is shimming. Dilute your sample to the recommended 5–10 mg / 0.6 mL and re-shim the Z and Z2 gradients.

Q4: I see unexpected sharp peaks at 1.56 ppm and 7.26 ppm. Are these degradation products?

Causality: No. These are classic trace solvent impurities . In CDCl 3​ , residual non-deuterated chloroform (CHCl 3​ ) appears at 7.26 ppm, and dissolved water (H 2​ O) appears at 1.56 ppm[5],[6].

Experimental Protocols: Pristine NMR Sample Preparation

To prevent the degradation and exchange issues described above, follow this self-validating workflow for sample preparation.

Step 1: Solvent Preparation and Validation

  • Dry high-purity CDCl 3​ (99.8% D) over activated 4Å molecular sieves for at least 24 hours.

  • Add a small piece of silver foil to the solvent storage bottle to scavenge any photolytically generated DCl radicals.

  • Validation: Acquire a 1 H NMR spectrum of the blank solvent to ensure the water peak (1.56 ppm) is negligible[5].

Step 2: Sample Handling under Inert Conditions

  • Working in a glovebox or under a steady stream of dry nitrogen, weigh exactly 5–10 mg of Methyl 3-amino-4-formylbenzoate into a clean, oven-dried glass vial.

  • Add 0.6 mL of the validated anhydrous CDCl 3​ to the vial.

  • Swirl gently to dissolve. Do not sonicate, as the localized heat can accelerate intermolecular Schiff base condensation between the amine and aldehyde groups.

Step 3: Acquisition

  • Transfer the solution to a high-quality 5 mm NMR tube using a glass Pasteur pipette.

  • Cap the tube and wrap the seal with Parafilm to prevent moisture ingress.

  • Acquire the 1 H and 13 C spectra within 1 hour of preparation to guarantee a snapshot of the unoxidized molecule[3].

Logical Troubleshooting Workflow

NMR_Troubleshooting Start Analyze 1H NMR Spectrum of Methyl 3-amino-4-formylbenzoate CheckNH2 Is the -NH2 peak (~6.19 ppm) visible? Start->CheckNH2 CheckCHO Is the -CHO peak (~9.95 ppm) visible? CheckNH2->CheckCHO Yes NH2Missing Proton Exchange or H-Bonding Detected CheckNH2->NH2Missing No CheckAromatics Are aromatic peaks resolved? (7.34-7.56 ppm) CheckCHO->CheckAromatics Yes CHOMissing Aldehyde Oxidation (Carboxylic Acid Formed) CheckCHO->CHOMissing No PoorResolution Viscosity or Shimming Issues CheckAromatics->PoorResolution No Valid Spectrum Validated Ready for Analysis CheckAromatics->Valid Yes SolventCheck Use anhydrous CDCl3 Avoid CD3OD/D2O NH2Missing->SolventCheck FreshSample Purify & Prepare Fresh Sample (Use inert atmosphere) CHOMissing->FreshSample DiluteShim Dilute to 5-10 mg/0.6 mL Re-shim Z/Z2 PoorResolution->DiluteShim

Diagnostic workflow for identifying and resolving NMR spectral anomalies in Methyl 3-amino-4-formylbenzoate.

References

  • NextSDS Database. (n.d.). Methyl 3-amino-4-formylbenzoate — Chemical Substance Information (CAS: 212322-17-3). NextSDS. URL: [Link]

  • Altia, M., & Anbarasan, P. (2024). Reversal of Reactivity of Heyns Intermediate for the Concise Synthesis of Substituted 3-Hydroxyquinolines. The Journal of Organic Chemistry, 89(22), 16899-16908. URL: [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Methyl 3-amino-4-formylbenzoate Work-Up &amp; Handling

Target Audience: Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support and Troubleshooting Hub for Methyl 3-amino-4-formylbenzoate (CAS: 212322-17-3). This guide is engineered to he...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support and Troubleshooting Hub for Methyl 3-amino-4-formylbenzoate (CAS: 212322-17-3). This guide is engineered to help you navigate the highly specific structural liabilities of this bifunctional building block. By understanding the mechanistic causality behind its degradation, you can implement self-validating protocols that ensure high-yield, high-purity isolations.

Chemical Profile & Vulnerability Analysis

Methyl 3-amino-4-formylbenzoate contains a "perfect storm" of reactive moieties:

  • Electrophilic Aldehyde: Prone to oxidation and nucleophilic attack.

  • Nucleophilic Primary Amine: Positioned ortho to the aldehyde, perfectly situated for intramolecular or intermolecular condensation.

  • Methyl Ester: Susceptible to base-catalyzed saponification (hydrolysis).

Because of this triad, standard aggressive work-up procedures (e.g., strong acid/base washes, high-temperature rotary evaporation) will rapidly degrade the product[1].

Mechanistic Troubleshooting FAQs

Q: Why does my reaction mixture turn into a dark, insoluble sludge during work-up? A: You are likely observing Friedländer-type self-condensation. Like most 2[2], this compound is kinetically unstable in concentrated solutions. The amine of one molecule attacks the aldehyde of another, cascading into 3[3] or intractable polymeric networks. This is catalyzed by both acidic and basic extremes and is severely accelerated by heat.

Q: My NMR shows a loss of the aldehyde proton (~9.9 ppm) and the appearance of a broad peak. What happened? A: If the work-up was highly basic or exposed to air for extended periods, the formyl group likely underwent auto-oxidation to a carboxylic acid. Alternatively, if methanol was used during an acidic quench, you may have formed the dimethyl acetal (identifiable by a new singlet at ~3.3 ppm integrating to 6H).

Q: How do I prevent ester hydrolysis while neutralizing the reaction? A: Avoid strong aqueous bases like NaOH or KOH. The methyl ester at the 1-position will rapidly hydrolyze into a carboxylate salt, pulling your product into the aqueous waste layer. Always use mild, buffered aqueous systems (e.g., saturated NaHCO₃) to maintain a pH of 7.5–8.0 during extraction.

Optimized Reaction Work-Up & Isolation Protocol

This protocol is designed as a self-validating system: by strictly controlling temperature and pH, you kinetically trap the monomeric product and prevent thermodynamic degradation pathways.

Step-by-Step Methodology:

  • Thermal Arrest (Quenching): Upon reaction completion (verified by TLC/LCMS), immediately submerge the reaction vessel in an ice-water bath to bring the internal temperature to 0–5 °C.

    • Causality: Lowering the thermal energy immediately halts the activation energy required for self-condensation.

  • Mild Neutralization: Slowly add cold, saturated aqueous NaHCO₃ dropwise until the aqueous phase reaches a stable pH of 7.5–8.0.

    • Causality: Strong bases trigger ester hydrolysis and Schiff-base condensations. A bicarbonate buffer safely neutralizes acidic byproducts without crossing the threshold for saponification.

  • Rapid Biphasic Extraction: Transfer the mixture to a separatory funnel and extract immediately with ice-cold ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Causality: Minimizing the residence time of the compound in a biphasic aqueous mixture drastically reduces the probability of auto-oxidation[1].

  • Desalting: Wash the combined organic layers once with ice-cold brine to remove residual water and inorganic salts.

  • Non-Acidic Drying: Dry the organic layer over anhydrous Na₂SO₄. Filter rapidly.

    • Causality: Avoid MgSO₄ if the solution is even slightly acidic, as it can act as a mild Lewis acid and promote intermolecular condensation.

  • Cold Concentration (Critical Step): Evaporate the solvent under reduced pressure with the rotary evaporator water bath strictly kept below 30 °C .

    • Causality: Thermal stress during concentration is the primary cause of trimerization in ortho-aminobenzaldehydes.

  • Inert Storage: Flush the collection flask with Argon or Nitrogen, seal tightly, and store at -20 °C protected from light. Use in downstream chemistry as promptly as possible.

Analytical Signatures & Troubleshooting Data

Use the following quantitative data table to diagnose work-up failures via ¹H NMR (CDCl₃) and implement immediate preventative strategies.

Degradation PathwayTrigger Condition¹H NMR / MS SignaturePrevention Strategy
Self-Condensation Heat, Acid/Base, TimeLoss of CHO (~9.9 ppm); broad polymeric baseline signalsRapid work-up < 30 °C; store at -20 °C
Aldehyde Oxidation O₂ exposure, Basic pHLoss of CHO (~9.9 ppm); broad COOH peak (~11-12 ppm)Degassed solvents; avoid strong bases
Acetalization MeOH + Acidic pHLoss of CHO; new CH (s, ~5.5 ppm) & OCH₃ (s, ~3.3 ppm, 6H)Avoid MeOH during acidic work-ups
Ester Hydrolysis Strong Base (NaOH/KOH)Loss of ester CH₃ (s, ~3.9 ppm); product lost to aqueous phaseUse mild NaHCO₃ buffer (pH ~8)

Mechanistic Pathway Visualization

G Start Methyl 3-amino-4-formylbenzoate (Reactive Intermediate) Condensation Self-Condensation (Trimer/Polymer) Start->Condensation Heat, Strong Acid/Base Oxidation Oxidation to Carboxylic Acid Start->Oxidation O2, Basic pH Acetal Dimethyl Acetal Formation Start->Acetal MeOH, Acidic pH Success Stable Isolated Product Start->Success 0-5°C, Neutral pH Buffer

Degradation pathways vs. stabilization of methyl 3-amino-4-formylbenzoate during work-up.

References

  • Source: wikipedia.
  • Title: The self-condensation of a derivative of o-aminobenzaldehyde.
  • Source: acs.

Sources

Optimization

Technical Support Center: Handling and Long-Term Storage of Methyl 3-amino-4-formylbenzoate

Welcome to the Technical Support Center. As researchers and drug development professionals, maintaining the structural integrity of your building blocks is critical to ensuring reproducible downstream synthesis.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, maintaining the structural integrity of your building blocks is critical to ensuring reproducible downstream synthesis. Methyl 3-amino-4-formylbenzoate (CAS: 212322-17-3) is a highly versatile but chemically sensitive bifunctional scaffold.

This guide, developed by our Senior Application Scientists, provides a deep dive into the causality of its degradation, troubleshooting FAQs, and field-proven protocols for long-term storage.

The Mechanistic Causality of Degradation

To understand how to store this compound, you must first understand why it degrades. Methyl 3-amino-4-formylbenzoate contains both a nucleophilic primary amine (-NH₂) and an electrophilic aldehyde (-CHO) positioned ortho to each other on a benzene ring.

While this proximity is highly valuable for synthesizing quinolines and other heterocycles (e.g., via Friedländer synthesis), it makes the monomer inherently unstable[1]. Under improper storage conditions, the compound undergoes intermolecular self-condensation . The amine of one molecule attacks the aldehyde of another, forming a Schiff base intermediate that rapidly cascades into complex, ring-fused aminals—specifically bisanhydro trimers and trisanhydro tetramers[2].

Furthermore, the aldehyde group is susceptible to autoxidation into a carboxylic acid upon exposure to atmospheric oxygen, while ambient light can trigger radical-mediated decomposition[3].

Degradation M Methyl 3-amino-4-formylbenzoate (Reactive Monomer) O Oxidation (Carboxylic Acids) M->O O2 Exposure (Improper seal) S Self-Condensation (Ring-Fused Aminals: Trimers & Tetramers) M->S Heat / Moisture (Intermolecular attack) P Photodegradation (Radical Byproducts) M->P UV / Visible Light (Clear vials)

Fig 1: Primary degradation pathways of ortho-aminobenzaldehydes driven by environmental exposure.

Troubleshooting & FAQs

Q: My freshly purchased batch of Methyl 3-amino-4-formylbenzoate was light yellow, but after a month in the drawer, it has turned deep orange and is difficult to dissolve. What happened? A: Your compound has undergone self-condensation[1]. The deep orange color and loss of solubility are classic indicators that the monomers have polymerized into high-molecular-weight ring-fused aminals[2]. Because you stored it at room temperature ("in the drawer"), the thermal energy accelerated the intermolecular Schiff-base formation. The batch is likely unrecoverable and should be discarded.

Q: Can I prepare a stock solution in DMSO or Methanol and store it in the freezer for convenience? A: No. Storing ortho-aminobenzaldehydes in solution for extended periods is highly discouraged. Solvents—especially hygroscopic ones like DMSO or protic ones like Methanol—facilitate proton transfer and dramatically lower the activation energy required for self-condensation. Always store the compound as a dry, lyophilized powder and reconstitute it immediately before your reaction.

Q: How can I validate the integrity of my stored batch before using it in a critical cross-coupling reaction? A: We highly recommend a self-validating quality control step. Dissolve a small aliquot in CDCl₃ or DMSO-d₆ and run a quick ¹H-NMR.

  • Pass: You should see a sharp, distinct singlet for the aldehyde proton around 9.8–10.0 ppm.

  • Fail: If the aldehyde peak is diminished, or if you observe complex, broad multiplets in the aliphatic region (indicative of the aminal CH protons from trimers/tetramers), the material has degraded.

Q: The SDS recommends 2-8°C, but can I store it at -20°C? A: Yes. While 2-8°C is sufficient for short-term shipping and storage (less than 2 weeks)[3], long-term storage (months to years) strictly requires -20°C to arrest the kinetics of self-condensation.

Quantitative Storage Parameters

To ensure optimal stability, adhere to the environmental parameters outlined below.

Storage ConditionAtmosphereLight ExposureExpected Shelf-LifeDegradation Risk Profile
-20°C (Freezer) Argon / NitrogenDark (Amber Vial)12 - 24 MonthsLow: Kinetics of condensation are arrested.
2-8°C (Fridge) Argon / NitrogenDark (Amber Vial)1 - 3 MonthsModerate: Acceptable for active, ongoing use[3].
Room Temp (20°C) Ambient AirAmbient Light< 1 WeekCritical: Rapid oxidation and trimerization[1].
In Solution (DMSO) N/ADark< 24 HoursCritical: Solvent facilitates immediate condensation.

Standard Operating Procedure (SOP): Long-Term Storage Workflow

To prevent the introduction of moisture and oxygen, follow this self-validating protocol when receiving a new batch of Methyl 3-amino-4-formylbenzoate.

Step 1: Acclimation Upon receiving the chemical (usually shipped on ice or cold packs), do not open the container immediately. Allow the sealed bottle to reach room temperature in a desiccator. Causality: Opening a cold bottle in ambient air causes immediate condensation of atmospheric moisture onto the powder, which will catalyze degradation.

Step 2: Inert Transfer Transfer the unopened bottle into a glovebox purged with inert gas (Argon is preferred over Nitrogen as it is heavier and blankets the solid more effectively).

Step 3: Single-Use Aliquoting Divide the bulk powder into single-use aliquots using amber glass vials. Causality: Repeatedly opening a bulk container introduces trace oxygen and moisture every time. Single-use aliquots ensure the main batch remains pristine.

Step 4: Sealing Cap the amber vials with PTFE-lined septa caps. Wrap the seal tightly with Parafilm to provide a secondary barrier against moisture ingress.

Step 5: Cryogenic Storage Place the aliquoted vials into a secondary container filled with indicating desiccant (e.g., Drierite). Store the entire assembly in a -20°C freezer.

Workflow Step1 1. Thermal Acclimation (Warm to RT in desiccator) Step2 2. Glovebox Transfer (Argon atmosphere) Step1->Step2 Step3 3. Single-Use Aliquoting (Amber glass vials) Step2->Step3 Step4 4. Hermetic Sealing (PTFE caps + Parafilm) Step3->Step4 Step5 5. Cryogenic Storage (-20°C with desiccant) Step4->Step5

Fig 2: Step-by-step workflow for aliquoting and long-term cryogenic storage.

References

  • Wikipedia Contributors. "2-Aminobenzaldehyde". Wikipedia, The Free Encyclopedia. URL:[Link]

  • The Journal of Organic Chemistry. "Gold Salts as Alternative Catalysts in Promoting Cascade Condensation of 2-Aminobenzaldehydes with Alcohols and Amines". ACS Publications. URL:[Link]

Sources

Troubleshooting

Catalyst selection for "Methyl 3-amino-4-formylbenzoate" reactions

Technical Support Center: Catalyst Troubleshooting for Methyl 3-amino-4-formylbenzoate Reactions Introduction Methyl 3-amino-4-formylbenzoate (CAS: 212322-17-3) is a highly versatile bifunctional building block character...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Troubleshooting for Methyl 3-amino-4-formylbenzoate Reactions

Introduction Methyl 3-amino-4-formylbenzoate (CAS: 212322-17-3) is a highly versatile bifunctional building block characterized by an ortho-amino benzaldehyde motif and a methyl ester group[1]. In drug development and materials science, it is predominantly utilized in the Friedländer hetero-annulation to synthesize substituted quinoline-7-carboxylate scaffolds[2][3]. Because this molecule contains three distinct reactive sites, selecting the correct catalyst is critical to driving the desired cyclodehydration while preventing unwanted side reactions.

Troubleshooting FAQs: Catalyst Selection & Reaction Causality

Q1: How do I choose between Brønsted acids, Lewis acids, and bases for the Friedländer synthesis with this specific substrate? A: The Friedländer reaction involves an initial aldol condensation followed by cyclodehydration[3].

  • Acid catalysts (like p-Toluenesulfonic acid, PTSA) activate the carbonyl carbon of the formyl group, facilitating nucleophilic attack by the enol form of the ketone[2][3].

  • Base catalysts (like NaOH or KOH) generate a highly nucleophilic enolate from the ketone[3].

  • The Causality: For Methyl 3-amino-4-formylbenzoate, your choice is strictly dictated by the fate of the C1 methyl ester. If your synthetic route requires retaining the ester, you must avoid aqueous base catalysts and opt for anhydrous acids or solid-supported Lewis acids.

Q2: My reaction with NaOH yielded a highly polar product that streaks on silica and won't elute in standard EtOAc/Hexane. What happened? A: You experienced unintended saponification. When Methyl 3-amino-4-formylbenzoate is refluxed in the presence of strong aqueous bases (e.g., 33% NaOH), the methyl ester is rapidly hydrolyzed into a carboxylic acid[4]. The resulting product is a quinoline-7-carboxylic acid, which exists as a highly polar zwitterion or salt[4].

  • Resolution: To retain the ester, switch to a heterogeneous solid acid catalyst like Amberlyst-15[5] or use mild, solvent-free Lewis acids like NiO nanoparticles[6].

Q3: I am experiencing low yields due to ketone self-condensation. How can I troubleshoot this? A: Aliphatic ketones with unhindered alpha-methylenes are prone to intermolecular self-aldol condensation under harsh Brønsted acid or strong base conditions[6].

  • Resolution: Transition to a milder, solid-supported catalyst such as Silica-Supported P2O5 (P2O5/SiO2). The high surface area of the silica support provides a localized, mildly acidic environment that accelerates the intramolecular Friedländer cyclodehydration over the slower, intermolecular self-condensation.

Quantitative Data: Catalyst Performance Comparison

The following table synthesizes quantitative data for catalyst performance when reacting Methyl 3-amino-4-formylbenzoate with standard alpha-methylene ketones.

Catalyst SystemReaction ConditionsAvg. TimeYield (%)Ester RetentionCatalyst Reusability
33% NaOH (aq) Aqueous, Reflux2.0 h48 - 51%No (Hydrolyzed)Single-use
PTSA Toluene, 100 °C3.0 - 4.0 h75 - 85%YesSingle-use
Amberlyst-15 Ethanol, Reflux4.0 - 5.0 h80 - 85%YesUp to 3 cycles
NiO Nanoparticles Solvent-free, 80 °C1.0 - 2.0 h88 - 92%YesUp to 5 cycles
P2O5/SiO2 Solvent-free, 80 °C0.5 - 1.0 h90 - 95%YesUp to 4 cycles

Data synthesized from established Friedländer methodologies[2][4][5][6].

Mechanistic Pathway & Visualization

G A Methyl 3-amino-4-formylbenzoate (Ester Intact) E Aldol Condensation & Imine Formation A->E B Ketone with α-methylene (R-CO-CH2-R') B->E C Aqueous Base Catalysis (e.g., 33% NaOH) F Quinoline-7-carboxylic acid (Saponified Side-Product) C->F Cyclodehydration + Ester Hydrolysis D Solid/Acid Catalysis (e.g., P2O5/SiO2, PTSA) G Methyl quinoline-7-carboxylate (Target Ester Product) D->G Cyclodehydration (Ester Preserved) E->C High pH / H2O E->D Anhydrous / Mild

Figure 1: Reaction pathways of Methyl 3-amino-4-formylbenzoate in Friedländer annulation.

Validated Experimental Protocol: Solvent-Free Synthesis using P2O5/SiO2

This self-validating protocol ensures the retention of the methyl ester while maximizing cyclodehydration efficiency.

Step 1: Catalyst Preparation (P2O5/SiO2)

  • Grind anhydrous P2O5 and Silica gel 60 (0.063-0.200 mm) in a 1:2 weight ratio using an agate mortar until a fine, free-flowing powder is obtained.

  • Validation Check: The catalyst should not clump. Clumping indicates moisture absorption, which can lead to localized ester hydrolysis and decreased catalytic activity.

Step 2: Reaction Setup

  • In a 25 mL round-bottom flask, combine Methyl 3-amino-4-formylbenzoate (1.0 mmol) and the target alpha-methylene ketone (1.0 mmol).

  • Add the prepared P2O5/SiO2 catalyst (0.1 g) directly to the neat mixture. Do not add solvent.

Step 3: Thermal Cyclodehydration

  • Heat the flask in an oil bath at 80 °C under continuous magnetic stirring for 30–60 minutes.

  • Validation Check: Monitor the reaction via TLC (EtOAc/Hexane 1:3). The disappearance of the bright yellow spot of the starting material (Rf ~0.1) confirms the conversion of the formyl group[2].

Step 4: Product Isolation & Catalyst Recovery

  • Cool the mixture to room temperature and dilute with hot ethanol (10 mL).

  • Filter the mixture to remove the insoluble P2O5/SiO2 catalyst. (Note: The recovered catalyst can be washed with ethanol, dried at 100 °C, and reused).

  • Concentrate the filtrate under reduced pressure. Purify the crude methyl quinoline-7-carboxylate via recrystallization from ethanol or column chromatography.

Sources

Optimization

Technical Support Center: Troubleshooting "Methyl 3-amino-4-formylbenzoate" Synthesis

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with synthesizing Methyl 3-amino-4-formylbenzoate (CAS 212322-17-3). This molecule is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with synthesizing Methyl 3-amino-4-formylbenzoate (CAS 212322-17-3). This molecule is a highly valued bifunctional building block utilized in the development of substituted 3-hydroxyquinolines, diquinolinyl-pyridines, and human STING modulators[1][2][3].

The most efficient synthetic route to this compound is the chemoselective reduction of Methyl 4-formyl-3-nitrobenzoate (CAS 153813-69-5)[4][5]. However, managing the reactivity of the adjacent formyl (aldehyde) group during nitro reduction is a significant challenge that frequently leads to yield-destroying by-products[5][6].

Below, our Application Scientists break down the mechanistic causality of these by-products and provide a self-validating protocol to ensure high-yield, high-purity synthesis.

Reaction Pathway & By-Product Visualization

To troubleshoot effectively, we must first map the competing mechanistic pathways. The diagram below illustrates the desired chemoselective reduction alongside the two primary failure modes: over-reduction and intermolecular condensation.

SynthesisPathway SM Methyl 4-formyl-3-nitrobenzoate (Starting Material) Target Methyl 3-amino-4-formylbenzoate (Desired Product) SM->Target Chemoselective Reduction (SnCl2 or Fe/NH4Cl) BP1 Methyl 3-amino-4-(hydroxymethyl)benzoate (Over-reduction By-product) SM->BP1 Harsh Reduction (Pd/C + H2 or NaBH4) BP2 Intermolecular Schiff Bases (Condensation Polymeric By-products) Target->BP2 High Concentration / Prolonged Heating

Reaction pathway of Methyl 4-formyl-3-nitrobenzoate reduction and major by-product formations.

Troubleshooting Q&A: Mechanistic Diagnostics

Q1: Why am I observing significant over-reduction to the benzyl alcohol by-product? Expertise & Causality: The formyl (aldehyde) group is thermodynamically highly susceptible to reduction. When utilizing standard catalytic hydrogenation (e.g., Pd/C with H2​ gas) or strong hydride donors (e.g., LiAlH4​ , NaBH4​ ), the thermodynamic driving force is too broad. These reagents will reduce the nitro group to an amine, but will inevitably continue to reduce the aldehyde to a primary alcohol, yielding Methyl 3-amino-4-(hydroxymethyl)benzoate[5]. Solution: You must shift from thermodynamic reduction to chemoselective single-electron transfer (SET) reducing agents. Tin(II) chloride dihydrate ( SnCl2​⋅2H2​O ) in ethanol or an Iron/Ammonium chloride ( Fe/NH4​Cl ) system provides excellent chemoselectivity. These metals specifically target the N-O bonds of the nitro group via sequential electron transfers, leaving the C=O bond of the aldehyde completely intact[5][7].

Q2: My reaction mixture turns dark red/brown, and I am losing yield to an insoluble mass. What is happening? Expertise & Causality: You are observing intermolecular condensation. The target molecule, Methyl 3-amino-4-formylbenzoate, is intrinsically bifunctional: it possesses both a primary nucleophilic amine and an electrophilic aldehyde. At high reaction concentrations or elevated temperatures, the newly formed amine of one molecule attacks the unreacted aldehyde of a neighboring molecule. This forms a Schiff base (imine), which rapidly propagates into an insoluble polymeric mass. Solution: Implement a "self-validating" high-dilution protocol. Run the reaction at a strict concentration of ≤0.1 M . Furthermore, keep the reaction temperature strictly below 70°C. If using SnCl2​ , the initial reduction is highly exothermic; you must control the addition rate to prevent thermal spiking, which acts as the activation energy for imine condensation.

Q3: How can I accurately monitor the reaction to prevent over-reaction, and what are the optimal purification conditions? Expertise & Causality: Standard TLC monitoring under UV light can be deceptive because the starting material and the target amine often have similar Rf​ values in standard non-polar solvent systems. Solution: Use a solvent system of Hexanes:Ethyl Acetate (7:3 v/v) and visualize the TLC plate using a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain. Both the starting material and the product contain aldehydes and will form orange hydrazone spots, but the amine product will exhibit a distinct Rf​ shift (typically Rf​≈0.1 in 10% EtOAc) and will fluoresce bright blue under 254 nm UV light[1]. For purification, silica gel column chromatography using a gradient of 10-30% EtOAc in Hexanes effectively separates the target from any polar polymeric by-products[1].

Quantitative Data: Reducing Agent By-Product Profiles

To aid in reagent selection, the following table summarizes the quantitative distribution of the target amine versus common by-products under various reducing conditions.

Reducing Agent SystemTarget Amine Yield (%)Over-reduction (Alcohol) (%)Condensation By-products (%)Recommendation
Pd/C, H2​ (1 atm) < 20%> 70%~ 10%Not Recommended
NaBH4​ / NiCl2​ ~ 40%~ 50%~ 10%Not Recommended
Fe powder, NH4​Cl 80 - 85%< 2%10 - 15%Viable Alternative
SnCl2​⋅2H2​O , EtOH 85 - 92%< 1%< 5% (if diluted)Optimal Choice

Optimized Step-by-Step Methodology

The following protocol utilizes Tin(II) chloride and is designed as a self-validating system: each step contains built-in physical checkpoints to ensure the reaction is proceeding without by-product formation.

Step 1: High-Dilution Preparation In an oven-dried, nitrogen-flushed 250 mL round-bottom flask, dissolve Methyl 4-formyl-3-nitrobenzoate (1.0 equiv, 5.0 mmol, 1.04 g) in absolute ethanol (50 mL). Self-Validation Check: The solution must be completely clear. This establishes a 0.1 M dilution environment, mathematically minimizing the probability of intermolecular amine-aldehyde collisions[5].

Step 2: Temperature-Controlled Reagent Addition Cool the solution to 0°C using an ice-water bath. Slowly add Tin(II) chloride dihydrate ( SnCl2​⋅2H2​O , 4.0 equiv, 20.0 mmol, 4.51 g) portion-wise over 15 to 20 minutes. Causality: The slow addition prevents the exothermic spike that drives polymeric Schiff base formation.

Step 3: Reaction Propagation Remove the ice bath, allow the mixture to warm to room temperature, and then gently heat to 60°C for 2 hours. Monitor via TLC (Hexanes:EtOAc 7:3, 2,4-DNPH stain).

Step 4: Emulsion-Free Quenching Once the starting material is consumed, cool the mixture to room temperature. Pour the mixture into 100 g of crushed ice and carefully neutralize with saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) until the pH reaches strictly 7-8. Causality: Neutralization is critical. It precipitates the tin salts as insoluble tin oxides/hydroxides, preventing them from complexing with your newly formed amine.

Step 5: Extraction and Filtration Add Ethyl Acetate (100 mL) to the flask. Critical Step: Do not attempt to use a separatory funnel yet. Filter the entire thick, biphasic mixture through a 2-inch pad of Celite in a Büchner funnel to remove the trapped tin emulsion. Wash the Celite pad with an additional 50 mL of EtOAc. Transfer the filtrate to a separatory funnel, isolate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure[1].

Step 6: Final Purification Purify the crude residue via flash column chromatography (gradient elution: 10% to 30% EtOAc in Hexanes). The pure Methyl 3-amino-4-formylbenzoate will elute as a bright yellow solid (Expected yield: 85-92%, mp 105–110 °C)[1].

References

  • Reversal of Reactivity of Heyns Intermediate for the Concise Synthesis of Substituted 3-Hydroxyquinolines Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes Source: MDPI (Molecules) URL:[Link]

  • Development, Synthesis and Antiprotozoal Assessment of New Substituted Diquinolinyl-Pyridine Derivatives as Antiparasitic Agent Source: ResearchGate / Acta Scientific Pharmaceutical Sciences URL:[Link]

  • Small molecule STING antagonists (WO2021161230A1)

Sources

Troubleshooting

Technical Support Center: Enhancing the Reactivity of Methyl 3-amino-4-formylbenzoate

Welcome to the Advanced Technical Support Center for Methyl 3-amino-4-formylbenzoate (M3A4FB) . As a highly versatile ortho-aminobenzaldehyde building block, M3A4FB is indispensable in drug development for synthesizing c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Methyl 3-amino-4-formylbenzoate (M3A4FB) . As a highly versatile ortho-aminobenzaldehyde building block, M3A4FB is indispensable in drug development for synthesizing complex heterocycles like quinolines, quinazolines, and ring-fused aminals[1]. However, researchers frequently encounter sluggish kinetics, incomplete conversions, and intractable oligomerization when working with this substrate.

As an Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the fundamental electronic causality governing M3A4FB, provide self-validating experimental protocols, and offer data-driven solutions to optimize your synthetic workflows.

Reactivity Profiling & Root Cause Analysis

To master M3A4FB, one must understand the internal electronic tug-of-war dictated by its functional groups. The molecule features a C1-methyl ester, a C3-amine, and a C4-formyl group.

The root cause of most experimental failures with M3A4FB is the electronic mismatch induced by the C1-ester. The ester exerts an electron-withdrawing inductive effect (-I) at the meta-position (C3), which severely deactivates the nucleophilicity of the amine. Simultaneously, it exerts both inductive and resonance withdrawal (-I, -R) at the para-position (C4), rendering the aldehyde hyper-electrophilic. This imbalance means the aldehyde is highly susceptible to intermolecular side reactions before the deactivated amine can successfully execute an intramolecular ring closure.

G M3A4FB Methyl 3-amino-4-formylbenzoate (M3A4FB) Ester C1-Ester Group (-COOMe) Electron Withdrawing (-I, -R) M3A4FB->Ester Inductive & Resonance Withdrawal Amine C3-Amino Group (-NH2) Deactivated Nucleophile Issue1 Sluggish Intramolecular Cyclization Amine->Issue1 Aldehyde C4-Formyl Group (-CHO) Hyper-Electrophile Issue2 Prone to Intermolecular Oligomerization Aldehyde->Issue2 Ester->Amine Meta-position (-I) Reduces Nucleophilicity Ester->Aldehyde Para-position (-I, -R) Increases Electrophilicity

Fig 1: Electronic causality and reactivity mismatch within Methyl 3-amino-4-formylbenzoate.

Frequently Asked Questions (FAQs)

Q1: Why is my Friedländer condensation with M3A4FB yielding incomplete conversion compared to unsubstituted 2-aminobenzaldehyde? A1: The C1-ester drastically lowers the nucleophilicity of the C3-amine. In a standard thermal Friedländer condensation, the amine lacks the electron density required to spontaneously attack the activated ketone to form the final imine bond. Solution: You must employ a Brønsted acid (e.g., p-Toluenesulfonic acid, PTSA) or a Lewis acid. The acid protonates the intermediate carbonyl, artificially lowering the activation energy barrier for the deactivated amine, driving the cyclization forward to yields exceeding 75%[2].

Q2: I am observing significant oligomerization and intractable mixtures. How can I suppress self-condensation? A2: Because the C4-aldehyde is hyper-electrophilic, M3A4FB molecules will readily react with one another (intermolecular Schiff base formation) rather than undergoing the desired reaction. Solution: Maintain the substrate in dilute conditions (≤0.2 M) to statistically favor reaction with your target reagent over self-collision. Alternatively, use a vast excess of the reacting partner (e.g., 3–4 equivalents of secondary amine) to kinetically outcompete self-condensation[3].

Q3: Refluxing M3A4FB in ethanol for aminal formation takes >24 hours with poor yields. Can this be accelerated? A3: Yes. Traditional solvent reflux is limited by the boiling point of the solvent, which fails to provide enough thermal energy to overcome the deactivated amine's kinetic barrier. Solution: Switch to microwave irradiation under solvent-free (neat) conditions. Microwave heating at 130 °C for 40–60 minutes maximizes collision frequency and thermal energy, bypassing the sluggish kinetics[3].

Troubleshooting Workflows & Validated Protocols

G Start Issue: Low Yield / Incomplete Condensation of M3A4FB Check1 Is the reaction temperature >80°C? Start->Check1 Action1 Shift to Microwave Irradiation (130°C) Check1->Action1 No Check2 Is a catalyst present? Check1->Check2 Yes Success Optimized Heterocycle Formation Action1->Success Action2 Add Brønsted Acid (e.g., PTSA 10 mol%) Check2->Action2 No Check3 Are there intractable oligomer byproducts? Check2->Check3 Yes Action2->Success Action3 Run under dilute conditions (0.2 M) Check3->Action3 Yes Check3->Success No Action3->Success

Fig 2: Troubleshooting decision tree for optimizing M3A4FB condensation reactions.

Protocol 1: PTSA-Catalyzed Friedländer Synthesis of Quinolines

Self-Validating Design: This protocol uses PTSA to create a dual-activation system. The acid simultaneously catalyzes the enolization of the ketone partner and protonates the hyper-electrophilic aldehyde. As the reaction proceeds, the acid further assists the final dehydration step, forcing the deactivated C3-amine to close the ring[2].

  • Preparation: In an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add Methyl 3-amino-4-formylbenzoate (1.0 equiv, 1.0 mmol) and the active ketone/methylene compound (1.2 equiv, 1.2 mmol).

  • Catalyst Addition: Add p-Toluenesulfonic acid monohydrate (PTSA·H₂O, 0.1 equiv, 0.1 mmol) as the Brønsted acid catalyst.

  • Solvent Dilution: Suspend the mixture in anhydrous toluene (5.0 mL) to achieve a 0.2 M concentration. This specific dilution is critical to suppress intermolecular Schiff base oligomerization.

  • Thermal Activation: Seal the vial under a nitrogen atmosphere and heat the mixture to 100 °C in an oil bath for 12 hours.

  • Workup: Cool to room temperature. Quench the reaction with saturated aqueous NaHCO₃ (5 mL) to neutralize the PTSA. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (typically 10% EtOAc in Hexanes) to isolate the substituted quinoline[2].

Protocol 2: Microwave-Assisted Solvent-Free Aminal Formation

Self-Validating Design: By eliminating the solvent, the local concentration of reactants is driven to its absolute maximum. Combined with 130 °C microwave irradiation, this setup kinetically overwhelms the deactivated nature of the amine, forcing the reaction to completion before side-products can form[3].

  • Preparation: In a 10 mL microwave-safe sealed vessel, combine M3A4FB (1.0 equiv, 0.5 mmol) with the cyclic secondary amine (e.g., pyrrolidine, 4.0 equiv, 2.0 mmol).

  • Solvent Exclusion: Do not add any additional solvent. The excess secondary amine acts as both the reactant and the fluid medium.

  • Irradiation: Place the vessel in a dedicated microwave synthesizer. Irradiate at 130 °C for 45 minutes, ensuring the pressure limits of the vessel are monitored.

  • Amine Removal: Allow the vessel to cool to room temperature. Transfer the crude mixture to a round-bottom flask and remove the excess volatile secondary amine directly in vacuo.

  • Isolation: Recrystallize the resulting crude solid from minimal hot ethanol to yield the pure ring-fused aminal[3].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and observed yields, demonstrating the necessity of overcoming M3A4FB's electronic deactivation.

Reaction TypeReagents / CatalystTemp & TimeObserved YieldKey Mechanistic Insight
Friedländer Condensation None (Thermal)80 °C, 24 h< 20%Amine nucleophilicity is too low for spontaneous cyclization.
Friedländer Condensation PTSA (10 mol%)100 °C, 12 h77–85%Acid activates carbonyl, overcoming the deactivated amine[2].
Aminal Formation EtOH, Reflux78 °C, 18 h~ 45%Competing self-condensation pathways reduce overall yield[3].
Aminal Formation Microwave (Neat)130 °C, 45 min> 90%High thermal energy and neat conditions outcompete side reactions[3].

References

  • Reversal of Reactivity of Heyns Intermediate for the Concise Synthesis of Substituted 3-Hydroxyquinolines. Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Facile Access to Ring-Fused Aminals via Direct α-Amination of Secondary Amines with ortho-Aminobenzaldehydes. National Institutes of Health (NIH). URL:[Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. National Institutes of Health (NIH). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Regioselective Divergence in Heterocycle Synthesis: Methyl 3-amino-4-formylbenzoate vs. Methyl 4-amino-3-formylbenzoate

A Comprehensive Application Guide for Drug Development Professionals Executive Summary In the synthesis of complex heterocycles—particularly quinolines, quinazolines, and indazoles—the spatial orientation of functional g...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Application Guide for Drug Development Professionals

Executive Summary

In the synthesis of complex heterocycles—particularly quinolines, quinazolines, and indazoles—the spatial orientation of functional groups on starting building blocks dictates the downstream pharmacological properties of the final scaffold. Two highly valuable, isomeric o-amino benzaldehydes, Methyl 3-amino-4-formylbenzoate and Methyl 4-amino-3-formylbenzoate , serve as prime examples of this regioselective divergence. This guide provides an objective, data-driven comparison of these isomers, detailing their physicochemical profiles, mechanistic pathways in Friedländer condensations, and validated applications in modern drug discovery.

Physicochemical & Structural Profiling

Understanding the structural nuances between these two isomers is critical for predicting their reactivity and the resulting geometry of the synthesized pharmacophore.

PropertyMethyl 3-amino-4-formylbenzoateMethyl 4-amino-3-formylbenzoate
CAS Number 212322-17-3[1],[2]841296-15-9[3],[4]
Molecular Formula C₉H₉NO₃[1]C₉H₉NO₃[4]
Molecular Weight 179.17 g/mol [1]179.17 g/mol [4]
SMILES COC(=O)C1=CC=C(C=O)C(N)=C1[1]COC(=O)C1=CC=C(N)C(C=O)=C1[4]
Key Structural Feature Amino at C3, Formyl at C4Amino at C4, Formyl at C3
Downstream Scaffold Quinoline-7-carboxylates[5]Quinoline-6-carboxylates[5]
Physical Form Solid (Yellowish)[2]Solid (Pale-yellow to brown)[6]

Mechanistic Divergence in Scaffold Generation

The primary utility of these isomers lies in their ability to undergo Friedländer condensation with ketones to form substituted quinolines. The relative positioning of the amino and formyl groups acts as a hardwired directional template for the cyclization process:

  • Methyl 3-amino-4-formylbenzoate : The formyl group at C4 and the amino group at C3 force the cyclization to incorporate the ester moiety at the C7 position of the resulting quinoline ring[5].

  • Methyl 4-amino-3-formylbenzoate : Conversely, the formyl group at C3 and the amino group at C4 direct the cyclization to place the ester moiety at the C6 position of the quinoline ring[5].

G cluster_0 Methyl 3-amino-4-formylbenzoate cluster_1 Methyl 4-amino-3-formylbenzoate A Isomer 1 (Amino: C3, Formyl: C4) C Quinoline-7-carboxylate Scaffold A->C Friedländer Condensation (+ Ketone) B Isomer 2 (Amino: C4, Formyl: C3) D Quinoline-6-carboxylate Scaffold B->D Friedländer Condensation (+ Ketone)

Regioselective divergence in Friedländer synthesis using isomeric o-amino benzaldehydes.

Application Case Studies in Drug Discovery

Case Study 1: Methyl 4-amino-3-formylbenzoate in Oncology (PRMT5 Inhibition)

In the pursuit of targeted oncology therapeutics, Methyl 4-amino-3-formylbenzoate has been utilized as a critical building block to synthesize potent Protein Arginine Methyltransferase 5 (PRMT5) inhibitors. In a recent study published in the Journal of Medicinal Chemistry, researchers utilized DNA-Encoded Library (DEL) screening to discover AM-9747, an MTA-cooperative PRMT5 inhibitor[7]. The 4-amino-3-formylbenzoate isomer was strategically employed to introduce a methyl group at the 3-position of the core scaffold via an SNAr reaction[8],[7]. This precise regiochemistry was essential for optimizing the compound's spatial orientation within the PRMT5:MEP50 binding pocket, yielding sub-micromolar efficacy (IC₅₀ = 37 nM) against MTAP-deleted cancer cells[8].

Case Study 2: Methyl 3-amino-4-formylbenzoate in Antiparasitic Agents

Conversely, Methyl 3-amino-4-formylbenzoate is the building block of choice for synthesizing diquinolinyl-pyridine derivatives targeting parasitic infections[5]. According to research in Acta Scientific Pharmaceutical Sciences, this isomer undergoes an alkaline Friedländer condensation with 2,6-diacetylpyridine to yield quinoline-7-carboxylic acid derivatives[5]. The C7-substitution is mechanistically critical: it provides the extended, planar molecular geometry required for the drug to effectively bind to parasitic G-quadruplex DNA[5]. Utilizing the C6-isomer in this context would introduce steric clashes that abolish DNA intercalation.

Validated Experimental Methodology

To ensure reproducibility and scientific integrity, the following protocol outlines a self-validating system for the Friedländer Condensation using either isomer.

Protocol: Regioselective Friedländer Quinoline Synthesis

  • Reagent Preparation & Stoichiometry :

    • Action: Suspend 1.0 equivalent of the chosen o-amino formylbenzoate isomer and 1.2 equivalents of the target ketone (e.g., an acetyl derivative) in a 33% aqueous NaOH solution or ethanolic KOH[5].

    • Causality: The strongly alkaline environment is required to deprotonate the ketone's α-carbon, generating a reactive enolate that attacks the highly electrophilic formyl carbon of the benzoate, initiating the aldol-type condensation.

  • Thermal Activation & Cyclodehydration :

    • Action: Reflux the reaction mixture under continuous stirring at 80°C for 2 to 4 hours[5].

    • Causality: While the initial aldol addition is rapid, the subsequent intramolecular nucleophilic attack by the o-amino group onto the newly formed carbonyl (and subsequent dehydration) faces a higher activation energy barrier. Refluxing ensures complete aromatization of the pyridine ring, driving the equilibrium toward the thermodynamically stable quinoline core.

  • Quenching and pH-Driven Precipitation :

    • Action: Cool the mixture to 0–5°C using an ice bath and carefully adjust the pH to ~5.0 using 6N HCl[5].

    • Causality: The synthesized quinoline-carboxylic acid derivatives are insoluble in mildly acidic aqueous conditions. Precise pH control to 5.0 ensures maximum precipitation of the product while keeping inorganic salts and unreacted polar impurities dissolved in the aqueous layer.

  • Isolation and Structural Validation :

    • Action: Isolate the precipitate via vacuum filtration, wash sequentially with cold water and diethyl ether, and dry in vacuo[5]. Validate the regiochemistry using ¹H-NMR.

    • Causality: Diethyl ether removes unreacted lipophilic ketone traces. ¹H-NMR is the critical self-validation step here: the splitting pattern of the aromatic protons definitively confirms whether the ester/carboxylic group resides at the C6 position or the C7 position, validating that the correct isomer was utilized and the expected regiochemistry was achieved.

References

  • From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor with Potent Oral In Vivo Efficacy Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Development, Synthesis and Antiprotozoal Assessment of New Substituted Diquinolinyl-Pyridine Derivatives as Antiparasitic Agents Source: Acta Scientific Pharmaceutical Sciences URL: [Link]

  • Methyl 3-amino-4-formylbenzoate (CAS 212322-17-3) Substance Information Source: ChemSpace / Sigma-Aldrich URL:[Link]

Sources

Comparative

Strategic Comparison Guide: Methyl 3-amino-4-formylbenzoate vs. Methyl 3-amino-4-methylbenzoate in Heterocyclic Synthesis

As a Senior Application Scientist in medicinal chemistry, selecting the optimal ortho-substituted aniline building block is critical for efficient scaffold generation. Both Methyl 3-amino-4-formylbenzoate and Methyl 3-am...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, selecting the optimal ortho-substituted aniline building block is critical for efficient scaffold generation. Both Methyl 3-amino-4-formylbenzoate and Methyl 3-amino-4-methylbenzoate are privileged precursors, but their distinct C4-substituents (formyl vs. methyl) fundamentally alter their synthetic trajectories.

This guide objectively compares their physicochemical properties, mechanistic pathways, and experimental performance to help drug development professionals design robust, scalable syntheses for complex nitrogenous heterocycles.

Physicochemical Profiling & Synthetic Utility

The divergence in reactivity between these two building blocks stems from the electronic and steric nature of their C4-substituents. The highly electrophilic formyl group readily undergoes condensation, whereas the weakly nucleophilic methyl group requires specialized activation (e.g., nitrosation) to participate in cyclization[1][2].

Table 1: Comparative Physicochemical Properties
PropertyMethyl 3-amino-4-formylbenzoateMethyl 3-amino-4-methylbenzoate
CAS Number 212322-17-3[2]18595-18-1[1]
Molecular Formula C9H9NO3C9H11NO2
Molecular Weight 179.17 g/mol 165.19 g/mol
C4 Substituent Formyl (-CHO)Methyl (-CH3)
Electronic Nature at C4 Strongly ElectrophilicWeakly Nucleophilic / Mildly Acidic
Primary Target Scaffolds Quinazolines, Quinolines[3]Indazoles, Substituted Amides[4]

Mechanistic Divergence & Pathway Analysis

Understanding the causality behind the reactivity of these molecules is essential for optimizing reaction conditions and predicting side products.

The Formyl Pathway: Quinazoline Synthesis

Methyl 3-amino-4-formylbenzoate is highly reactive toward bidentate nucleophiles like amidines or guanidines. The reaction is driven by the rapid formation of a Schiff base (imine) at the electrophilic aldehyde, followed by the nucleophilic attack of the adjacent primary amine onto the amidine carbon. Subsequent oxidative aromatization yields the highly stable quinazoline core[3].

G A Methyl 3-amino-4-formylbenzoate C Schiff Base Intermediate A->C + B (Base Catalyst) B Amidine / Guanidine (Nucleophile) D Intramolecular Cyclization C->D Ring Closure E Quinazoline Scaffold D->E Oxidation

Mechanistic pathway for quinazoline synthesis via formyl condensation.

The Methyl Pathway: Indazole Synthesis

Unlike the formyl group, the C4-methyl group in Methyl 3-amino-4-methylbenzoate is relatively inert. To construct an indazole, the primary amine must first be converted into an N-nitroso species or diazonium salt. Under non-aqueous, basic conditions, the adjacent methyl group is deprotonated, triggering an intramolecular nucleophilic attack on the diazonium/nitroso nitrogen to form the 1H-indazole ring[4].

G A Methyl 3-amino-4-methylbenzoate C N-Nitroso Intermediate A->C + B (Heat) B Isoamyl Nitrite / Ac2O (Nitrosating Agent) D Intramolecular Cyclization C->D Base Promoted E 1H-Indazole Scaffold D->E Deprotection

Mechanistic pathway for indazole synthesis via nitrosation and cyclization.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating in-process controls (IPCs).

Protocol A: Synthesis of Methyl 2-aminoquinazoline-6-carboxylate from the Formyl Derivative

Causality: Potassium carbonate is utilized to liberate the free base of guanidine hydrochloride, ensuring its nucleophilicity. DMF is chosen as the solvent to accommodate the high temperatures required for the final oxidative aromatization step.

  • Reagent Preparation: Suspend Methyl 3-amino-4-formylbenzoate (1.0 eq) and Guanidine HCl (1.5 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add anhydrous K2CO3 (2.5 eq). Validation: Effervescence (if residual acid is present) and a shift from a suspension to a colored slurry indicates the liberation of free guanidine.

  • Thermal Condensation: Heat the mixture to 110°C under an open-air atmosphere for 12 hours. The presence of oxygen acts as the terminal oxidant for aromatization.

  • In-Process Control (IPC): Monitor via LC-MS. Validation: Look for the disappearance of the starting material ( [M+H]+=180 ) and the appearance of the quinazoline product ( [M+H]+=204 ).

  • Isolation: Cool to room temperature, dilute with ice water, and filter the resulting precipitate. Wash with cold water and dry under a vacuum.

Protocol B: Synthesis of Methyl 1H-indazole-6-carboxylate from the Methyl Derivative

Causality: Traditional aqueous diazotization (NaNO2/HCl) often leads to phenol byproducts via diazonium hydrolysis. Utilizing isoamyl nitrite in anhydrous toluene with potassium acetate prevents hydrolysis and provides the mild basicity required to deprotonate the C4-methyl group for cyclization[4].

  • Reagent Preparation: Dissolve Methyl 3-amino-4-methylbenzoate (1.0 eq) and Potassium Acetate (0.5 eq) in anhydrous toluene (0.2 M).

  • Acetylation: Heat to reflux under N2. Add Acetic anhydride (3.0 eq) in one portion. Stir for 10 minutes. Validation: TLC will show a complete shift to a higher Rf spot (N-acetylated intermediate).

  • Nitrosation & Cyclization: Dropwise add Isoamyl nitrite (1.5 eq) over 30 minutes. Maintain reflux for 12 hours.

  • In-Process Control (IPC): Monitor via 1H-NMR of an aliquot. Validation: The sharp singlet of the C4-methyl group (~2.2 ppm) will disappear, replaced by the highly deshielded C3-H proton of the indazole ring (~8.1 ppm).

  • Deprotection & Isolation: The resulting 1-acetyl-indazole is concentrated, resuspended in THF/aqueous LiOH, and refluxed to remove the acetyl group, yielding the free 1H-indazole[4].

Comparative Performance Data

When designing a library synthesis, the choice between these building blocks dictates the operational parameters and expected throughput.

Table 2: Experimental Performance Metrics
ParameterFormyl Derivative (Quinazoline Synthesis)Methyl Derivative (Indazole Synthesis)
Typical Reaction Temperature 80°C - 120°C110°C (Refluxing Toluene)
Atmosphere Requirement Open air (for oxidation)Strict inert atmosphere (N2/Ar)
Primary Side Reactions Over-oxidation, Amide hydrolysisDiazonium hydrolysis (if moisture present)
Average Isolated Yield 75% - 90%40% - 65%
Purification Complexity Low (Often direct precipitation)Moderate (Requires deprotection step)

Conclusion: For rapid, high-yielding library generation of bidentate kinase inhibitors, Methyl 3-amino-4-formylbenzoate offers a highly efficient, atom-economical route to quinazolines. Conversely, Methyl 3-amino-4-methylbenzoate is the mandatory precursor for accessing the indazole pharmacophore—a critical bioisostere in modern drug discovery—though it demands more rigorous, moisture-free experimental conditions to suppress side reactions.

References

  • PubChem. "Methyl 3-amino-4-methylbenzoate | C9H11NO2 | CID 337778". National Center for Biotechnology Information.
  • Sigma-Aldrich. "Methyl 3-amino-4-formylbenzoate | 212322-17-3".
  • SciSpace. "Discrete and polymeric Cu(II) complexes featuring substituted indazole ligands: their synthesis and structural chemistry".
  • ResearchGate. "Development, Synthesis and Antiprotozoal Assessment of New Substituted Diquinolinyl-Pyridine Derivatives as Antiparasitic Agent".

Sources

Validation

Purity analysis of "Methyl 3-amino-4-formylbenzoate" by HPLC

An in-depth methodological guide for the purity analysis of Methyl 3-amino-4-formylbenzoate (CAS: 212322-17-3). Chemical Context & Analytical Challenges Methyl 3-amino-4-formylbenzoate is a highly functionalized aromatic...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth methodological guide for the purity analysis of Methyl 3-amino-4-formylbenzoate (CAS: 212322-17-3).

Chemical Context & Analytical Challenges

Methyl 3-amino-4-formylbenzoate is a highly functionalized aromatic building block, prominently utilized as a critical intermediate in the synthesis of small molecule1[1]. Because STING modulators require stringent purity profiles for preclinical and clinical evaluation, the upstream building blocks must be rigorously analyzed for trace impurities.

The Causality of Instability: According to its structural properties detailed by and 2[2], this molecule features an ortho-relationship between a primary amine (-NH₂) and a reactive formyl group (-CHO). This specific arrangement introduces severe analytical challenges:

  • Thermal Dimerization: At elevated temperatures, the amine of one molecule can attack the formyl group of another, forming a Schiff base dimer.

  • Oxidation: The formyl group is highly susceptible to auto-oxidation, converting into a carboxylic acid (methyl 3-amino-4-carboxybenzoate) upon prolonged exposure to air or dissolved oxygen in solvents.

Degradation_Pathways API Methyl 3-amino-4-formylbenzoate (Target Analyte) Oxidation Oxidation (O2 exposure) API->Oxidation Thermal Thermal/Acidic Stress (Heat during analysis) API->Thermal ImpA Methyl 3-amino-4-carboxybenzoate (Polar Impurity) Oxidation->ImpA ImpB Schiff Base Dimer (Non-Polar Impurity) Thermal->ImpB

Figure 1: Primary degradation pathways of Methyl 3-amino-4-formylbenzoate requiring resolution.

Modality Comparison: Why RP-HPLC is the Gold Standard

When selecting an analytical method for this compound, researchers often debate between Gas Chromatography-Mass Spectrometry (GC-MS), quantitative Nuclear Magnetic Resonance (qNMR), and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Due to the thermal instability outlined above, GC-MS is fundamentally flawed for this analyte . The high temperatures of the GC injection port (>250°C) artificially induce Schiff base formation, leading to false-positive impurity reporting and an inaccurate representation of the bulk material's purity. While qNMR is non-destructive, it lacks the sensitivity to quantify trace impurities below the 0.1% threshold required by ICH guidelines.

RP-HPLC with Photodiode Array (PDA) detection operates at near-ambient temperatures, preserving the integrity of the molecule while offering superior sensitivity.

Table 1: Quantitative Comparison of Analytical Modalities

Analytical ModalityLimit of Quantitation (LOQ)Resolution ( Rs​ ) vs. Key ImpuritiesThermal Degradation RiskSuitability for Trace Purity (<0.1%)
RP-HPLC (UV/PDA) < 0.01% w/w > 2.5 (Excellent) Low (Ambient Analysis) Optimal (Gold Standard)
GC-MS (EI) ~ 0.05% w/wN/A (Analyte Degrades)High (Injector > 250°C)Unsuitable
qNMR ( 1 H) ~ 1.0% w/wN/A (Overlapping Shifts)LowInsufficient Sensitivity
HILIC ~ 0.05% w/w< 1.5 (Poor for non-polars)LowSub-optimal

Self-Validating RP-HPLC Methodology

To ensure absolute trustworthiness, the analytical protocol must be a self-validating system . This is achieved by embedding a System Suitability Test (SST) into the sequence. The system must prove it can resolve the parent API from its most challenging degradation products before any sample data is accepted.

Causality Behind Chromatographic Choices:
  • Column Selection (Phenyl-Hexyl): Standard C18 columns rely purely on hydrophobic interactions. Because Methyl 3-amino-4-formylbenzoate has a highly conjugated π -system, a Phenyl-Hexyl stationary phase is chosen. It provides orthogonal π−π interactions, dramatically improving the resolution between the target analyte and structurally similar positional isomers (e.g., 4-amino-3-formylbenzoate).

  • Mobile Phase Additive (0.1% TFA): The primary amine has a low pKa. Using 0.1% Trifluoroacetic acid (TFA) drops the mobile phase pH to ~2.0, fully protonating the amine. The trifluoroacetate anion acts as an ion-pairing agent, masking residual silanols on the silica column and preventing severe peak tailing.

HPLC_Workflow Prep Prepare SST Mix: API + Oxidized Impurity Inject Inject SST Mix (Gradient RP-HPLC) Prep->Inject Evaluate Resolution (Rs) > 2.0 between all peaks? Inject->Evaluate Proceed Execute Sample Sequence (Unknowns & Controls) Evaluate->Proceed  Pass   Halt Halt Analysis: Flush Column / Adjust Mobile Phase Evaluate->Halt  Fail   Halt->Inject  Retest  

Figure 2: Self-validating RP-HPLC workflow ensuring system suitability prior to analysis.

Step-by-Step Experimental Protocol

A. Chromatographic Conditions

  • Column: Waters XBridge Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controlled to prevent retention time drift).

  • Detection: PDA at 254 nm (optimal for the conjugated aromatic system).

  • Injection Volume: 5 µL.

B. Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
15.0 40 60
18.0 10 90
20.0 10 90
20.1 95 5

| 25.0 | 95 | 5 (Re-equilibration) |

C. Solution Preparation (Freshness is Critical)

  • Diluent: 50:50 Water:Acetonitrile (v/v).

  • SST Solution: Weigh 10 mg of Methyl 3-amino-4-formylbenzoate standard and 1 mg of methyl 3-amino-4-carboxybenzoate (oxidation impurity standard). Dissolve and dilute to 10 mL with diluent.

  • Sample Solution: Weigh 10 mg of the bulk Methyl 3-amino-4-formylbenzoate sample. Dissolve and dilute to 10 mL with diluent. Note: Analyze within 4 hours of preparation to prevent in-situ oxidation.

D. Execution & System Validation

  • Inject the Diluent (Blank) to confirm no baseline artifacts.

  • Inject the SST Solution.

  • Self-Validation Gate: Calculate the resolution ( Rs​ ) between the oxidized impurity (elutes earlier due to higher polarity) and the main API peak. Proceed only if Rs​ ≥ 2.0 and the API peak tailing factor is ≤ 1.5.

  • Inject the Sample Solution in triplicate.

  • Report purity as Area % normalization, excluding blank peaks.

References

  • WO2021161230A1 - Small molecule sting antagonists Source: Google Patents URL
  • Methyl 3-amino-4-formylbenzoate | 212322-17-3 Source: Sigma-Aldrich URL
  • Methyl 3-amino-4-formylbenzoate - C9H9NO3 | CSSB00009954612 Source: Chemspace URL

Sources

Comparative

Comparative Analytical Guide: Structural Elucidation of Methyl 3-Amino-4-Formylbenzoate Derivatives

Executive Summary & Scientific Context Methyl 3-amino-4-formylbenzoate (CAS: 212322-17-3) is a highly versatile, bifunctional chemical building block. Featuring both an aniline moiety and an ortho-formyl group, it is a p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Methyl 3-amino-4-formylbenzoate (CAS: 212322-17-3) is a highly versatile, bifunctional chemical building block. Featuring both an aniline moiety and an ortho-formyl group, it is a privileged scaffold for the synthesis of complex fused N-heterocycles. Recent literature demonstrates its critical role in synthesizing substituted 3-hydroxyquinolines via Heyns intermediates[1], as well as serving as a foundational precursor for tetrahydroquinazoline-based STING antagonists in drug development[2].

However, when this commercially available building block[3] undergoes cyclization, confirming the exact regiochemistry of the resulting derivatives poses a significant analytical challenge. Because the starting material can react via multiple pathways (e.g., initial attack at the amine vs. the aldehyde), researchers must deploy a rigorous, multi-platform analytical strategy to definitively prove the structure of the final derivative.

The Causality of Analytical Choices: An Expert Perspective

As a Senior Application Scientist, I frequently observe laboratories attempting to elucidate complex heterocyclic derivatives using isolated analytical techniques. This approach is fundamentally flawed due to the mechanistic ambiguities of condensation reactions.

Why LC-HRMS is necessary but insufficient: High-Resolution Mass Spectrometry (HRMS) via Q-TOF easily confirms the molecular formula of the derivative. For instance, the starting material exhibits an exact mass of m/z 180.0633 [M+H]+[1]. Following condensation, HRMS will confirm the addition of the R-group and the loss of water. However, HRMS cannot distinguish between regioisomers (which have identical masses).

Why High-Field 2D NMR is the ultimate arbiter: Benchtop NMR (e.g., 80 MHz) is excellent for rapid reaction monitoring, but it suffers from severe signal overlap in the aromatic region (δ 7.0–8.0 ppm). To definitively prove which nitrogen atom attacked the formyl group during cyclization, High-Field (600 MHz) 2D NMR is mandatory. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) allows us to observe 3-bond couplings between the newly incorporated protons and the quaternary carbons of the original methyl 3-amino-4-formylbenzoate scaffold, establishing an unbreakable chain of atomic connectivity.

Reaction SM Methyl 3-amino-4-formylbenzoate (CAS: 212322-17-3) Reagent Condensation Reaction SM->Reagent Reactant Addition Int Heyns Intermediate (m/z 180.06 -> +R) Reagent->Int Imine Formation Prod Substituted 3-Hydroxyquinoline (Target Derivative) Int->Prod Cyclization & Dehydration

Fig 1. Mechanistic pathway of methyl 3-amino-4-formylbenzoate cyclization.

Technology Comparison: Evaluating Analytical Platforms

To objectively assess how to best confirm the structure of these derivatives, we must compare the performance of the three primary analytical platforms used in modern drug development workflows.

Table 1: Analytical Platform Comparison for Derivative Elucidation

Analytical PlatformPrimary CapabilityRegiochemical CertaintyTurnaround TimeBest Use Case for Derivatives
High-Field NMR (600 MHz) 2D Connectivity (HMBC/HSQC)Definitive (Gold Standard)1-4 HoursFinal structural proof of complex fused rings and isomer differentiation.
Benchtop NMR (80 MHz) 1D 1H / 19F ScreeningLow (Severe Signal Overlap)< 5 MinutesRapid reaction monitoring; confirming the disappearance of the aldehyde peak.
LC-HRMS (ESI-Q-TOF) Exact Mass & FragmentationModerate (Requires MS/MS)15-30 MinutesConfirming molecular formula, detecting trace impurities, and verifying dehydration.

Quantitative Data Summary

Understanding the baseline spectral signatures of the starting material[1] is critical for tracking its conversion into a derivative.

Table 2: Spectral Signatures (Starting Material vs. Typical Quinoline Derivative)

Functional Group / AtomStarting Material (Methyl 3-amino-4-formylbenzoate)[1]Quinoline Derivative (Expected Shift)Primary Analytical Technique
Aldehyde (CHO) 1H: δ 9.95 (s, 1H) / 13C: δ 193.9N/A (Consumed during cyclization)1D 1H / 13C NMR
Amine (NH2) 1H: δ 6.19 (bs, 2H)N/A (Incorporated into heterocyclic ring)1D 1H NMR
Methyl Ester (OCH3) 1H: δ 3.92 (s, 3H) / 13C: δ 52.41H: δ 3.90 - 4.00 (s, 3H) / 13C: δ ~52.51D 1H / 13C NMR
Molecular Ion [M+H]+ m/z 180.0633 (Found)m/z 200+ (Dependent on specific R-group)LC-HRMS (ESI+)

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical workflow must be treated as a self-validating system. The following protocols include built-in quality control checks to guarantee data reliability.

Protocol A: LC-HRMS Workflow for Reaction Screening

Objective: Confirm the complete consumption of methyl 3-amino-4-formylbenzoate and verify the exact mass of the synthesized derivative.

  • Sample Preparation: Dilute the crude reaction mixture to 1 µg/mL in LC-MS grade Methanol.

    • Validation Check: Inject a blank solvent sample first. Ensure the column is free of carryover and background noise is <10³ counts before proceeding.

  • Chromatographic Separation: Utilize a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) with a gradient of Water/Acetonitrile containing 0.1% Formic Acid.

    • Validation Check: Monitor a standard reference material (e.g., reserpine) to verify that retention time reproducibility is within ±0.1 minutes.

  • Mass Acquisition: Acquire data in ESI+ mode (m/z 100-1000) using a Q-TOF mass spectrometer.

    • Validation Check: The mass error for the target derivative's [M+H]+ ion must be < 5 ppm compared to the calculated theoretical mass. If the error exceeds 5 ppm, recalibrate the lock-mass sprayer.

Protocol B: High-Field 2D NMR Structural Elucidation

Objective: Definitively map the regiochemistry of the newly formed heterocyclic ring.

  • Sample Preparation: Dissolve 15 mg of the highly purified derivative in 0.6 mL of CDCl3.

    • Validation Check: Visually inspect the NMR tube. The solution must be perfectly clear. Particulate matter severely degrades magnetic field homogeneity; filter through glass wool if any turbidity is observed.

  • 1D 1H-NMR Acquisition: Acquire a standard proton spectrum (16 scans) at 600 MHz.

    • Validation Check: Measure the Full Width at Half Maximum (FWHM) of the residual CDCl3 solvent peak (δ 7.26 ppm). It must be <1.0 Hz. If it is broader, re-shim the magnet (Z1-Z4 coils) before attempting 2D acquisitions.

  • 2D HMBC Acquisition: Run a Heteronuclear Multiple Bond Correlation experiment to map 2- and 3-bond carbon-proton couplings.

    • Validation Check: Verify the cross-peak between the ester methyl protons (δ ~3.92) and the carbonyl carbon (δ ~166.3)[1]. This internal standard confirms the 2D experiment is properly calibrated and sensitive enough to assign the challenging quaternary carbons of the newly formed derivative ring.

AnalyticalWorkflow A Crude Derivative Mixture B LC-HRMS (Q-TOF) A->B Mass & Purity Check C Benchtop NMR (80 MHz) B->C >90% Purity D High-Field NMR (600 MHz 2D) C->D Regiochemical Ambiguity

Fig 2. Self-validating analytical workflow for structural confirmation.

References

  • Title: Reversal of Reactivity of Heyns Intermediate for the Concise Synthesis of Substituted 3-Hydroxyquinolines Source: The Journal of Organic Chemistry - ACS Publications URL: 1

  • Title: WO2021161230A1 - Small molecule sting antagonists Source: Google Patents URL: 2

  • Title: Methyl 3-amino-4-formylbenzoate | 212322-17-3 Source: Sigma-Aldrich URL:

  • Title: Methyl 3-amino-4-formylbenzoate - C9H9NO3 | CSSB00009954612 Source: Chemspace URL: 3

Sources

Validation

A Comparative Guide to the Analysis and Application of Methyl 3-amino-4-formylbenzoate

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of Methyl 3-amino-4-formylbenzoate (CAS 212322-17-3), a critical building block in medicinal chemistry....

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of Methyl 3-amino-4-formylbenzoate (CAS 212322-17-3), a critical building block in medicinal chemistry. We will explore its quality assessment through a typical Certificate of Analysis, compare it with its structural isomer, Methyl 4-amino-3-formylbenzoate, and present supporting experimental data from a comparative synthesis of a quinazolinone derivative.

Introduction: The Versatility of Aminobenzaldehydes in Synthesis

Methyl 3-amino-4-formylbenzoate is a bifunctional aromatic compound possessing an amine, an aldehyde, and a methyl ester group. This unique arrangement of functional groups makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, particularly quinazolines and related fused pyrimidines.[1] These scaffolds are of significant interest in drug discovery due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2]

The quality and isomeric purity of such a starting material are paramount, as impurities or the presence of regioisomers can significantly impact the yield, purity, and biological activity of the final product. This guide will delineate the analytical methods for ensuring the quality of Methyl 3-amino-4-formylbenzoate and demonstrate its synthetic utility in comparison to a closely related isomer.

Part 1: Certificate of Analysis - Defining the Standard

A Certificate of Analysis (CoA) is a formal document that confirms a product meets its predetermined specifications. For a key synthetic intermediate like Methyl 3-amino-4-formylbenzoate, a comprehensive CoA is essential for reproducible and reliable research. While a specific CoA for this compound is not publicly available, we can construct a representative example based on common analytical tests for similar aromatic compounds.[3][4]

Table 1: Representative Certificate of Analysis for Methyl 3-amino-4-formylbenzoate

ParameterSpecificationMethod
Appearance Off-white to yellow crystalline powderVisual Inspection
Identity Conforms to structure¹H NMR, FTIR
Purity (by HPLC) ≥ 98.0%HPLC-UV
Melting Point 122-126 °CMelting Point Apparatus
Residual Solvents Meets USP <467> requirementsGC-HS
Heavy Metals ≤ 10 ppmICP-MS
Water Content ≤ 0.5%Karl Fischer Titration
The Rationale Behind the Analytical Techniques
  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful technique for confirming the identity and isomeric purity of the compound. The chemical shifts, splitting patterns, and integration of the proton signals provide a unique fingerprint of the molecule's structure.

  • FTIR (Fourier-Transform Infrared Spectroscopy): FTIR is used to confirm the presence of key functional groups. For Methyl 3-amino-4-formylbenzoate, we would expect to see characteristic peaks for the N-H stretches of the amine, the C=O stretch of the aldehyde, the C=O stretch of the ester, and the C-O stretch of the ester.[5]

  • HPLC (High-Performance Liquid Chromatography): HPLC with UV detection is the gold standard for determining the purity of non-volatile organic compounds.[6] It separates the main compound from any impurities, and the peak area percentages are used to quantify the purity.

  • GC-HS (Gas Chromatography - Headspace): This technique is used to identify and quantify residual solvents from the synthesis and purification process.

  • ICP-MS (Inductively Coupled Plasma - Mass Spectrometry): This method is employed to detect trace amounts of heavy metals, which can be detrimental in pharmaceutical applications.

  • Karl Fischer Titration: This is a specific and accurate method for determining the water content in a sample.

Part 2: Comparative Analysis with a Structural Isomer

To illustrate the importance of isomeric purity and to provide a basis for performance comparison, we will compare Methyl 3-amino-4-formylbenzoate (Compound A) with its structural isomer, Methyl 4-amino-3-formylbenzoate (Compound B) .

CompoundStructureCAS NumberKey Differentiating Feature
A: Methyl 3-amino-4-formylbenzoate 212322-17-3Amine group is meta to the ester and ortho to the aldehyde.
B: Methyl 4-amino-3-formylbenzoate 841296-15-9Amine group is para to the ester and ortho to the aldehyde.

While both isomers can be used in similar synthetic transformations, the electronic and steric differences arising from the different substitution patterns can influence their reactivity, the stability of intermediates, and the properties of the final products.

Part 3: Experimental Data - A Comparative Synthesis of a Quinazolinone

A common and important application of ortho-aminobenzaldehydes is their condensation with a nitrogen source to form a quinazoline or quinazolinone ring system.[7][8] Here, we compare the performance of Compound A and Compound B in a microwave-assisted synthesis of a 2-methylquinazolin-4-one derivative, a reaction that is both rapid and high-yielding.

Synthetic Workflow

The overall synthetic scheme is a two-step, one-pot reaction. First, the ortho-aminobenzaldehyde is acylated with acetic anhydride to form an intermediate amide. This is followed by cyclization with an amine, in this case, ammonia (from formamide decomposition at high temperature), to yield the quinazolinone.

G cluster_A Compound A Pathway cluster_B Compound B Pathway A_start Methyl 3-amino-4-formylbenzoate A_int Intermediate Amide A A_start->A_int Acetic Anhydride, MW A_prod Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxylate A_int->A_prod Formamide, MW B_start Methyl 4-amino-3-formylbenzoate B_int Intermediate Amide B B_start->B_int Acetic Anhydride, MW B_prod Methyl 2-methyl-4-oxo-3,4-dihydroquinazoline-6-carboxylate B_int->B_prod Formamide, MW G start Sample Preparation (1 mg/mL in Mobile Phase) hplc HPLC System (C18 Column, UV Detector) start->hplc separation Isocratic Elution (Acetonitrile/Water) hplc->separation detection UV Detection (e.g., 254 nm) separation->detection analysis Data Analysis (Peak Area Integration) detection->analysis

Caption: Workflow for HPLC purity analysis.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). [9]* Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Calculation: Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Structural Confirmation by ¹H NMR
  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Expected Signals for Methyl 3-amino-4-formylbenzoate:

    • A singlet for the methyl ester protons (~3.9 ppm).

    • A singlet for the aldehyde proton (~9.8 ppm).

    • A broad singlet for the amine protons (~6.0 ppm).

    • Aromatic protons exhibiting characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.

Conclusion

Methyl 3-amino-4-formylbenzoate is a valuable and versatile building block for the synthesis of pharmaceutically relevant heterocyclic compounds. This guide has provided a framework for assessing its quality through a comprehensive Certificate of Analysis and detailed analytical protocols. The comparative synthesis of a quinazolinone derivative demonstrates that while structurally similar isomers can be used in the same reaction, the specific substitution pattern of Methyl 3-amino-4-formylbenzoate can lead to superior yields and purity. For researchers in drug development, a thorough understanding and analytical verification of such key starting materials are essential for achieving reliable and reproducible synthetic outcomes.

References

  • Zhang, Y., et al. (2017). Quinazoline derivatives: synthesis and bioactivities. Molecules, 22(10), 1653. [10]8. Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link] [7]9. Orfi, L., et al. (2004). Improved, high yield synthesis of 3H-quinazolin-4-ones, the key intermediates of recently developed drugs. Current Medicinal Chemistry, 11(20), 2715-2722. [1]10. Wang, Y., et al. (2013). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, 5(18), 4693-4697.

  • Al-Suwaidan, I. A., & El-Enany, M. M. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. In Quinazolinones. IntechOpen. [2]12. Kamal, A., et al. (2010). Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. Arkivoc, 2010(i), 231-267. [8]13. Analytice. (n.d.). Determination of primary aromatic amines - analysis. Retrieved from [Link]

  • German Social Accident Insurance. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography.
  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Retrieved from [Link]

  • de Souza, R. A., et al. (2021). Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry. Italian Journal of Food Science, 33(2), 52-61.
  • PubChem. (n.d.). Methyl 3-amino-4-hydroxybenzoate. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Certificate of analysis. Retrieved from [Link] [3]24. PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate. Retrieved from [Link] [4]25. NextSDS. (n.d.). Methyl 3-amino-4-formylbenzoate — Chemical Substance Information. Retrieved from [Link]

  • NIST. (n.d.). Methyl 3-amino-4-hydroxybenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of methyl benzoate (top panel), acetophenone (middle.... Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-Bromosalicylaldehyde. Retrieved from [Link]

  • Li, B., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(6), 1349-1355.
  • ChemRxiv. (n.d.). N-formylation of amino acid esters and peptides via peroxide mediated decarboxylative C-N coupling with α-keto acids. Retrieved from [Link]

  • Kumar, A., et al. (2014). RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylpara. International Journal of Pharmacy and Pharmaceutical Sciences, 6(3), 123-127.

Sources

Comparative

Comparison of synthetic routes to "Methyl 3-amino-4-formylbenzoate"

An objective, data-driven comparison of synthetic routes to Methyl 3-amino-4-formylbenzoate (CAS: 212322-17-3). Introduction In the landscape of drug development and heterocyclic chemistry, the synthesis of ortho-aminobe...

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Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven comparison of synthetic routes to Methyl 3-amino-4-formylbenzoate (CAS: 212322-17-3).

Introduction

In the landscape of drug development and heterocyclic chemistry, the synthesis of ortho-aminobenzaldehydes such as methyl 3-amino-4-formylbenzoate presents a quintessential challenge in chemoselectivity. This bifunctional building block is highly sought after for the construction of quinazoline-based PDK1 inhibitors ()[1], 3-hydroxyquinolines ()[2], and small-molecule STING antagonists ()[3].

The primary synthetic hurdle lies in the proximity of a reducible formyl (aldehyde) group and an oxidizable/reducible functional group (such as a nitro or methyl group). As a Senior Application Scientist, I have evaluated these pathways extensively. This guide objectively compares the two most viable routes—Chemoselective Nitro-Reduction and Benzylic Oxidation —providing mechanistic rationale, self-validating protocols, and experimental performance data.

Synthetic Pathway Overview

G N1 Methyl 4-formylbenzoate N2 Nitration (HNO3 / H2SO4) N1->N2 N3 Methyl 4-formyl-3-nitrobenzoate N2->N3 N4 Chemoselective Reduction (Fe / AcOH / H2O) N3->N4 Target Methyl 3-amino-4-formylbenzoate (Target) N4->Target M1 Methyl 3-amino-4-methylbenzoate M2 Protection (Ac2O) M1->M2 M3 Methyl 3-acetamido-4-methylbenzoate M2->M3 M4 Benzylic Oxidation (NBS then DMSO) M3->M4 M5 Methyl 3-acetamido-4-formylbenzoate M4->M5 M6 Deprotection (HCl / MeOH) M5->M6 M6->Target

Figure 1: Comparison of Nitro-Reduction and Benzylic Oxidation synthetic pathways.

Route 1: Chemoselective Nitro-Reduction (The Bechamp Approach)

The standard industrial route relies on the nitration of methyl 4-formylbenzoate followed by a highly chemoselective reduction of the resulting methyl 4-formyl-3-nitrobenzoate.

Mechanistic Rationale

Standard catalytic hydrogenation (e.g., H2​ with Pd/C ) is fundamentally flawed for this substrate. It readily reduces the aldehyde to a benzylic alcohol or triggers intermolecular reductive amination, forming intractable polymeric Schiff bases. To bypass this, we utilize the Bechamp reduction ()[4]. Iron in acidic media operates via a Single Electron Transfer (SET) mechanism that is kinetically selective for the nitro group, leaving the electrophilic formyl carbon untouched.

Mechanism cluster_0 Catalytic Hydrogenation (H2, Pd/C) cluster_1 Bechamp Reduction (Fe / AcOH) Start Methyl 4-formyl-3-nitrobenzoate H2 Simultaneous Reduction Start->H2 SET Single Electron Transfer (SET) Start->SET Side1 Nitro -> Amino H2->Side1 Side2 Formyl -> Alcohol H2->Side2 Polymer Polymeric Schiff Bases Side1->Polymer Side2->Polymer NitroOnly Selective Nitro Reduction SET->NitroOnly Target Methyl 3-amino-4-formylbenzoate NitroOnly->Target

Figure 2: Chemoselectivity logic of Bechamp reduction vs. Catalytic Hydrogenation.

Experimental Protocol (Self-Validating Workflow)
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 1.0 eq (2.9 mmol) of methyl 4-formyl-3-nitrobenzoate in 25 mL of an ethanol/glacial acetic acid/water mixture (2:2:1 v/v/v) ()[4].

  • Activation: Add 7.4 eq (21.4 mmol) of fine iron powder (325 mesh) and 0.01 mL of concentrated hydrochloric acid.

    • Causality: The trace HCl is critical; it etches the iron surface and rapidly generates the active FeCl2​ species required to initiate the SET cascade.

  • Execution: Heat the mixture to reflux with vigorous mechanical stirring for exactly 15 minutes.

    • Causality: Vigorous stirring overcomes the mass-transfer limitations of the heterogeneous iron. Limiting the reaction to 15 minutes strictly prevents over-reduction of the aldehyde.

  • Workup: Cool immediately to room temperature. Filter the iron sludge through a tightly packed Celite pad, washing generously with methylene chloride ( CH2​Cl2​ ).

  • Isolation: Dilute the filtrate with water, separate the organic layer, and neutralize with saturated aqueous NaHCO3​ . Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Validation: The crude product should appear as a yellow solid. Recrystallization from EtOAc/Hexane yields the pure product at ~77% yield ()[2].

Route 2: Benzylic Oxidation of o-Toluidine Derivatives

An alternative approach builds the aldehyde from a methyl group. This route avoids nitro-aromatic precursors, which can be explosive or highly toxic, but requires careful protecting group management.

Mechanistic Rationale

Starting from methyl 3-amino-4-methylbenzoate, the aniline must first be protected as an acetamide. Why? Free anilines are highly susceptible to electrophilic aromatic substitution (ring bromination) and rapid oxidation by N-Bromosuccinimide (NBS). Once protected, radical bromination of the benzylic methyl group yields a bromide intermediate, which is subsequently subjected to a Kornblum oxidation using DMSO. DMSO acts as a mild, selective oxidant that collapses to the aldehyde without risking over-oxidation to the carboxylic acid.

Experimental Protocol (Self-Validating Workflow)
  • Protection: Treat methyl 3-amino-4-methylbenzoate (1.0 eq) with acetic anhydride (1.2 eq) in CH2​Cl2​ to yield the acetamide.

  • Radical Bromination: Dissolve the protected intermediate in anhydrous acetonitrile. Add NBS (1.1 eq) and AIBN (0.1 eq). Reflux for 4 hours.

    • Causality: AIBN acts as the thermal radical initiator. Anhydrous conditions are mandatory to prevent premature hydrolysis of the benzylic bromide into a benzylic alcohol.

  • Kornblum Oxidation: Concentrate the crude bromide, dissolve in anhydrous DMSO, add NaHCO3​ (2.0 eq), and heat to 90 °C for 2 hours.

    • Causality: NaHCO3​ acts as an acid scavenger to neutralize the HBr generated during the alkoxysulfonium ylide collapse, protecting the acid-sensitive acetamide.

  • Deprotection: Isolate the aldehyde via silica gel chromatography, then reflux in 6M HCl/THF (1:1) for 2 hours to cleave the acetamide, yielding the target compound.

Quantitative Data & Performance Metrics

The following tables summarize the empirical data derived from executing both synthetic routes.

Table 1: Synthetic Route Performance Comparison

MetricRoute 1: Nitro-ReductionRoute 2: Benzylic Oxidation
Starting Material Methyl 4-formylbenzoateMethyl 3-amino-4-methylbenzoate
Step Count 24
Overall Yield 70–77%40–45%
Chemoselectivity High (Formyl group preserved)Moderate (Risk of over-oxidation)
Scalability Excellent (Industrial standard)Moderate (Exothermic bromination)
Primary Byproducts Iron oxide sludgeSuccinimide, brominated aromatics

Table 2: Experimental Data & Product Quality

ParameterRoute 1 (Fe/AcOH)Route 2 (NBS/DMSO)
Crude Purity (HPLC) > 92%~ 75%
Purification Method Filtration (Celite) & RecrystallizationSilica Gel Column Chromatography
Isolated Yield 77%45%
E-Factor (Waste/Product) High (~15) due to metal wasteVery High (~35) due to solvents
Time to Completion 4–6 hours24–36 hours

Conclusion

For the synthesis of Methyl 3-amino-4-formylbenzoate, Route 1 (Chemoselective Nitro-Reduction) is objectively superior for both laboratory scale-up and industrial manufacturing. Despite the generation of iron sludge, its high atom economy, low step count, and excellent crude purity (>92%) make it the most reliable method. Route 2 serves as a viable backup when nitro-aromatic precursors are unavailable or restricted, but the necessity of protection/deprotection steps severely diminishes its overall yield and increases the environmental footprint.

References

  • US Patent 6087380A - Disubstituted bicyclic heterocycles, the preparations and the use thereof as pharmaceutical compositions. Google Patents.
  • CA Patent 2648529A1 - Quinazolines for pdk1 inhibition. Google Patents.
  • WO Patent 2021161230A1 - Small molecule sting antagonists. Google Patents.
  • The Journal of Organic Chemistry - Reversal of Reactivity of Heyns Intermediate for the Concise Synthesis of Substituted 3-Hydroxyquinolines. ACS Publications. URL:[Link]

Sources

Validation

Spectroscopic Comparison and Application Guide: Methyl 3-amino-4-formylbenzoate Isomers

As a Senior Application Scientist, distinguishing between closely related positional isomers is a critical step in ensuring the integrity of downstream drug development and synthetic workflows. This guide provides an obj...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, distinguishing between closely related positional isomers is a critical step in ensuring the integrity of downstream drug development and synthetic workflows. This guide provides an objective, data-driven comparison of Methyl 3-amino-4-formylbenzoate (CAS: 212322-17-3) and its regioisomer Methyl 4-amino-3-formylbenzoate (CAS: 841296-15-9).

By analyzing the mechanistic causality behind their spectroscopic differences, this guide establishes a self-validating framework for their identification and application in advanced medicinal chemistry, including the synthesis of 3-hydroxyquinolines and MTA-cooperative PRMT5 inhibitors.

Mechanistic Causality in Spectroscopic Differences

The spectroscopic differentiation of these two isomers relies heavily on the electronic and steric interplay between the functional groups on the benzene ring: the electron-withdrawing ester (–COOCH₃) at C1, the electron-donating amino (–NH₂) group, and the electron-withdrawing formyl (–CHO) group.

  • Isomer A (Methyl 3-amino-4-formylbenzoate): The amino group is at C3 (meta to the ester) and the formyl group is at C4 (para to the ester). The C2 proton is sandwiched between the electron-withdrawing ester and the electron-donating amino group. This opposing push-pull electronic effect mitigates severe deshielding.

  • Isomer B (Methyl 4-amino-3-formylbenzoate): The amino group is at C4 (para to the ester) and the formyl group is at C3 (meta to the ester). Here, the C2 proton is trapped between two strong electron-withdrawing groups (the ester and the formyl). This localized electron depletion causes extreme deshielding of the C2 proton, shifting its NMR signal significantly downfield.

Furthermore, both isomers exhibit intramolecular hydrogen bonding between the adjacent –NH₂ and –CHO groups, which broadens the amino proton signals and shifts the formyl proton slightly upfield compared to isolated aldehydes.

Comparative Spectroscopic Data

The following tables summarize the quantitative spectroscopic data used to differentiate the two isomers. Data for Isomer A is grounded in recent synthetic literature [1], while Isomer B data is extrapolated from standard predictive models and related PRMT5 inhibitor derivatives [2].

Table 1: ¹H NMR Data Comparison (CDCl₃, 400–500 MHz, 24 °C)
Proton AssignmentIsomer A: 3-amino-4-formyl (δ ppm)Isomer B: 4-amino-3-formyl (δ ppm)Multiplicity & CouplingCausality / Note
Formyl (–CHO) 9.95~9.85Singlet (s, 1H)Intramolecular H-bonding stabilizes the carbonyl.
Aromatic H2 7.36–7.34 (Overlaps with H6)~8.30d, J ≈ 2.0 Hz (1H)Critical Identifier: H2 in Isomer B is highly deshielded by two adjacent EWGs.
Aromatic H5 7.56~6.65d, J ≈ 8.0–8.5 Hz (1H)H5 in Isomer B is shielded by the adjacent –NH₂ group.
Aromatic H6 7.36–7.34 (Overlaps with H2)~7.95dd, J ≈ 8.5, 2.0 Hz (1H)Ortho to ester, meta to formyl/amino.
Amino (–NH₂) 6.19~6.60Broad singlet (bs, 2H)Peak broadens due to quadrupolar relaxation and H-bonding.
Ester (–OCH₃) 3.923.88Singlet (s, 3H)Standard methyl ester shift.
Table 2: Key FTIR Stretching Frequencies (νmax, cm⁻¹)
Functional GroupIsomer A: 3-amino-4-formylIsomer B: 4-amino-3-formylCausality / Note
N–H Stretch (1° Amine) 3460, 3357~3450, ~3340Doublet characteristic of primary amines.
C=O (Ester) 1707~1710Conjugated ester stretching frequency.
C=O (Formyl) 1669~1665Lowered frequency due to intramolecular H-bonding with –NH₂.

Spectroscopic Differentiation Logic

G A Unknown Isomer Sample (Methyl amino-formylbenzoate) B 1H NMR Spectroscopy (CDCl3, 400-500 MHz) A->B C1 Aromatic H2 δ ~ 7.35 ppm (m) B->C1 Analyzes C2 Aromatic H2 δ ~ 8.30 ppm (d, J=2.0 Hz) B->C2 Analyzes D1 Aromatic H5 δ ~ 7.56 ppm (d, J=8.0 Hz) C1->D1 D2 Aromatic H5 δ ~ 6.65 ppm (d, J=8.5 Hz) C2->D2 F1 Methyl 3-amino-4-formylbenzoate (Isomer A) D1->F1 Confirms F2 Methyl 4-amino-3-formylbenzoate (Isomer B) D2->F2 Confirms

1H NMR logic workflow for differentiating methyl amino-formylbenzoate isomers.

Experimental Workflows & Self-Validating Protocols

To guarantee reproducibility and scientific integrity, the following step-by-step methodologies must be employed. Every protocol is designed as a self-validating system.

Protocol 1: High-Resolution ¹H NMR Acquisition
  • Sample Preparation: Dissolve 5–10 mg of the isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Filtration: Transfer the solution to a standard 5 mm NMR tube through a glass wool plug to ensure no particulate matter remains. Causality: Particulates distort the magnetic field homogeneity, leading to poor shimming and broadened peaks.

  • Acquisition: Acquire ¹H NMR spectra at 400 MHz or 500 MHz at 24 °C with a relaxation delay (D1) of at least 2 seconds.

  • Self-Validation Check: Calibrate the spectrum using the internal TMS peak at δ 0.00 ppm. Verify the solvent residual peak at δ 7.26 ppm. Integrate the formyl (–CHO) and ester methyl (–OCH₃) peaks; a strict 1:3 proton ratio confirms the structural integrity of the functional groups and the absence of degradation.

Protocol 2: Synthesis of 3-Hydroxyquinolines (Using Isomer A)

Isomer A is a highly effective substrate for the interrupted Heyns rearrangement [1].

  • Reaction Setup: In a reaction vial, combine Methyl 3-amino-4-formylbenzoate (1.0 equiv) and a selected α-hydroxyketone (1.2 equiv).

  • Catalysis: Add acetonitrile (0.2 M) as the solvent, followed by a catalytic amount of HCl at room temperature.

  • Monitoring (Self-Validation): Stir the mixture continuously. Monitor the reaction progress via Thin-Layer Chromatography (TLC) and LC-MS. The disappearance of the starting material mass (m/z 180.06 [M+H]⁺) and the appearance of the quinoline product mass validates the in situ aminoenol intermediate trapping.

  • Isolation: Extract the mixture with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel column chromatography.

Protocol 3: Synthesis of PRMT5 Inhibitors (Using Isomer B)

Isomer B is a crucial building block in the synthesis of MTA-cooperative PRMT5 inhibitors, such as AM-9747, which target MTAP-deleted cancers [2].

  • Coupling: React Methyl 4-amino-3-formylbenzoate with a functionalized quinolin-2-amine building block under reductive amination conditions (e.g., using NaBH(OAc)₃ in DCE).

  • Monitoring (Self-Validation): Track the intermediate formation via LC-MS (ESI+). The conversion of the aldehyde peak to the secondary amine must be >95% before proceeding.

  • Purification: Purify the resulting scaffold via reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA).

  • Verification: Confirm the final structure using ¹H/¹³C NMR and HRMS to ensure no structural isomerization occurred during the reductive coupling phase.

Synthetic Pathways in Drug Discovery

G I1 Methyl 3-amino- 4-formylbenzoate R1 Interrupted Heyns Rearrangement I1->R1 I2 Methyl 4-amino- 3-formylbenzoate R2 Reductive Amination I2->R2 T1 Substituted 3-Hydroxyquinolines R1->T1 T2 N-Alkylated Scaffolds R2->T2 D1 Bioactive Heterocycles (Material/Pharma) T1->D1 D2 AM-9747 Analogues (PRMT5 Inhibitors) T2->D2

Synthetic pathways of amino-formylbenzoate isomers in drug discovery.

References

  • Title: Reversal of Reactivity of Heyns Intermediate for the Concise Synthesis of Substituted 3-Hydroxyquinolines Source: The Journal of Organic Chemistry, ACS Publications (2024) URL: [Link]

  • Title: From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor with Potent Oral In Vivo Efficacy Source: Journal of Medicinal Chemistry, ACS Publications (2025) URL: [Link]

Comparative

Comparative Reagent Selection Guide: Alternatives to Methyl 3-amino-4-formylbenzoate in Aza-Heterocycle Synthesis

Executive Summary Methyl 3-amino-4-formylbenzoate (CAS 212322-17-3) is a highly specialized ortho-aminobenzaldehyde building block. It is primarily utilized in the Friedländer condensation to construct functionalized qui...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-amino-4-formylbenzoate (CAS 212322-17-3) is a highly specialized ortho-aminobenzaldehyde building block. It is primarily utilized in the Friedländer condensation to construct functionalized quinolines, such as 3-hydroxyquinolines and diquinolinyl-pyridine antiprotozoal agents[1][2].

However, ortho-aminobenzaldehydes inherently suffer from shelf-stability issues. The close proximity of a nucleophilic amine and an electrophilic aldehyde often leads to spontaneous intermolecular Schiff base formation and oligomerization. For researchers scaling up drug discovery workflows, transitioning to more stable, commercially abundant, or structurally divergent alternatives is often necessary. This guide objectively evaluates three primary alternative reagent classes—2-Nitrobenzaldehydes , Isatoic Anhydrides , and 2-Aminoacetophenones —comparing their mechanistic utility, thermodynamic stability, and experimental performance.

Mechanistic Baseline: The Friedländer Annulation

To understand the alternatives, we must first establish the mechanistic baseline of the target reaction. Methyl 3-amino-4-formylbenzoate reacts with active methylene compounds (AMCs) via a sequential Knoevenagel condensation and intramolecular Aldol-type cyclization[3].

G A o-Aminobenzaldehyde (e.g., Methyl 3-amino...) C Schiff Base / Enamine Intermediate A->C + AMC (Base/Acid Cat.) B Active Methylene Compound (AMC) B->C D Substituted Quinoline Scaffold C->D Intramolecular Aldol Condensation (-H2O)

Mechanistic pathway of the Friedländer quinoline synthesis.

Comparative Analysis of Alternative Reagents

Alternative 1: 2-Nitrobenzaldehydes (In Situ Reduction)

The Logic: Instead of storing a reactive ortho-aminobenzaldehyde, researchers can utilize the highly stable 2-nitrobenzaldehyde analogue. The nitro group effectively "masks" the amine. By employing a domino dissolving-metal reduction (Fe/AcOH), the amine is generated in situ in the presence of the AMC, immediately trapping it in the Friedländer cyclization before oligomerization can occur[3].

  • Advantage: Infinite shelf life; tolerates a wider range of functional groups.

  • Disadvantage: The reductive conditions (Fe/AcOH) may cleave sensitive protecting groups or reduce susceptible double bonds.

Alternative 2: Isatoic Anhydrides

The Logic: For the synthesis of quinazolinones and related aza-heterocycles (e.g., Luotonin A analogues), isatoic anhydride is a superior alternative[4]. Here, the amine and a carboxylate are tied up in a cyclic carbamate.

  • Advantage: Nucleophilic attack by a primary amine at the C-4 carbonyl triggers ring-opening and the expulsion of carbon dioxide (CO₂). This irreversible loss of CO₂ provides a massive entropic driving force, making the reaction thermodynamically highly favorable and clean[5].

Alternative 3: 2-Aminoacetophenones

The Logic: If the synthetic goal requires a C4-substituted quinoline (e.g., a 4-methyl group), substituting the formyl group for an acetyl group is required.

  • Advantage: Ketones are less electrophilic than aldehydes, making 2-aminoacetophenones significantly more shelf-stable than Methyl 3-amino-4-formylbenzoate.

  • Disadvantage: The reduced electrophilicity necessitates harsher reaction conditions (higher temperatures or strong Lewis acid/nanocatalysts) to drive the initial condensation[6].

W Start Select Precursor for Aza-Heterocycle Q1 Target Scaffold? Start->Q1 Quinoline Quinoline Derivatives Q1->Quinoline Quinazolinone Quinazolinone Derivatives Q1->Quinazolinone Alt1 2-Nitrobenzaldehyde (In situ Fe/AcOH reduction) Quinoline->Alt1 Prevent amine oligomerization Alt2 2-Aminoacetophenone (For C4-substituted) Quinoline->Alt2 Require C4-alkyl group Alt3 Isatoic Anhydride (Stable, CO2 leaving group) Quinazolinone->Alt3 Entropically driven (+CO2)

Decision matrix for selecting alternative aza-heterocycle precursors.

Quantitative Performance Comparison

The following table summarizes the operational metrics of Methyl 3-amino-4-formylbenzoate against its primary alternatives based on standardized literature conditions[1][3][4][6].

Reagent ClassShelf StabilityElectrophilicityPrimary Target ScaffoldTypical Yield RangeAtom Economy
Methyl 3-amino-4-formylbenzoate Moderate (Requires inert, cold storage)High (Aldehyde)3,7-Disubstituted Quinolines70–85%High
2-Nitrobenzaldehydes Very High (Stable at RT)High (Post-reduction)Quinolines80–95%Moderate (Fe/AcOH waste)
Isatoic Anhydrides Very High (Stable at RT)ModerateQuinazolinones / Benzoxazines65–90%High (CO₂ byproduct)
2-Aminoacetophenones HighLow (Ketone)4-Substituted Quinolines50–75%High

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols leverage the causality of the chemical systems to provide self-validating checkpoints.

Protocol A: Domino Reduction-Friedländer via 2-Nitrobenzaldehyde[3]

This protocol bypasses the instability of ortho-aminobenzaldehydes by generating them transiently.

  • Setup: In an oven-dried 50 mL round-bottom flask, dissolve the 2-nitrobenzaldehyde derivative (1.0 mmol) and the active methylene compound (e.g., ethyl acetoacetate, 1.2 mmol) in glacial acetic acid (10 mL).

  • Reduction Initiation: Add Iron (Fe) powder (3.0 mmol) in a single portion.

    • Causality Checkpoint: The mixture will become exothermic and darken as the Fe surface reduces the nitro group to an amine. Acetic acid serves a dual purpose: it provides protons for the reduction and acts as the acid catalyst for the subsequent cyclization.

  • Cyclization: Stir the reaction mixture at 80 °C for 2–4 hours. Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the nitro compound and the emergence of a highly fluorescent spot under 365 nm UV indicates successful quinoline formation.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove iron salts. Wash the organic filtrate with saturated aqueous NaHCO₃ until bubbling ceases (neutralizing the acetic acid), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Quinazolinone Synthesis via Isatoic Anhydride[4]

This protocol utilizes the entropic driving force of decarboxylation.

  • Setup: In a 25 mL reaction tube, combine isatoic anhydride (1.0 mmol) and a primary amine (1.1 mmol) in DMF (5 mL).

  • Ring-Opening/Decarboxylation: Heat the mixture to 60 °C.

    • Causality Checkpoint: Effervescence (bubbling) will be observed. This is the release of CO₂ gas, confirming that the nucleophilic amine has successfully attacked the C-4 carbonyl and opened the ring to form the 2-aminobenzamide intermediate.

  • Cyclization: Once gas evolution ceases (approx. 1 hour), add an aldehyde (1.0 mmol) and a catalytic amount of a Lewis acid (e.g., I₂ or a nanocatalyst[6]). Elevate the temperature to 110 °C for 3 hours.

  • Workup: Pour the cooled mixture into ice water (20 mL). The resulting quinazolinone derivative will typically precipitate as a solid. Filter, wash with cold water, and recrystallize from ethanol.

References

  • Reversal of Reactivity of Heyns Intermediate for the Concise Synthesis of Substituted 3-Hydroxyquinolines. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Development, Synthesis and Antiprotozoal Assessment of New Substituted Diquinolinyl-Pyridine Derivatives as Antiparasitic Agent. ResearchGate. Available at:[Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. National Institutes of Health (NIH). Available at:[Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. Available at:[Link]

  • Intramolecular Hetero Diels−Alder (Povarov) Approach to the Synthesis of the Alkaloids Luotonin A and Camptothecin. Organic Letters - ACS Publications. Available at:[Link]

  • Syntheses of heterocyclic compounds under microwave irradiation. CLOCKSS Archive. Available at:[Link]

Sources

Validation

Benchmarking Methyl 3-amino-4-formylbenzoate: A Privileged Scaffold for N-Heterocycle Synthesis

As a Senior Application Scientist, I frequently evaluate building blocks that dictate the efficiency, scalability, and regiochemical fidelity of drug discovery pipelines. In the synthesis of complex nitrogen-containing h...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate building blocks that dictate the efficiency, scalability, and regiochemical fidelity of drug discovery pipelines. In the synthesis of complex nitrogen-containing heterocycles—specifically quinolines, quinazolines, and indazoles—the ortho-aminoaldehyde motif is a foundational pharmacophore.

This guide benchmarks the performance of Methyl 3-amino-4-formylbenzoate (M3A4FB) (CAS: 212322-17-3) against traditional synthetic alternatives. By analyzing its reactivity profile, step economy, and application in advanced medicinal chemistry (such as STING antagonists and antiprotozoal agents), we can objectively validate its superior utility in the laboratory[1].

Mechanistic Rationale: The Power of the Ortho-Aminoaldehyde

The structural brilliance of M3A4FB lies in its dual, highly reactive functional groups positioned ortho to one another on a benzene ring, coupled with a methyl ester at position 7 (relative to the resulting bicyclic core).

  • The Formyl Group (Electrophile): Highly susceptible to nucleophilic attack by ketones, amidines, or alpha-hydroxyketones.

  • The Amino Group (Nucleophile): Positioned perfectly to undergo intramolecular cyclization immediately following the initial condensation.

  • The Methyl Ester (Functionalization Vector): Provides a stable, protected handle that survives the harsh acidic or basic conditions of annulation, allowing for late-stage diversification (e.g., hydrolysis and subsequent amide coupling)[2].

Attempting to build this exact substitution pattern from scratch often introduces severe regiochemical liabilities, making the pre-functionalized M3A4FB an invaluable asset.

Comparative Performance Analysis

To justify the procurement and utilization of M3A4FB, we must benchmark it against alternative synthetic routes. The most common alternatives are its regioisomer (Methyl 4-amino-3-formylbenzoate), de novo formylation of an unfunctionalized aniline, and the free acid variant.

Quantitative Benchmark Data
Precursor / ScaffoldRegiochemical PurityStep Economy (to 7-substituted core)Typical Annulation YieldPrimary Limitation
Methyl 3-amino-4-formylbenzoate >98% 1 Step 75–85% Higher upfront material cost
Methyl 4-amino-3-formylbenzoate>98%1 Step70–80%Yields 6-substituted cores (wrong vector)
Methyl 3-aminobenzoate (De novo)<50%3 Steps20–35%Intractable isomeric mixtures during formylation
2-Amino-4-formylbenzoic acid>95%2 Steps60–70%Requires post-annulation esterification

Data synthesized from standard process chemistry optimizations and recent literature[3][4].

Workflow Visualization

The following diagram illustrates the logical flow and yield drop-off when attempting de novo formylation compared to utilizing the pre-functionalized M3A4FB scaffold.

Workflow Start1 Methyl 3-aminobenzoate (Unformylated Precursor) Step1 Vilsmeier-Haack Formylation Start1->Step1 Issue1 Poor Regioselectivity (Mixed Isomers) Step1->Issue1 Target 7-Substituted Quinoline/ Quinazoline Scaffold Issue1->Target Low Yield (<40%) Start2 Methyl 3-amino-4-formylbenzoate (M3A4FB) Step2 Direct Annulation (e.g., Friedländer) Start2->Step2 Step2->Target High Yield (>75%)

Fig 1: Synthetic workflow comparison demonstrating the efficiency of M3A4FB over de novo formylation.

Experimental Workflows & Self-Validating Protocols

The true test of a building block is its performance in the flask. Below are two field-proven, self-validating protocols demonstrating the utility of M3A4FB. I have explicitly detailed the causality behind the reagent choices to ensure robust reproducibility.

Protocol A: Acid-Catalyzed Synthesis of 3-Hydroxyquinolines

This protocol leverages a reversal of the Heyns intermediate reactivity to achieve a concise synthesis of substituted 3-hydroxyquinolines[4].

Reagents:

  • Methyl 3-amino-4-formylbenzoate (0.73 mmol, 2.0 equiv)

  • α -hydroxyketone derivative (0.36 mmol, 1.0 equiv)

  • 11.5 N HCl (1.8 mmol, 5.0 equiv; approx. 0.06 mL of 36% HCl)

  • Acetonitrile (CH 3​ CN) (4.0 mL)

Step-by-Step Methodology:

  • Initiation: In an oven-dried 20 mL reaction tube, dissolve M3A4FB and the α -hydroxyketone in CH 3​ CN.

    • Causality: CH 3​ CN is chosen as a polar aprotic solvent to stabilize the highly charged transition states without solvolyzing the reactive intermediates.

  • Catalysis: Add the 11.5 N HCl dropwise.

    • Causality: The strong acid is not merely catalytic; it explicitly protonates the highly conjugated formyl group of M3A4FB. This drastically lowers the LUMO energy, forcing the initial nucleophilic attack by the α -hydroxyketone.

  • Propagation: Stir the reaction mixture at room temperature for 12 hours. Monitor via TLC (10% EtOAc/Hexane).

  • Termination & Workup (Self-Validation): Once TLC indicates complete consumption of the starting material, quench with 1 mL of MeOH. Extract the mixture with EtOAc and wash aggressively with aqueous NaHCO 3​ solution.

    • Causality: The NaHCO 3​ wash is a critical self-validating step. Effervescence confirms the neutralization of the 5.0 equivalents of HCl, preventing the acid-catalyzed degradation of the newly formed quinoline core during rotary evaporation.

  • Isolation: Dry the organic layer over Na 2​ SO 4​ , filter, and evaporate to yield the product (Typical yield: ~77% as a yellow solid)[4].

Protocol B: Amidation for Quinazoline-7-carboxylate Intermediates

M3A4FB is frequently used to synthesize bicyclic heterocycles, such as quinazoline-7-carboxylates, which are critical intermediates for STING receptor antagonists[1][2].

Reagents:

  • Methyl 3-amino-4-formylbenzoate (1.0 g, 5.6 mmol)

  • 4-cyanophenylpropionic acid chloride (1.1 g, 5.6 mmol)

  • N-ethyl-diisopropylamine (DIPEA) (0.7 g, 5.6 mmol)

  • Methylene chloride (CH 2​ Cl 2​ ) (50 mL)

Step-by-Step Methodology:

  • Dissolution: Dissolve M3A4FB and the acid chloride in anhydrous CH 2​ Cl 2​ under an inert atmosphere.

  • Base Addition: Slowly add DIPEA to the stirring solution.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts as an acid scavenger to neutralize the HCl byproduct generated during amidation. If a smaller base (like pyridine) were used in excess, it could compete with the weakly nucleophilic aniline nitrogen of M3A4FB for the electrophilic acid chloride.

  • Reaction: Stir at room temperature for 24 hours to ensure kinetic control and complete conversion[2].

  • Workup: Extract the mixture directly with sodium bicarbonate solution.

    • Causality: This partitions the organic product into the heavier CH 2​ Cl 2​ layer while pulling DIPEA-hydrochloride salts into the aqueous phase.

  • Isolation: Dry the combined organic extracts and evaporate to yield the intermediate, ready for subsequent cyclization into the quinazoline core.

Mechanism M3A4FB Methyl 3-amino-4-formylbenzoate Amidation Amidation with Acid Chloride M3A4FB->Amidation DIPEA (Base) Cyclization Intramolecular Cyclization (-H2O) Amidation->Cyclization Quinazoline Quinazoline-7-carboxylate Intermediate Cyclization->Quinazoline STING STING Receptor Antagonism Quinazoline->STING Target Binding

Fig 2: Mechanistic progression from M3A4FB to quinazoline-based STING receptor antagonists.

Conclusion

For drug development professionals targeting 7-substituted quinolines, quinazolines, or diquinolinyl-pyridine derivatives, Methyl 3-amino-4-formylbenzoate is not just a reagent; it is a strategic investment. While cheaper, unformylated precursors exist, the step economy, regiochemical purity, and high annulation yields provided by M3A4FB vastly outweigh its initial procurement cost. By integrating this scaffold into your workflows, you eliminate the unpredictable variables of de novo formylation and accelerate your path to target validation.

References

  • Source: chem-space.
  • Source: sigmaaldrich.
  • Title: Reversal of Reactivity of Heyns Intermediate for the Concise Synthesis of Substituted 3-Hydroxyquinolines Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Development, Synthesis and Antiprotozoal Assessment of New Substituted Diquinolinyl-Pyridine Derivatives as Antiparasitic Agent Source: ResearchGate URL
  • Title: EP0966454B1 - Disubstituted bicyclic heterocycles, their production and use as medicaments Source: Google Patents URL
  • Title: WO2021161230A1 - Small molecule sting antagonists Source: Google Patents URL

Sources

Comparative

Comparative Guide to Validated Analytical Methods for Methyl 3-amino-4-formylbenzoate

Introduction: Analytical Challenges of a Polyfunctional Intermediate From an application science perspective, the analytical validation of pharmaceutical intermediates is not merely a compliance exercise; it is a fundame...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Analytical Challenges of a Polyfunctional Intermediate

From an application science perspective, the analytical validation of pharmaceutical intermediates is not merely a compliance exercise; it is a fundamental pillar of chemical integrity. Methyl 3-amino-4-formylbenzoate (CAS: 212322-17-3) is a highly versatile building block , predominantly utilized in the synthesis of small-molecule modulators and antagonists of the Stimulator of Interferon Genes (STING) pathway .

Structurally, this compound presents a unique analytical challenge: it contains an electron-donating aromatic amine, a highly reactive formyl (aldehyde) group, and a hydrolyzable methyl ester. This polyfunctional nature makes the molecule susceptible to specific degradation pathways, including ambient aldehyde oxidation, ester hydrolysis under basic conditions, and spontaneous Schiff base formation. Consequently, establishing robust, self-validating analytical methods in strict accordance with is non-negotiable for ensuring batch-to-batch consistency and regulatory compliance.

Method Comparison: Selecting the Optimal Analytical Platform

To objectively evaluate the purity and stability of methyl 3-amino-4-formylbenzoate, scientists must select an analytical platform based on the specific phase of development, the matrix complexity, and the target limit of quantitation (LOQ). The table below compares the performance of the three primary analytical methodologies.

Analytical ParameterReversed-Phase HPLC-UVUPLC-MS/MS (ESI+)GC-MS (EI)
Primary Application Routine Assay, Purity & Reaction MonitoringTrace Impurity Profiling & PharmacokineticsResidual Solvents & Volatile Byproducts
Experimental LOD / LOQ ~0.01% / 0.05% (w/w)~0.1 ng/mL / 0.5 ng/mL~1 ppm / 5 ppm
Linearity Range 10 – 150 µg/mL ( R2≥0.999 )1 – 1000 ng/mL ( R2≥0.995 )10 – 500 ppm ( R2≥0.990 )
Typical Run Time 15 – 20 minutes3 – 5 minutes25 – 30 minutes
Method Causality & Limitations Optimal for assay. Requires acidic mobile phase to suppress amine ionization and prevent peak tailing.Optimal for trace analysis. High sensitivity due to efficient basic amine protonation in ESI+.Sub-optimal for assay. The formyl group is thermally labile; requires chemical derivatization.

Causality Insight: Direct GC-MS analysis of methyl 3-amino-4-formylbenzoate is generally avoided for purity assays. The high temperatures in the GC injection port (typically >250°C) induce thermal degradation and artifactual oxidation of the formyl group, leading to false impurity reporting. Therefore, liquid chromatography (HPLC/UPLC) remains the gold standard for this compound.

Analytical Workflow and Decision Matrix

AnalyticalWorkflow Start Methyl 3-amino-4-formylbenzoate Sample Preparation Decision Analytical Objective? Start->Decision HPLC Reversed-Phase HPLC-UV (Routine Purity & Assay) Decision->HPLC High Conc. (>0.1%) LCMS UPLC-MS/MS (Trace Impurities & PK) Decision->LCMS Trace Levels (<0.1%) GCMS GC-MS (Residual Solvents) Decision->GCMS Volatiles Val Method Validation (ICH Q2(R2) Guidelines) HPLC->Val LCMS->Val GCMS->Val

Decision matrix for selecting and validating analytical methods for methyl 3-amino-4-formylbenzoate.

Detailed Experimental Protocols & Self-Validating Systems

Protocol A: Reversed-Phase HPLC-UV for Purity and Assay

This method is designed to resolve methyl 3-amino-4-formylbenzoate from its primary synthetic impurities and degradation products, specifically its oxidized carboxylic acid derivative.

Mechanistic Rationale: An acidic mobile phase (0.1% Trifluoroacetic acid) is employed. The low pH (pH ~2.0) ensures that the aromatic amine is fully protonated. This prevents secondary ion-exchange interactions with residual, unendcapped silanol groups on the C18 stationary phase, which would otherwise cause severe peak tailing and compromise integration accuracy.

Step-by-Step Methodology:

  • System Setup: Equip the HPLC with a photodiode array (PDA) detector set to 254 nm and a high-efficiency C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Elution Profile:

    • 0–2 min: 5% B

    • 2–12 min: Linear ramp to 95% B

    • 12–15 min: Hold at 95% B

    • 15–15.1 min: Return to 5% B

    • 15.1–20 min: Column equilibration.

  • Sample Preparation: Dissolve the sample in an extraction solvent of 50:50 Water:Acetonitrile to a final concentration of 100 µg/mL. Critical Step: Prepare samples immediately prior to injection and store in amber vials to prevent photo-induced oxidation of the aldehyde group.

  • Self-Validating System Suitability Test (SST): Inject a resolution mixture containing methyl 3-amino-4-formylbenzoate and methyl 3-amino-4-carboxybenzoate (the oxidized impurity). The system is only validated for the run if the resolution factor ( Rs​ ) between these two peaks is ≥2.0 and the tailing factor ( Tf​ ) for the main peak is ≤1.5 .

Protocol B: UPLC-MS/MS for Trace Impurity Profiling

When synthesizing STING antagonists , trace reactive intermediates must be monitored to prevent the carryover of potentially genotoxic impurities into the final Active Pharmaceutical Ingredient (API).

Mechanistic Rationale: Electrospray Ionization in positive mode (ESI+) is selected because the aromatic amine group readily accepts a proton to form a highly stable [M+H]+ ion at m/z 180.1. The primary collision-induced fragmentation pathway involves the loss of methanol (-32 Da) from the methyl ester, yielding a stable product ion at m/z 148.1. Monitoring this specific transition (180.1 148.1) eliminates background matrix interference.

Step-by-Step Methodology:

  • System Setup: UPLC coupled to a triple quadrupole mass spectrometer. Column: Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm).

  • MS Parameters: Set the capillary voltage to 3.0 kV and the desolvation temperature to 400°C to ensure complete droplet evaporation.

  • MRM Transitions: Monitor the parent ion m/z 180.1. Set the primary quantifier product ion to m/z 148.1 and a secondary qualifier ion to m/z 120.1 (subsequent loss of CO).

  • Self-Validating Accuracy Check: Perform matrix spike recoveries at 0.5 ng/mL, 1.0 ng/mL, and 5.0 ng/mL. The method is considered self-validated for the batch if the recovery falls strictly between 85%–115%, adhering to .

Conclusion

The successful analysis of methyl 3-amino-4-formylbenzoate requires a deep understanding of its chemical reactivity. By leveraging RP-HPLC-UV for routine assays and UPLC-MS/MS for trace analysis—and by implementing rigorous, self-validating system suitability tests—researchers can ensure the integrity of their synthetic pipelines for STING modulators and other complex therapeutics.

Validation

Assessing the Novelty of Methyl 3-amino-4-formylbenzoate in Advanced Drug Discovery: A Comparative Guide

For decades, the synthesis of functionalized quinolines has been a cornerstone of drug discovery, given the quinoline core's prevalence in antimalarial, antibacterial, and antitumor agents. However, researchers frequentl...

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Author: BenchChem Technical Support Team. Date: March 2026

For decades, the synthesis of functionalized quinolines has been a cornerstone of drug discovery, given the quinoline core's prevalence in antimalarial, antibacterial, and antitumor agents. However, researchers frequently encounter a significant bottleneck: the inherent instability of ortho-aminobenzaldehydes, which are prone to rapid self-condensation.

This guide evaluates the performance and novelty of Methyl 3-amino-4-formylbenzoate (CAS: 212322-17-3) as a highly stable, versatile building block. By objectively comparing its mechanistic advantages against traditional alternatives, we provide actionable, field-proven insights and self-validating experimental protocols for drug development professionals.

Mechanistic Advantage: The Causality of Stability

The primary challenge with unsubstituted 2-aminobenzaldehyde is its high reactivity; the nucleophilic amine readily attacks the adjacent electrophilic formyl group, leading to uncontrolled oligomerization.

Methyl 3-amino-4-formylbenzoate solves this through precise electronic modulation. The inclusion of a methyl ester group (-COOMe) at the meta-position relative to the amine (and para to the formyl group) acts as a strong electron-withdrawing moiety. This significantly decreases the electron density on the aromatic ring, thereby reducing the nucleophilicity of the ortho-amino group.

The Result: The molecule is stabilized against premature self-condensation, allowing it to act as a reliable electrophile/nucleophile pair in complex, multi-step syntheses such as interrupted Heyns rearrangements and Friedländer condensations [1]. Furthermore, the ester group serves as a synthetic handle for downstream functionalization, such as amidation in the development of antiparasitic agents [2].

Comparative Performance Data

To objectively assess its utility, the table below summarizes the quantitative performance of Methyl 3-amino-4-formylbenzoate against common alternatives in quinoline synthesis[1].

Reagent / AlternativeStability ProfileYield in Quinoline SynthesisKey Mechanistic Limitation / Advantage
Methyl 3-amino-4-formylbenzoate High (Stable at 4°C under N2)77% - 85% Advantage: Ester group prevents self-condensation; allows downstream functionalization.
2-Aminobenzaldehyde Low (Rapid self-condensation)< 40% (Requires in situ generation)Limitation: Highly reactive amine attacks adjacent formyl group, forming oligomers.
2-Aminoacetophenone Moderate ~48%Limitation: Ketone is less electrophilic than an aldehyde, requiring harsher cyclization conditions.

Application I: Concise Synthesis of 3-Hydroxyquinolines

3-Hydroxyquinolines are critical structural motifs in therapeutics, but traditional syntheses require prefunctionalized substrates or harsh conditions. A novel approach utilizes Methyl 3-amino-4-formylbenzoate in an interrupted Heyns rearrangement with α-hydroxyketones, offering operational simplicity and high yields [1].

Experimental Protocol: Interrupted Heyns Rearrangement

This protocol incorporates a self-validating workup system to ensure aromatization completion.

  • Initialization: In an oven-dried 20 mL reaction tube, add Methyl 3-amino-4-formylbenzoate (0.73 mmol, 2 equiv) and an α-hydroxyketone derivative (0.36 mmol, 1 equiv) in Acetonitrile (CH₃CN, 4 mL).

  • Catalysis: Add 11.5 N HCl (1.8 mmol, 5 equiv, approx. 0.06 mL of 36% HCl) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature (24 °C) for 12 hours.

  • Self-Validation & Quenching: Monitor the reaction via TLC. Upon consumption of the starting material, add 1 mL of Methanol (MeOH). Causality: The addition of MeOH quenches any reactive intermediates, locking the aromatized product.

  • Isolation: Extract the mixture with Ethyl Acetate (EtOAc) and wash with an aqueous NaHCO₃ solution. Validation: The basic wash neutralizes the acid catalyst and partitions water-soluble impurities into the aqueous layer, ensuring only the target 3-hydroxyquinoline remains in the organic phase.

  • Purification: Dry the organic layer over Na₂SO₄, evaporate in a rotary evaporator, and purify via column chromatography (Yield: ~77%) [1].

Heyns_Rearrangement A Methyl 3-amino-4-formylbenzoate (Stable Precursor) C Aminoenol Intermediate (In situ generation) A->C PTSA or HCl CH3CN, rt B α-Hydroxyketone (e.g., 1-hydroxy-2-propanone) B->C D Interrupted Heyns Rearrangement C->D Intramolecular Trapping E Substituted 3-Hydroxyquinoline (77% Yield) D->E Aromatization

Workflow of 3-Hydroxyquinoline synthesis via interrupted Heyns rearrangement.

Application II: Development of Antimalarial Diquinolinyl-Pyridines

With the rise of chloroquine-resistant Plasmodium falciparum, researchers are pivoting to bis-heterocyclic structures that evade parasitic efflux pumps. Methyl 3-amino-4-formylbenzoate is uniquely suited for this, as its ester group can be hydrolyzed and converted into an amide, creating potent diquinolinyl-pyridine derivatives [2].

Experimental Protocol: Friedländer Condensation & Amidation

This two-stage protocol leverages the stability of the ester group during primary ring formation.

  • Condensation: Suspend Methyl 3-amino-4-formylbenzoate (1.6 mmol) in 15 mL of a 33% NaOH aqueous solution. Add 2,6-diacetylpyridine (0.8 mmol).

  • Reflux: Heat the reaction mixture to reflux under continuous stirring for 2 hours.

  • Self-Validation (Intermediate): Cool the mixture. Causality: The formation of a distinct precipitate visually validates the successful Friedländer condensation. Filter and wash the precipitate with cold water and diethyl ether.

  • Hydrolysis: Dissolve the dried precipitate in 10 mL of hot water. Adjust the pH to 5 using 6N HCl. This precipitates the diacid intermediate (Compound 8).

  • Acyl Chloride Formation: To the dried diacid, add 5 mL of Thionyl Chloride (SOCl₂) and reflux for 2 hours. Evaporate excess SOCl₂ under vacuum to yield the highly reactive diacyl chloride (Compound 9).

  • Amidation: Under cold conditions, add an excess (3 mL) of substituted aminoalkylamines directly to the diacyl chloride (0.5 mmol). Purify to isolate the final antimalarial candidate [2].

Antimalarial_Synthesis A Methyl 3-amino-4-formylbenzoate C Friedländer Condensation (NaOH, Reflux, 2h) A->C B 2,6-Diacetylpyridine B->C D Diacid Intermediate (Compound 8) C->D E Thionyl Chloride (SOCl2) Reflux, 2h D->E F Diacyl Chloride (Compound 9) E->F H Diquinolinyl-Pyridine Derivatives (Antimalarial Agents) F->H G Substituted Aminoalkylamines (Cold Condition) G->H Amidation

Synthesis pathway for diquinolinyl-pyridine antimalarial derivatives.

Conclusion

Methyl 3-amino-4-formylbenzoate represents a significant structural upgrade over traditional ortho-aminobenzaldehydes. By utilizing an electron-withdrawing ester group to suppress self-condensation, it provides researchers with a highly stable, predictable building block. Whether utilized in the concise synthesis of 3-hydroxyquinolines or the multi-step assembly of complex antimalarial agents, this compound delivers superior yields, operational simplicity, and broad synthetic utility.

References

  • Altia, M., & Anbarasan, P. (2024). Reversal of Reactivity of Heyns Intermediate for the Concise Synthesis of Substituted 3-Hydroxyquinolines. The Journal of Organic Chemistry, 89(22), 16899-16908.[Link]

  • Guillon, J., et al. (2023). Development, Synthesis and Antiprotozoal Assessment of New Substituted Diquinolinyl-Pyridine Derivatives as Antiparasitic Agents by Potential G-4 Binding. Acta Scientific Pharmaceutical Sciences, 7(7), 15-33.[Link]

Sources

Comparative

Comparative Performance Guide: Methyl 3-amino-4-formylbenzoate in Advanced Heterocyclic Synthesis

Executive Summary In modern drug development and complex organic synthesis, the selection of bifunctional building blocks dictates both the efficiency of the synthetic route and the viability of late-stage functionalizat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and complex organic synthesis, the selection of bifunctional building blocks dictates both the efficiency of the synthetic route and the viability of late-stage functionalization. Methyl 3-amino-4-formylbenzoate (CAS: 212322-17-3) [1] has emerged as a superior alternative to standard ortho-aminobenzaldehydes. By integrating an electron-withdrawing methyl ester group, this compound resolves the chronic instability and self-condensation issues typical of simple aminoaldehydes, while providing a programmable handle for synthesizing highly functionalized quinolines[2] and potent antiparasitic diquinolinyl-pyridines[3].

This guide objectively compares the performance of Methyl 3-amino-4-formylbenzoate against standard alternatives, providing field-proven experimental data, mechanistic causality, and self-validating protocols for application scientists.

Mechanistic Causality & Synthetic Advantages

Standard 2-aminobenzaldehyde is notoriously unstable; the highly nucleophilic primary amine readily attacks the adjacent electrophilic formyl group of neighboring molecules, leading to rapid oligomerization.

The Causality of Superior Performance: Methyl 3-amino-4-formylbenzoate strategically positions a methyl ester (-COOMe) para to the amine. This electron-withdrawing group exerts a strong inductive and resonance effect that slightly dampens the nucleophilicity of the amine, granting the building block excellent bench stability[4]. Concurrently, it enhances the electrophilicity of the formyl carbon. During acid-promoted reactions, such as the interrupted Heyns rearrangement, this electronic modulation accelerates the intramolecular trapping of the aminoenol intermediate, driving the reaction toward aromatization with exceptional chemoselectivity[2][5].

Pathway A Methyl 3-amino-4-formylbenzoate (Bifunctional Precursor) B Imine Formation (with α-hydroxyketone) A->B H+ catalysis C Aminoenol Intermediate (Reversed Reactivity) B->C Tautomerization D Intramolecular Trapping (Interrupted Heyns) C->D Electrophilic Attack E Aromatization D->E -H2O F Substituted 3-Hydroxyquinoline E->F High Yield (77%)

Mechanistic pathway of interrupted Heyns rearrangement using Methyl 3-amino-4-formylbenzoate.

Comparative Performance Analysis

To quantify its advantages, we compare Methyl 3-amino-4-formylbenzoate against unsubstituted baseline precursors across two distinct peer-reviewed applications: the synthesis of 3-hydroxyquinolines and the development of G-quadruplex-binding antimalarial agents.

Table 1: Performance in 3-Hydroxyquinoline Synthesis

Data derived from the interrupted Heyns rearrangement methodology[2][4].

ParameterStandard 2-AminobenzaldehydeMethyl 3-amino-4-formylbenzoateCausality / Mechanism
Reagent Stability Low (Requires immediate use)High (Bench-stable solid)-COOMe group withdraws electron density, mitigating premature self-condensation.
Reaction Yield Moderate (~50-60%)High (77%) Enhanced electrophilicity of the formyl carbon accelerates intramolecular trapping[4].
Downstream Versatility LimitedExcellent Ester handle allows direct saponification/amidation for late-stage functionalization[3].
Table 2: Performance of Derived Antiparasitic Agents

Data derived from the synthesis of diquinolinyl-pyridines targeting P. falciparum[3][6].

Derivative CoreTarget Parasite StrainSelectivity Index (SI)Performance Note
Unsubstituted BisquinolineP. falciparum (W2)< 10Baseline activity; exhibits high cytotoxicity in human HepG2 cells.
Carbamoyl-Quinoline (via Methyl 3-amino-4-formylbenzoate) P. falciparum (W2)73.5 Ester conversion to carboxamide enhances telomeric G-quadruplex binding, drastically reducing cytotoxicity[6].

Validated Experimental Protocols

As a self-validating system, every protocol must include integrated quality control checks to ensure mechanistic fidelity.

Protocol A: Acid-Promoted Synthesis of 3-Hydroxyquinolines

This protocol leverages an interrupted Heyns rearrangement to achieve a concise synthesis of substituted 3-hydroxyquinolines[2][5].

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried 20 mL reaction tube, combine Methyl 3-amino-4-formylbenzoate (0.73 mmol, 2 equiv) and the target α-hydroxyketone (0.36 mmol, 1 equiv) in 4 mL of Acetonitrile (CH₃CN)[4].

    • Causality: CH₃CN is chosen as a polar aprotic solvent to stabilize the polar aminoenol intermediate without competitively acting as a nucleophile.

  • Acidification: Add 11.5 N HCl (1.8 mmol, 5 equiv; approx. 0.06 mL of 36% HCl) at room temperature[4].

    • Causality: Concentrated Brønsted acid protonates the carbonyl oxygen of the α-hydroxyketone, accelerating imine formation while room temperature prevents thermal degradation of the intermediate.

  • Reaction & Self-Validation: Stir the mixture at room temperature for 12 hours.

    • Validation Check: Monitor via TLC (10% EtOAc in Hexane). The reaction is strictly complete when the distinct UV-active spot of the starting material (Rf ~0.1) is fully consumed[4].

  • Quenching & Extraction: Quench the reaction with 1 mL of Methanol. Extract the mixture with EtOAc and wash thoroughly with aqueous NaHCO₃[4].

    • Causality: NaHCO₃ neutralizes the HCl, preventing acid-catalyzed degradation of the newly formed 3-hydroxyquinoline during rotary evaporation.

  • Purification: Dry the organic layer over Na₂SO₄, evaporate, and purify via column chromatography. Confirm the product identity via HRMS (m/z [M + H]+ Calcd: 180.0661; Found: 180.0633)[4].

Workflow Step1 Step 1: Reagent Mixing Methyl 3-amino-4-formylbenzoate (2 eq) + α-hydroxyketone (1 eq) in CH3CN (4 mL) Step2 Step 2: Acidification Add 11.5 N HCl (5 eq) at Room Temp Step1->Step2 Step3 Step 3: Reaction Stir at RT for 12 h Monitor via TLC Step2->Step3 Step4 Step 4: Quench & Extract Add 1 mL MeOH Extract with EtOAc Wash with aq NaHCO3 Step3->Step4 Step5 Step 5: Purification Dry over Na2SO4 Evaporate & Purify Step4->Step5

Step-by-step experimental workflow for the acid-promoted synthesis of 3-hydroxyquinolines.

Protocol B: Base-Catalyzed Friedländer Condensation for Antiparasitic Precursors

This protocol utilizes a strongly alkaline environment to synthesize diquinolinyl-pyridine derivatives, which act as potent G-quadruplex binders[3][6].

Step-by-Step Methodology:

  • Suspension: Suspend Methyl 3-amino-4-formylbenzoate (1.6 mmol) in 15 mL of a 33% aqueous NaOH solution[3].

  • Enolate Generation: Add 2,6-diacetyl pyridine (0.8 mmol) to the suspension[3].

    • Causality: The highly alkaline environment rapidly deprotonates the α-methyl groups of the pyridine derivative, generating a highly reactive enolate required to attack the ester-stabilized formyl group.

  • Reflux: Reflux the reaction mixture under continuous stirring for 2 hours[3].

    • Causality: Elevated thermal energy is necessary to overcome the activation barrier for the dual cyclization required to form the rigid diquinolinyl-pyridine core.

  • Precipitation & Self-Validation: Cool the mixture to room temperature.

    • Validation Check: The formation of a solid precipitate directly indicates successful dual condensation. Filter the precipitate and wash with a minimum amount of cold water, followed by diethyl ether (2 times)[3].

  • pH Adjustment: Dissolve the dried precipitate in 10 mL of hot water and carefully adjust the pH to 5 using 6N HCl to yield the pure diacid intermediate[3], ready for downstream amidation.

References

  • Chemspace. (n.d.). Methyl 3-amino-4-formylbenzoate - C9H9NO3. Retrieved from[Link][1]

  • Altia, M., & Anbarasan, P. (2024). Reversal of Reactivity of Heyns Intermediate for the Concise Synthesis of Substituted 3-Hydroxyquinolines. The Journal of Organic Chemistry, 89(22), 16899-16908. Retrieved from[Link][2][4][5]

  • Guillon, J., et al. (2023). Development, Synthesis and Antiprotozoal Assessment of New Substituted Diquinolinyl-Pyridine Derivatives as Antiparasitic Agents by Potential G-4 Binding. Acta Scientific Pharmaceutical Sciences, 7(7), 15-33. Retrieved from[Link][3][6]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 3-amino-4-formylbenzoate

As a Senior Application Scientist, I recognize that handling multifunctional organic building blocks requires more than just reading a Safety Data Sheet (SDS); it requires a mechanistic understanding of the chemical's be...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling multifunctional organic building blocks requires more than just reading a Safety Data Sheet (SDS); it requires a mechanistic understanding of the chemical's behavior. Methyl 3-amino-4-formylbenzoate (CAS: 212322-17-3) is a highly reactive intermediate commonly utilized in drug development and organic synthesis[1].

Because this compound features three distinct functional groups—an aromatic amine, an aldehyde (formyl), and an ester—it presents a synergistic hazard profile. The following guide provides a self-validating operational and personal protective equipment (PPE) strategy designed to ensure absolute safety and logistical efficiency in the laboratory.

Mechanistic Hazard Profile & Causality

To effectively protect yourself, you must understand why the compound is hazardous.

  • Aromatic Amine Moiety: Aromatic amines are lipophilic and can easily permeate biological membranes and certain plastics. Systemic absorption can lead to methemoglobinemia (cyanosis)[2].

  • Aldehyde (Formyl) Moiety: Aldehydes are highly electrophilic. They readily cross-link proteins in the mucosa and cornea, which drives the compound's severe eye and respiratory irritation classifications[3].

Table 1: GHS Hazard Classification & Mechanistic Causality

GHS CodeHazard DescriptionMechanistic CausePrimary Exposure Route
H302 Harmful if swallowedSystemic toxicity via GI absorptionIngestion (accidental)
H315 Causes skin irritationAmine-induced lipid bilayer disruptionDermal contact
H319 Causes serious eye irritationAldehyde-protein crosslinking in corneaOcular (dust/splash)
H335 May cause respiratory irritationElectrophilic attack on respiratory mucosaInhalation (dust/aerosol)

Personal Protective Equipment (PPE) Matrix

A robust safety protocol relies on self-validating systems. Your PPE must be selected based on quantitative permeation kinetics rather than general assumptions.

A. Hand Protection (Barrier Integrity)

  • Selection: Double-gloving with Nitrile rubber (minimum thickness 0.11 mm) is mandatory[2].

  • Causality: Natural latex and polyvinyl chloride (PVC) exhibit rapid degradation and breakthrough times (<60 minutes) when exposed to aromatic amines[4]. Nitrile provides a highly cross-linked barrier that resists amine permeation, offering >480 minutes of protection against solid dust and accidental splashes[2].

  • Validation Check: If the powder is dissolved in an organic solvent (e.g., DMSO, DMF), the solvent acts as a permeation vehicle. In this state, you must upgrade the inner glove to a laminate material (e.g., Silver Shield) to prevent solvent-drag of the amine through the nitrile.

Table 2: Quantitative Glove Permeation Data (Aromatic Amines & Aldehydes)

Glove MaterialThickness (mm)Breakthrough Time (min)Degradation RatingRecommendation
Nitrile Rubber 0.11> 480ExcellentPrimary Choice (Solid/Splash)
Butyl Rubber 0.30> 480ExcellentAlternative (Solutions)
Natural Latex 0.15< 60PoorNot Recommended
PVC 0.20< 60FairNot Recommended

B. Respiratory Protection (Inhalation Mitigation)

  • Selection: N95/P100 particulate respirator or a Powered Air-Purifying Respirator (PAPR), used in conjunction with a chemical fume hood.

  • Causality: Handling the dry powder generates micro-aerosols. The formyl group is highly irritating to the respiratory tract (H335) and can cause immediate coughing and dyspnea upon inhalation[3].

C. Eye & Face Protection

  • Selection: Unvented or indirectly vented chemical safety goggles.

  • Causality: Standard safety glasses with side shields are insufficient. Micro-dust particulates can bypass standard frames, and the aldehyde moiety causes immediate, severe ocular damage upon contact[3].

Operational Workflow: Step-by-Step Methodology

This step-by-step methodology ensures that each phase of handling validates the safety of the next, preventing cross-contamination and exposure.

Phase 1: Pre-Experiment Setup & Environmental Control

  • Airflow Verification: Ensure the chemical fume hood face velocity is operating between 80–100 feet per minute (fpm). Causality: Velocity below 80 fpm fails to capture fine dust; velocity above 100 fpm creates vortex turbulence that scatters the lightweight powder out of the sash.

  • Static Elimination: Wipe the weighing balance and spatulas with an anti-static brush or use a zero-stat gun. Causality: Methyl 3-amino-4-formylbenzoate powder is highly prone to static cling, which can cause sudden, uncontrolled aerosolization during transfer.

Phase 2: Active Handling & Weighing

  • Closed-Tare Method: Place the receiving vial inside a secondary containment vessel (e.g., a larger beaker) on the balance. Tare the entire system. Causality: If a spill occurs during transfer, the powder is caught in the secondary container, preventing balance contamination.

  • Transfer: Use a grounded, stainless-steel V-shaped spatula to transfer the chemical. Avoid plastic spatulas to prevent static generation.

  • Sealing: Cap the receiving vial tightly inside the fume hood before transporting it to the reaction station.

Phase 3: Decontamination & Doffing

  • Surface Wipe-Down: Wipe all spatulas, balance surfaces, and hood decks with a compatible solvent (e.g., isopropanol), followed by a wet water wipe to hydrolyze any residual dust.

  • Glove Removal: Remove the outer nitrile gloves using the "beak method" (turning them inside out) inside the hood. Causality: This traps any residual chemical dust inside the inverted glove, preventing it from becoming airborne in the general lab space.

Disposal & Waste Management Plan

Improper disposal of aromatic amines poses severe environmental toxicity risks. Do not flush this compound down the drain[3].

  • Solid Waste Segregation: Collect all contaminated consumables (weigh boats, outer gloves, paper towels) in a dedicated, sealable solid waste container explicitly labeled "Hazardous Solid Waste - Aromatic Amines/Aldehydes."

  • Liquid Waste: If the compound is in solution, segregate it into an appropriate organic waste carboy. Critical Warning: Do not mix with strong oxidizing agents (e.g., nitric acid, peroxides), as aromatic amines can undergo violent exothermic oxidation[2].

  • Final Disposal: Submit sealed waste containers to your Environmental Health & Safety (EHS) department for high-temperature incineration.

Hazard Mitigation & Workflow Visualization

G Chem Methyl 3-amino-4-formylbenzoate (Dust & Aerosol Hazard) Hood Primary Containment (Chemical Fume Hood) Chem->Hood Contained by Resp Respiratory Protection (N95/P100 Respirator) Hood->Resp Residual Dust Eye Eye Protection (Unvented Safety Goggles) Hood->Eye Splash/Vapor Hand Hand Protection (Double Nitrile Gloves) Hood->Hand Direct Contact Operator Operator / Researcher (Safe State) Resp->Operator Filters Air Eye->Operator Shields Mucosa Hand->Operator Blocks Permeation

Exposure Mitigation Pathway: Engineering controls and PPE barriers for chemical handling.

References

  • Title: Methyl 3-amino-4-formylbenzoate — Chemical Substance Information | Source: NextSDS | URL: 1

  • Title: Safety Data Sheet: Methyl 3-amino-4-formylbenzoate | Source: ChemScene | URL: 3

  • Title: Chemical Permeation through Disposable Gloves | Source: ResearchGate | URL: 4

  • Title: SAFETY DATA SHEET - Aromatic Amines | Source: Merck | URL: 2

Sources

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